Xantphos Pd G2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C52H45NOP2Pd-2 |
|---|---|
Molecular Weight |
868.3 g/mol |
IUPAC Name |
carbanide;(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphanium;palladium;(2-phenylphenyl)azanide |
InChI |
InChI=1S/C39H32OP2.C12H9N.CH3.Pd/c1-39(2)33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)40-38-34(39)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h3-28H,1-2H3;1-6,8-9,13H;1H3;/q;-2;-1;/p+1 |
InChI Key |
DLLSGBITJVTQQT-UHFFFAOYSA-O |
Canonical SMILES |
[CH3-].CC1(C2=C(C(=CC=C2)[PH+](C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C.C1=CC=C([C-]=C1)C2=CC=CC=C2[NH-].[Pd] |
Origin of Product |
United States |
Foundational & Exploratory
Xantphos Pd G2: A Comprehensive Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this in-depth guide provides a detailed overview of the chemical structure, properties, and applications of Xantphos Pd G2, a second-generation palladium precatalyst integral to modern organic synthesis.
This compound, also known as Chloro[(4,5-bis(diphenylphosphino)-9,9-dimethylxanthene)-2-(2'-amino-1,1'-biphenyl)]palladium(II), is an air- and moisture-stable organometallic complex widely employed as a catalyst in a variety of cross-coupling reactions. Its robust nature and high catalytic activity make it a valuable tool in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Core Chemical Structure and Properties
This compound is characterized by a palladium(II) center coordinated to a Xantphos ligand, a chloride ion, and a 2-aminobiphenyl (B1664054) fragment. The Xantphos ligand, a bulky and electron-rich diphosphine, imparts high stability and reactivity to the complex. The 2-aminobiphenyl group facilitates the in situ generation of the active Pd(0) species under mild basic conditions.
dot graph "Xantphos_Pd_G2_Structure" { layout=neato; node [shape=plaintext, fontname="Arial"]; edge [color="#202124"];
} "Chemical Structure of this compound"
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 1375325-77-1 |
| Molecular Formula | C₅₁H₄₂ClNOP₂Pd |
| Molecular Weight | 888.71 g/mol |
| Appearance | Pale yellow to off-white powder |
| Melting Point | 188-196 °C (decomposition) |
| Solubility | Soluble in many common organic solvents such as toluene, THF, and dichloromethane. |
| Storage | Store under an inert atmosphere (nitrogen or argon) at 2-8 °C. |
Spectroscopic Data
While a definitive, publicly available crystal structure with precise bond lengths and angles for this compound is not readily accessible, spectroscopic data for closely related compounds provide valuable insights.
| Spectroscopic Data (for related Pd-Xantphos complexes) |
| ³¹P NMR (162 MHz, CD₂Cl₂) : δ 21.8 ppm (for Pd(Xantphos)Cl₂) |
| ¹H NMR (400 MHz, CD₂Cl₂) : Signals corresponding to the aromatic protons of the Xantphos and aminobiphenyl ligands, and the methyl protons of the xanthene backbone. |
| ¹³C NMR (101 MHz, CD₂Cl₂) : Resonances for the aromatic and aliphatic carbons of the ligands. |
| FTIR (KBr) : Characteristic bands for C-H, C=C, P-Ph, and Pd-ligand vibrations. |
Precatalyst Activation and Catalytic Cycle
This compound is a "precatalyst," meaning it requires activation to form the catalytically active Pd(0) species. This activation is typically achieved in the presence of a weak base.
dot digraph "Precatalyst_Activation" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"]; edge [color="#34A853"];
} "Activation of this compound Precatalyst"
Once activated, the (Xantphos)Pd(0) complex enters the catalytic cycle. The generalized catalytic cycle for a Buchwald-Hartwig amination, a common application of this compound, is depicted below.
dot digraph "Buchwald_Hartwig_Catalytic_Cycle" { graph [bgcolor="#FFFFFF", fontname="Arial"]; node [shape=box, style="rounded,filled", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#202124"];
} "Generalized Buchwald-Hartwig Amination Cycle"
Experimental Protocols
This compound is versatile and can be used in a wide array of cross-coupling reactions. Below is a representative experimental protocol for a Suzuki-Miyaura coupling reaction.
General Procedure for Suzuki-Miyaura Coupling
dot digraph "Suzuki_Miyaura_Workflow" { rankdir=TB; node [shape=box, style="rounded,filled", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#34A853"];
} "Experimental Workflow for Suzuki-Miyaura Coupling"
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
This compound (0.01-0.05 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., toluene, dioxane, THF, 5-10 mL)
Procedure:
-
To an oven-dried Schlenk flask or reaction vial under an inert atmosphere (argon or nitrogen), add the aryl halide, arylboronic acid, and base.
-
Add the this compound catalyst.
-
Add the anhydrous solvent via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired biaryl product.
This protocol serves as a general guideline and may require optimization for specific substrates and reaction scales. Researchers should consult relevant literature for more detailed procedures tailored to their specific needs.
Conclusion
This compound is a highly efficient and versatile second-generation precatalyst for a broad range of palladium-catalyzed cross-coupling reactions. Its stability, ease of activation, and high reactivity make it an invaluable tool for synthetic chemists in academia and industry. This guide provides a foundational understanding of its structure, properties, and applications, empowering researchers to effectively utilize this powerful catalyst in their synthetic endeavors.
Xantphos Pd G2: A Comprehensive Technical Guide for Catalysis in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a technical overview of the Xantphos Pd G2 catalyst, a second-generation palladium precatalyst renowned for its efficiency and versatility in cross-coupling reactions. This document details its chemical properties, applications in key transformations, and provides experimental protocols and performance data to aid in its practical implementation in research and development.
Core Concepts: Understanding this compound
This compound, also known by its chemical name Chloro[(4,5-bis(diphenylphosphino)-9,9-dimethylxanthene)-2-(2'-amino-1,1'-biphenyl)]palladium(II), is a highly stable and reactive palladium precatalyst.[1][2] Its structure features a palladium(II) center coordinated to a Xantphos ligand and a 2-aminobiphenyl (B1664054) fragment. This unique configuration facilitates the in situ generation of the active monoligated Pd(0) species, which is crucial for initiating the catalytic cycle in a variety of cross-coupling reactions.[3][4]
The Xantphos ligand, a bulky, electron-rich bisphosphine with a wide bite angle, plays a pivotal role in the catalyst's performance.[5] This steric and electronic profile enhances the rate of reductive elimination, a key step in the catalytic cycle, and contributes to the catalyst's high turnover numbers and broad substrate scope.[4]
Chemical and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 1375325-77-1 | [1][2] |
| Molecular Formula | C₅₁H₄₂ClNOP₂Pd | [2] |
| Molecular Weight | 888.71 g/mol | |
| Appearance | Pale yellow powder | [2] |
| Melting Point | 188-196 °C (decomposition) | [2] |
| Storage Conditions | Store under inert gas (nitrogen or Argon) at 2-8°C | [2] |
Applications in Cross-Coupling Reactions
This compound is a versatile catalyst applicable to a wide range of cross-coupling reactions that are fundamental to modern organic synthesis and drug development. Its primary applications include, but are not limited to, Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Heck reactions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination, a cornerstone of C-N bond formation, is a primary application for this compound.[2][3] The catalyst demonstrates high efficiency in coupling a broad range of aryl halides and pseudo-halides with various amines.
Quantitative Performance Data in Buchwald-Hartwig Amination:
| Aryl Halide | Amine | Base | Solvent | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| 4-Bromobenzonitrile | 4-Methoxyaniline | NaOt-Bu | 1,4-Dioxane | 0.5 | 100 | 1 | 86 | [6] |
| 4-Bromo-1,1'-biphenyl | 4-Methoxyaniline | NaOt-Bu | 1,4-Dioxane | 0.5 | 100 | 2 | 89 | [6] |
| 1-Bromo-2-methylbenzene | Benzamide | Cs₂CO₃ | 1,4-Dioxane | 4 | 100 | 8 | 86 | [6] |
| Aryl Bromide (3S,6R)-2 | Triazolo-bicyclic amine 1 | K₃PO₄ | Not Specified | 1 | Not Specified | 25 | Not Specified | [1] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOt-Bu, 1.4 mmol).
-
Add this compound (0.005 mmol, 0.5 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent (e.g., 1,4-dioxane, 1.0 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and pass it through a short plug of silica (B1680970) gel.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Suzuki-Miyaura Coupling
This compound is also an effective catalyst for Suzuki-Miyaura couplings, facilitating the formation of C-C bonds between aryl or vinyl halides and organoboron compounds.
Quantitative Performance Data in Suzuki-Miyaura Coupling:
| Aryl Halide | Boronic Acid/Ester | Base | Solvent | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| 4-Chlorotoluene | Phenylboronic acid | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [7] |
| 7-Chloro-1H-pyrrolo[2,3-c]pyridine | 4-Hydroxyphenylboronic acid | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | 92 | [8] |
| 7-Chloro-1H-pyrrolo[2,3-c]pyridine | 4-Fluorophenylboronic acid | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | 92 | [8] |
| 1-Bromo-4-(1H-pyrrol-1-yl)benzene | Bis(pinacolato)diboron | KOAc | EtOH | 1 | 80 | Not Specified | 80 | [9] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
In a reaction vial, combine the aryl halide (1.0 equiv), the boronic acid or ester (1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv).
-
Add this compound (typically 1-2 mol%).
-
Add the solvent system (e.g., a mixture of an organic solvent like dioxane and water).
-
De-gas the mixture by bubbling with an inert gas for 10-15 minutes.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
After completion, cool the reaction and perform an aqueous work-up.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Heck Reaction
The Heck reaction, the palladium-catalyzed vinylation of aryl halides, can also be effectively catalyzed by this compound, particularly in intramolecular applications or with specific substrates.
Quantitative Performance Data in Heck-type Reaction:
| Alkene | Alkyl Bromide | Base | Solvent | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| Styrene | 2-Bromo-1,1,1-trifluorohexane | K₂CO₃ | DCE | 5 (with 7.5 mol% Xantphos) | 80 | 16 | 88 | [10] |
Experimental Protocol: General Procedure for Heck Reaction
-
To a Schlenk tube, add the aryl halide (1.0 equiv), the alkene (1.5 equiv), and a base (e.g., Et₃N or K₂CO₃, 2.0 equiv).
-
Add the palladium source, which can be a combination of a palladium precursor and the Xantphos ligand, or a preformed Xantphos-palladium complex.
-
Add a suitable solvent (e.g., DMF, NMP, or dioxane).
-
De-gas the reaction mixture.
-
Heat the reaction to a high temperature (typically >100 °C).
-
Monitor the reaction until the starting material is consumed.
-
After cooling, filter the reaction mixture and concentrate the solvent.
-
Purify the product by chromatography.
Mechanistic Insights and Workflow Visualization
The efficacy of this compound lies in its ability to efficiently generate the active Pd(0) species and facilitate the key steps of the catalytic cycle.
Catalytic Cycle of Buchwald-Hartwig Amination
The generally accepted mechanism for the Buchwald-Hartwig amination catalyzed by a Xantphos-ligated palladium complex involves oxidative addition, ligand exchange, and reductive elimination.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Experimental Workflow for a Cross-Coupling Reaction
This diagram outlines the logical steps a researcher would follow when setting up a cross-coupling reaction using this compound.
References
- 1. Investigating the Origin of Epimerization Attenuation during Pd-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cas 1375325-77-1,XantPhos-Pd-G2 | lookchem [lookchem.com]
- 3. Buchwald precatalysts G2 and G3 | Johnson Matthey | Johnson Matthey [matthey.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rsc.org [rsc.org]
- 7. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nasc.ac.in [nasc.ac.in]
- 9. Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides [beilstein-journals.org]
Xantphos Pd G2 in Cross-Coupling Reactions: A Technical Guide to the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of action of the Xantphos Pd G2 precatalyst in palladium-catalyzed cross-coupling reactions. This compound is a highly efficient and versatile second-generation Buchwald precatalyst, prized for its air and moisture stability, which simplifies reaction setup and enhances reproducibility. Its application spans a wide range of C-C and C-N bond-forming reactions, making it a valuable tool in pharmaceutical and materials science research. This guide will delve into the activation of the precatalyst, the detailed catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig couplings, present quantitative performance data, and provide detailed experimental protocols.
The Xantphos Ligand and the G2 Precatalyst
The efficacy of the this compound catalyst system is rooted in the unique properties of the Xantphos ligand (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene). Xantphos is a bulky, electron-rich diphosphine ligand with a wide "bite angle" (the P-Pd-P angle). This structural feature is crucial as it promotes the desired reductive elimination step in the catalytic cycle and discourages the formation of inactive catalyst species.
The "G2" designation refers to the second-generation Buchwald precatalyst design. It features a palladium(II) center bound to the Xantphos ligand and a 2'-amino-1,1'-biphenyl fragment. This aminobiphenyl scaffold plays a critical role in the facile in situ generation of the active monoligated Pd(0) species, which is the true catalyst in the cross-coupling reaction.[1]
Precatalyst Activation: Generating the Active Pd(0) Species
The this compound precatalyst is not the active catalyst itself but rather a stable precursor that readily converts to the active Pd(0) species under the reaction conditions. The activation process is a key advantage of the G2 precatalysts, as it is typically rapid and efficient, even with weak bases.
The activation mechanism involves the deprotonation of the aminobiphenyl ligand by a base, followed by reductive elimination of the resulting carbazole. This process releases the monoligated (Xantphos)Pd(0) species, which can then enter the catalytic cycle.
Caption: Activation of the this compound precatalyst to the active (Xantphos)Pd(0) species.
Mechanism of Action in Cross-Coupling Reactions
Once the active (Xantphos)Pd(0) species is generated, it participates in the catalytic cycle of the specific cross-coupling reaction. The general mechanism for these reactions involves three key steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, typically between an aryl or vinyl halide and an organoboron compound. The catalytic cycle involving this compound is illustrated below.
References
A Comprehensive Technical Guide to the Synthesis and Characterization of Xantphos Pd G2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of Xantphos Pd G2, a second-generation palladium precatalyst widely utilized in cross-coupling reactions.[1][2] The information compiled herein is intended to support researchers and professionals in the fields of chemistry and drug development in the effective application of this versatile catalyst.
Core Properties and Specifications
This compound, also known as Chloro[(4,5-bis(diphenylphosphino)-9,9-dimethylxanthene)-2-(2'-amino-1,1'-biphenyl)]palladium(II), is a pale yellow solid.[2][3][4] It is recognized for its stability and high reactivity in various palladium-catalyzed reactions, particularly C-N cross-coupling (Buchwald-Hartwig amination).[1][2][5]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1375325-77-1[6][7] |
| Molecular Formula | C₅₁H₄₂ClNOP₂Pd[3][6][7] |
| Molecular Weight | 888.71 g/mol [6][7] |
| Appearance | Pale yellow powder/solid[2][3] |
| Melting Point | 188-196 °C (decomposition)[2][4][7] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon)[2][4] |
Synthesis of this compound
The synthesis of this compound involves the complexation of palladium with the Xantphos ligand and 2-aminobiphenyl (B1664054). While a precise, publicly available, step-by-step protocol for the commercial "G2" catalyst is proprietary, the synthesis can be understood as the reaction between a suitable palladium(II) precursor, the Xantphos ligand, and a deprotonated 2-aminobiphenyl derivative.
A plausible synthetic approach, based on the synthesis of similar palladacycles, would involve the reaction of a palladium(II) salt (e.g., PdCl₂(CH₃CN)₂) with the Xantphos ligand, followed by the introduction of 2-aminobiphenyl.
Diagram 1: Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of a Related Pd(Xantphos)Cl₂ Complex
A detailed, peer-reviewed procedure for a closely related precursor, Pd(Xantphos)Cl₂, provides a strong foundational methodology.[8]
-
Preparation: A Schlenk flask is thoroughly dried and flushed with nitrogen.
-
Reagents: The flask is charged with Pd(CH₃CN)₂Cl₂ (1.0 g, 3.86 mmol, 1 equiv), Xantphos (2.46 g, 4.24 mmol, 1.1 equiv), and benzene (80 mL).[8]
-
Reaction: The reaction mixture is stirred for 48 hours at 110 °C.[8]
-
Workup: After cooling to room temperature, the resulting yellow solid is collected by filtration.[8]
-
Purification: The solid is washed successively with benzene (3 x 30 mL) and diethyl ether (3 x 30 mL).[8]
-
Drying: The purified product is dried under vacuum to yield Pd(Xantphos)Cl₂ as a yellow solid.[8]
To form the G2 palladacycle, a subsequent step involving the introduction of 2-aminobiphenyl would be necessary.
Characterization of this compound
A comprehensive characterization of this compound is essential to confirm its identity and purity. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, with other methods providing complementary information.
Diagram 2: Characterization Logic
Caption: Logical relationship of characterization techniques for this compound.
3.1. NMR Spectroscopy
NMR is the most powerful tool for the structural elucidation of this compound.
-
³¹P NMR: This is a critical technique for phosphine-containing compounds. The free Xantphos ligand exhibits a characteristic signal. Upon coordination to palladium, a downfield shift in the ³¹P NMR spectrum is expected, confirming the formation of the complex.
-
¹H NMR: The proton NMR spectrum will show a complex pattern of aromatic protons from the Xantphos and biphenyl (B1667301) moieties, as well as the characteristic singlet for the methyl groups on the xanthene backbone. Quantitative ¹H NMR can be used to determine purity.[8]
-
¹³C NMR: This provides detailed information about the carbon framework of the molecule.
Table 2: Representative NMR Data for Related Xantphos Complexes
| Nucleus | Free Xantphos Ligand (approx. δ, ppm) | Coordinated Xantphos (expected shift) |
| ³¹P | ~ -16 to -18 | Downfield shift |
Note: Specific chemical shifts for this compound are not publicly detailed and should be determined empirically.
3.2. Mass Spectrometry
High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the complex. The expected monoisotopic mass is approximately 887.14650 Da.[3]
3.3. X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous proof of structure, including bond lengths, bond angles, and the coordination geometry around the palladium center. This technique would definitively confirm the palladacycle structure of the G2 catalyst.
3.4. Elemental Analysis
Combustion analysis can be used to determine the weight percentages of carbon, hydrogen, and nitrogen, which can be compared to the calculated values from the molecular formula to assess purity.
Applications in Catalysis
This compound is a highly efficient precatalyst for a variety of cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals and other complex organic molecules.[1][2][5]
-
Buchwald-Hartwig Amination: The primary application is in the formation of C-N bonds.[1]
-
Suzuki-Miyaura Coupling: It is also effective for the formation of C-C bonds.[9]
-
Other Cross-Coupling Reactions: The catalyst can also be applied to Heck, Sonogashira, Hiyama, and Negishi couplings.[10]
The "G2" designation refers to its generation, indicating improvements in stability and activity over earlier palladium precatalysts.[1] The palladacycle structure allows for the ready formation of the active catalytic species in solution.
References
- 1. XantPhos-Pd-G2 | 1375325-77-1 [chemicalbook.com]
- 2. Cas 1375325-77-1,XantPhos-Pd-G2 | lookchem [lookchem.com]
- 3. Page loading... [guidechem.com]
- 4. XantPhos-Pd-G2 Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. XantPhos-Pd-G2 | CymitQuimica [cymitquimica.com]
- 6. chemscene.com [chemscene.com]
- 7. XantPhos-Pd-G2 1375325-77-1 [sigmaaldrich.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. XantPhos-Pd-G2 for Suzuki-Miyaura coupling | Sigma-Aldrich [sigmaaldrich.com]
- 10. Dichloro 9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene palladium(II) 95 205319-10-4 [sigmaaldrich.com]
Xantphos Pd G2 (CAS: 1375325-77-1): A Comprehensive Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of Xantphos Pd G2, a second-generation Buchwald precatalyst. This document details the catalyst's properties, applications in cross-coupling reactions, and includes specific experimental protocols and mechanistic insights.
This compound, with the CAS number 1375325-77-1, is a highly efficient and versatile palladium precatalyst.[1][2] It is an air- and moisture-stable solid, typically appearing as a pale yellow powder.[1] This catalyst is widely employed in organic synthesis, particularly in pharmaceutical research and development, to facilitate the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds.[1]
Core Properties and Specifications
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 1375325-77-1 |
| Molecular Formula | C₅₁H₄₂ClNOP₂Pd |
| Molecular Weight | 888.71 g/mol |
| Appearance | Pale yellow powder |
| Melting Point | 188-196 °C (decomposition) |
| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C |
Mechanism of Action: Precatalyst Activation and Catalytic Cycle
This compound is a Pd(II) precatalyst that requires activation to the catalytically active Pd(0) species. This activation is a key step in initiating the cross-coupling reaction.
Precatalyst Activation Workflow
The activation of the second-generation Buchwald precatalyst, this compound, is typically achieved in situ through the action of a base. Unlike first-generation precatalysts that often require stronger bases or higher temperatures, G2 precatalysts can be activated at room temperature using weaker bases such as carbonates or phosphates.[3] The activation process is outlined in the workflow diagram below.
References
The Coordination Chemistry of Xantphos Ligands with Palladium: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of efficient and selective catalytic systems is a cornerstone of modern organic synthesis, with profound implications for the pharmaceutical and fine chemical industries. Among the plethora of ligands designed to fine-tune the reactivity of transition metal catalysts, Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) has emerged as a privileged ligand in palladium-catalyzed cross-coupling reactions. Its unique structural features, particularly its large "bite angle," impart distinct coordination properties to palladium centers, leading to enhanced catalytic activity and selectivity in a wide range of transformations. This technical guide provides a comprehensive overview of the coordination chemistry of Xantphos with palladium, focusing on the structural characteristics of the resulting complexes, their synthesis, and their application in key catalytic processes.
Core Principles of Xantphos-Palladium Coordination
The coordination of Xantphos to a palladium center is primarily governed by the geometric constraints imposed by the rigid xanthene backbone. This rigidity results in a well-defined and wide natural bite angle, which is the P-Pd-P angle that the ligand would adopt in the absence of other steric or electronic influences. This feature has significant consequences for the geometry and reactivity of the resulting palladium complexes.
Coordination Modes:
Xantphos can adopt several coordination modes with palladium, with the most common being chelation to a single metal center.
-
Cis-Chelation: In many palladium(II) complexes, Xantphos coordinates in a cis-fashion, forming a classic square planar geometry. However, the large bite angle of Xantphos can induce distortion from an ideal 90° P-Pd-P angle.
-
Trans-Chelation: A remarkable feature of Xantphos is its ability to span the trans positions of a square planar palladium(II) complex. This is a rare coordination mode for bidentate phosphine (B1218219) ligands and results in a nearly linear P-Pd-P arrangement. This trans-spanning ability is a direct consequence of the ligand's large bite angle and has been shown to be crucial for promoting certain catalytic steps, particularly reductive elimination.
The interplay between cis and trans coordination can be influenced by the other ligands on the palladium center and the solvent. In solution, an equilibrium between cis and trans isomers is often observed for (Xantphos)Pd(II) complexes.
Structural and Spectroscopic Data of Key Palladium-Xantphos Complexes
The structural features of palladium-Xantphos complexes have been extensively studied using X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. These studies provide valuable insights into the ligand's influence on the metal center.
| Complex | P-Pd-P Angle (°) | Pd-P Bond Lengths (Å) | Coordination Geometry | Reference |
| (Xantphos)Pd(TCNE) | 104 | - | Distorted Square Planar | [1] |
| trans-(Xantphos)PdMeCl | 153 | - | Square Planar | [1] |
| (Xantphos)Pd(4-cyanophenyl)(Br) | 150.7 | - | Square Planar (trans-chelating) |
TCNE = Tetracyanoethylene
NMR Spectroscopy: 31P NMR spectroscopy is a powerful tool for characterizing palladium-Xantphos complexes in solution. The chemical shift and coupling constants of the phosphorus nuclei provide information about the coordination environment. For example, in solution, the presence of both cis and trans isomers of a (Xantphos)Pd(Ar)(X) complex can be observed as distinct sets of signals in the 31P NMR spectrum. Variable temperature NMR studies can be used to probe the dynamics of the cis-trans isomerization.
Experimental Protocols
Synthesis of (Xantphos)PdCl₂ Precatalyst
This protocol describes the synthesis of a common and versatile palladium-Xantphos precatalyst.
Materials:
-
Pd(CH₃CN)₂Cl₂ (Palladium(II) bis(acetonitrile) dichloride)
-
Xantphos
-
Benzene (B151609) (anhydrous)
-
Diethyl ether (anhydrous)
-
Schlenk flask
-
Reflux condenser
-
Magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried 100-mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add Pd(CH₃CN)₂Cl₂ (1.0 g, 3.86 mmol, 1 equiv) and Xantphos (2.46 g, 4.24 mmol, 1.1 equiv).[2]
-
Under an inert atmosphere, add 80 mL of anhydrous benzene to the flask.[2]
-
Heat the reaction mixture to 110 °C (oil bath) and stir for 48 hours.[2]
-
After cooling to room temperature, a yellow solid will precipitate. Collect the solid by filtration.[2]
-
Wash the solid successively with benzene (3 x 30 mL) and diethyl ether (3 x 30 mL).[2]
-
Dry the resulting yellow solid under vacuum for 5 hours to yield Pd(Xantphos)Cl₂.[2]
General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed C-N cross-coupling of an aryl halide with an amine using a Xantphos-based catalyst system.
Materials:
-
Aryl halide
-
Amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a preformed (Xantphos)Pd(II) complex)
-
Xantphos ligand (if not using a preformed complex)
-
Strong base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane, or THF)
-
Schlenk tube or reaction vial
-
Magnetic stir bar
-
Inert atmosphere
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl halide (1.0 mmol), the amine (1.2 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mol%), the Xantphos ligand (0.01-0.05 mol%), and the strong base (1.4-2.0 mmol) to a dry Schlenk tube or reaction vial containing a magnetic stir bar.
-
Add the anhydrous solvent (e.g., toluene, 2-5 mL).
-
Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent, and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to obtain the desired aryl amine.
Catalytic Applications and Mechanistic Insights
Palladium-Xantphos complexes are highly effective catalysts for a variety of cross-coupling reactions that are central to modern organic synthesis and drug discovery.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination, the formation of a carbon-nitrogen bond between an aryl halide and an amine, is a flagship application of palladium-Xantphos catalysis.[3][4] The large bite angle of Xantphos is thought to facilitate the crucial reductive elimination step, where the C-N bond is formed and the active Pd(0) catalyst is regenerated.
References
Xantphos Pd G2: A Technical Guide to Thermal Stability and Air Sensitivity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical aspects of thermal stability and air sensitivity of the Xantphos Pd G2 precatalyst, a cornerstone in modern cross-coupling catalysis. Understanding these properties is paramount for ensuring reaction reproducibility, optimizing catalytic performance, and maintaining the integrity of this sophisticated reagent in research and development settings.
Overview of this compound
This compound is a second-generation Buchwald precatalyst widely employed in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Heck reactions. Its popularity stems from its high catalytic activity, broad functional group tolerance, and the ability to facilitate challenging coupling reactions under mild conditions. Structurally, it features a palladium(II) center coordinated to the bulky and electron-rich Xantphos ligand and a 2-aminobiphenyl (B1664054) fragment. This architecture allows for the facile generation of the active monoligated Pd(0) species, which is crucial for the catalytic cycle.
Thermal Stability
The thermal stability of a precatalyst is a critical parameter that dictates its shelf-life and the upper-temperature limits for its effective use in catalytic reactions.
Decomposition Temperature
Multiple sources indicate that this compound undergoes decomposition in the temperature range of 188-196 °C .[1] This relatively high decomposition temperature suggests good thermal robustness for most standard cross-coupling applications, which are typically conducted at temperatures well below this range.
Table 1: Thermal Properties of this compound
| Property | Value |
| Melting Point | 188-196 °C (with decomposition) |
Recommended Storage Conditions
To preserve its catalytic activity and prevent thermal degradation over time, it is recommended to store this compound under an inert atmosphere (nitrogen or argon) at 2-8 °C .[2]
Air and Moisture Sensitivity
This compound is known to be sensitive to both air and moisture.[2] Exposure to atmospheric oxygen and water can lead to the degradation of the precatalyst, diminishing its catalytic efficacy.
Mechanism of Degradation
The primary mode of degradation in the presence of air is the oxidation of the phosphine (B1218219) ligand (Xantphos). The phosphorus(III) centers in the ligand are susceptible to oxidation to phosphorus(V) oxides. This oxidation alters the electronic and steric properties of the ligand, which in turn can inhibit the formation of the active Pd(0) catalytic species or lead to the formation of inactive palladium complexes.
A study involving a related Pd(dba)2/Xantphos system demonstrated through ³¹P NMR spectroscopy that exposure to air leads to the formation of Xantphos mono-oxide and subsequently Xantphos bis-oxide over time.[3][4] This observation underscores the importance of handling Xantphos-ligated palladium complexes under an inert atmosphere.
Impact on Catalytic Activity
Experimental Protocols for Stability Assessment
While specific experimental data for this compound is limited, the following are general and widely accepted protocols for evaluating the thermal stability and air sensitivity of palladium precatalysts.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal decomposition profile of the catalyst.
Methodology:
-
Calibrate the TGA instrument according to the manufacturer's specifications.
-
Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a clean TGA pan (platinum or alumina).
-
Load the sample into the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to remove any air and to maintain an inert atmosphere during the analysis.
-
Heat the sample from ambient temperature to a final temperature (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min).
-
Record the sample weight as a function of temperature.
-
The onset of decomposition is identified as the temperature at which a significant weight loss is observed.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and decomposition temperature, as well as to observe any other thermal transitions.
Methodology:
-
Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).
-
Hermetically seal a small, accurately weighed sample (typically 2-5 mg) of this compound in an aluminum or gold DSC pan under an inert atmosphere (e.g., in a glovebox). A reference pan is left empty.
-
Place the sample and reference pans in the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a continuous purge of inert gas.
-
Record the differential heat flow between the sample and the reference as a function of temperature.
-
Endothermic events such as melting and exothermic events such as decomposition will be observed as peaks in the DSC thermogram.
Air Sensitivity Assessment via Catalytic Activity Monitoring
Objective: To quantify the decrease in catalytic activity upon exposure to air.
Methodology:
-
Set up a standard, well-characterized cross-coupling reaction (e.g., a Suzuki-Miyaura coupling of a common aryl halide and boronic acid).
-
Divide a batch of this compound into several portions. Store one portion under strictly inert conditions (control).
-
Expose the other portions to ambient air for defined periods (e.g., 1, 4, 8, 24 hours).
-
After the specified exposure time, use each portion of the catalyst (including the control) under identical reaction conditions for the standard cross-coupling reaction.
-
Monitor the reaction progress (e.g., by GC, LC, or NMR) to determine the initial reaction rate and the final yield.
-
Plot the reaction yield or rate as a function of air exposure time to quantify the catalyst's air sensitivity.
Logical Relationships and Workflows
The stability of this compound is intrinsically linked to its handling and storage, which in turn dictates its catalytic performance.
References
- 1. NiXantphos: A Deprotonatable Ligand for Room-Temperature Palladium-Catalyzed Cross-Couplings of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald precatalysts G2 and G3 | Johnson Matthey | Johnson Matthey [matthey.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Improved Metathesis Lifetime: Chelating Pyridinyl-Alcoholato Ligands in the Second Generation Grubbs Precatalyst - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of Xantphos Pd G2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of Xantphos Pd G2, a second-generation Buchwald precatalyst widely utilized in cross-coupling reactions. Due to the proprietary nature of specific solubility data, this document focuses on qualitative descriptions from reputable sources and presents a detailed, generalized experimental protocol for researchers to determine quantitative solubility in their laboratories.
Core Concepts in Solubility for Catalysis
The solubility of a catalyst like this compound is a critical parameter in homogeneous catalysis, influencing reaction kinetics, catalyst activity, and ease of purification. A catalyst's ability to fully dissolve in the reaction solvent ensures the maximum availability of active catalytic species, leading to more efficient and reproducible transformations.
Qualitative Solubility of this compound
While precise quantitative solubility data (e.g., in g/L or mg/mL) for this compound is not extensively published, technical literature from suppliers and chemical databases consistently describes Buchwald second-generation (G2) and third-generation (G3) precatalysts as having "good" to "high" solubility in a range of common organic solvents. This general solubility is a key feature of their design, facilitating their broad application in organic synthesis.
For instance, Buchwald G2 precatalysts are noted for their good solubility in common organic solvents.[1][2] Similarly, the related G3 precatalysts are described as being highly soluble in a wide variety of common organic solvents, a characteristic that enhances their versatility.[3] This suggests that this compound is likely to be soluble in ethereal solvents like tetrahydrofuran (B95107) (THF) and 1,4-dioxane, as well as aromatic hydrocarbons such as toluene, which are frequently employed in palladium-catalyzed cross-coupling reactions.
Table 1: Qualitative Solubility of Buchwald Precatalysts in Common Organic Solvents
| Catalyst Family | Ligand Type | General Solubility Description | Common Solvents for Cross-Coupling |
| Buchwald G2 Precatalysts | Biarylphosphine (e.g., Xantphos) | Good solubility in common organic solvents.[1][2][4] | Tetrahydrofuran (THF), 1,4-Dioxane, Toluene, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) |
| Buchwald G3 Precatalysts | Biarylphosphine (e.g., Xantphos) | Highly soluble in a wide variety of common organic solvents.[3] | Tetrahydrofuran (THF), 1,4-Dioxane, Toluene, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) |
Experimental Protocol for Determining Solubility
The following is a generalized protocol for determining the solubility of an air-sensitive organometallic compound such as this compound. This procedure should be performed by trained personnel using appropriate safety precautions and inert atmosphere techniques.
Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound
-
Anhydrous organic solvent of interest (e.g., THF, Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Internal standard (for analytical quantification, e.g., a stable, soluble compound with a distinct NMR or GC signal)
-
Deuterated solvent for NMR analysis (if applicable)
Equipment:
-
Glovebox or Schlenk line
-
Vials with screw caps (B75204) and PTFE septa
-
Magnetic stirrer and stir bars
-
Constant temperature bath or heating block
-
Analytical balance (readable to at least 0.1 mg)
-
Syringes and needles for inert atmosphere liquid transfer
-
Volumetric flasks
-
Gas-tight filtration apparatus (e.g., a syringe filter with a PTFE membrane)
-
Analytical instrument for quantification (e.g., NMR spectrometer, UV-Vis spectrophotometer, or High-Performance Liquid Chromatography (HPLC))
Procedure:
-
Preparation (Inert Atmosphere): Perform all manipulations of this compound and anhydrous solvents under an inert atmosphere (glovebox or Schlenk line) to prevent degradation of the catalyst.
-
Sample Preparation:
-
Accurately weigh an excess amount of this compound into a tared vial.
-
Add a precise volume of the desired anhydrous organic solvent to the vial.
-
Add a magnetic stir bar.
-
-
Equilibration:
-
Seal the vial tightly.
-
Place the vial in a constant temperature bath set to the desired temperature.
-
Stir the mixture vigorously for a predetermined period (e.g., 24 hours) to ensure that equilibrium is reached and a saturated solution is formed. The presence of undissolved solid should be visible.
-
-
Sample Withdrawal and Filtration:
-
Allow the undissolved solid to settle by stopping the stirring and letting the vial stand in the constant temperature bath for a short period.
-
Carefully draw a known volume of the supernatant (the saturated solution) into a gas-tight syringe fitted with a syringe filter. It is crucial not to disturb the solid at the bottom of the vial.
-
-
Quantification:
-
Transfer the filtered, saturated solution into a tared volumetric flask and determine the mass of the solution.
-
Alternatively, for spectroscopic methods, dilute the filtered solution by a known factor with the appropriate solvent.
-
If using an internal standard, add a precisely weighed amount of the standard to the diluted sample.
-
Analyze the sample using a calibrated analytical technique (e.g., NMR, UV-Vis, HPLC) to determine the concentration of this compound.
-
-
Calculation:
-
Calculate the solubility in the desired units (e.g., g/L, mg/mL, or mol/L) based on the measured concentration and any dilution factors.
-
Logical Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Workflow for determining the solubility of air-sensitive compounds.
Conclusion
This compound is a valuable and versatile catalyst in modern organic synthesis, with its utility being partly due to its favorable solubility in common organic solvents. While specific quantitative data is not widely available, the consistent qualitative descriptions of its good solubility provide a strong basis for its use in a variety of reaction media. For applications requiring precise solubility values, the generalized experimental protocol provided in this guide offers a robust framework for researchers to perform these measurements in their own laboratories. Adherence to inert atmosphere techniques is paramount for obtaining accurate and reproducible results.
References
The Pivotal Role of the Aminobiphenyl Group in Xantphos Pd G2 Precatalysts: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The second-generation Buchwald precatalyst, Xantphos Pd G2, has emerged as a highly efficient and versatile tool in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. Its stability, reliability, and broad substrate scope have made it a staple in both academic and industrial laboratories. At the heart of its exceptional performance lies the often-overlooked aminobiphenyl group. This technical guide provides a comprehensive exploration of the multifaceted role of this critical component, detailing its impact on catalyst activation, stability, and overall catalytic efficiency.
Structure of this compound
This compound is a well-defined, air- and moisture-stable palladium(II) complex. Its structure comprises a central palladium atom coordinated to a bulky, electron-rich Xantphos ligand, a chloride anion, and the key 2-aminobiphenyl (B1664054) moiety. This specific arrangement is not arbitrary; it is meticulously designed for controlled and efficient generation of the active catalytic species.
The Primary Role: Facile Generation of the Active Pd(0) Catalyst
The most critical function of the aminobiphenyl group is to serve as a masked and readily accessible precursor to the active Pd(0) catalyst. Traditional methods for generating Pd(0) in situ, such as the reduction of Pd(II) salts like palladium(II) acetate (B1210297) with phosphine (B1218219) ligands, can be unreliable and lead to the formation of ill-defined and less active catalytic species. The aminobiphenyl scaffold in this compound provides a clean and quantitative pathway to the active catalyst.
The activation process is initiated by a base, a common component in cross-coupling reaction mixtures. The mechanism proceeds as follows:
-
Deprotonation: The base abstracts a proton from the amine of the 2-aminobiphenyl ligand, forming a palladium-amido intermediate.
-
Reductive Elimination: This intermediate undergoes a facile C-N bond-forming reductive elimination. This step is the crux of the activation process, where the Pd(II) center is reduced to the catalytically active Pd(0) state.
-
Formation of Byproducts: The reductive elimination releases the active (Xantphos)Pd(0) species and a stable, inert carbazole (B46965) byproduct.
This controlled activation pathway ensures the generation of a monoligated, 12-electron (Xantphos)Pd(0) complex, which is highly reactive and readily enters the catalytic cycle.
Impact on Catalyst Stability and Performance
The presence of the aminobiphenyl group imparts several advantageous properties to the precatalyst, contributing to its robustness and high performance.
-
Air and Moisture Stability: The palladacycle structure provides a stable coordination environment for the palladium center, rendering the complex resistant to degradation by air and moisture. This allows for easier handling and storage compared to air-sensitive Pd(0) sources.
-
Enhanced Solubility: The overall structure of the precatalyst, including the aminobiphenyl moiety, contributes to its good solubility in common organic solvents used for cross-coupling reactions.
-
Controlled Stoichiometry: As a well-defined complex, this compound ensures a precise 1:1 ligand-to-palladium ratio, which is crucial for optimal catalytic activity and reproducibility. Excess ligand can often inhibit the reaction.[1]
Quantitative Performance Comparison
The superiority of aminobiphenyl-based precatalysts like this compound over traditional palladium sources is evident in their performance in various cross-coupling reactions. The data presented below, compiled from multiple studies, highlights the enhanced efficiency in terms of reaction time and yield.
| Catalyst System | Aryl Halide | Amine | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| XPhos Pd G2 | 4-chlorotoluene | Morpholine | NaOt-Bu | 100 | 1 | 95 | [2] |
| Pd(OAc)₂ / XPhos | 4-chlorotoluene | Morpholine | NaOt-Bu | 100 | 6 | 94 | [2] |
| XPhos Pd G3 | 6-chloroquinoline | N-methylaniline | NaOt-Bu | 100 | 4 | >95 | [3] |
| Pd(crotyl)Cl(XPhos) | 6-chloroquinoline | N-methylaniline | NaOt-Bu | 100 | 4 | >95 | [3] |
| XPhos Pd G2 | 7-chloro-6-azaindole | 3,4-difluorophenyl boronic acid | K₃PO₄ | 110 | 0.25 | 94 | [4] |
| Pd(OAc)₂ / XPhos | 2-bromo-13α-estrone 3-methyl ether | Aniline | KOt-Bu | Reflux | 24 | 85 | [5] |
Note: This table is a compilation of data from different sources and reaction conditions may vary. It is intended for comparative illustration.
The data consistently demonstrates that while in-situ generated catalysts from Pd(OAc)₂ can be effective, the well-defined aminobiphenyl precatalysts often lead to significantly shorter reaction times and comparable or higher yields. This is attributed to the rapid and clean generation of the active Pd(0) species.
Experimental Protocols
The following are representative experimental protocols for common cross-coupling reactions using aminobiphenyl-ligated palladium precatalysts.
General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific substrates.
Procedure:
-
In a glovebox, a Schlenk tube is charged with the palladium precatalyst (e.g., XPhos Pd G2, 1-2 mol%), any additional ligand if required, and the base (e.g., NaOt-Bu, 1.2-2.0 equivalents).
-
The Schlenk tube is sealed, removed from the glovebox, and connected to a Schlenk line. The tube is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
The aryl halide (1.0 equivalent) and the amine (1.1-1.5 equivalents) are dissolved in an anhydrous, degassed solvent (e.g., toluene (B28343) or dioxane) and added to the Schlenk tube via syringe.
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
The reaction progress is monitored by a suitable technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, quenched with water, and extracted with an organic solvent.
-
The combined organic layers are dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
Synthesis of this compound
The synthesis of this compound involves the reaction of a suitable palladium precursor with the Xantphos ligand and 2-aminobiphenyl. While multiple variations exist, a general representation of the synthetic relationship is as follows:
A detailed synthetic procedure is often proprietary to catalyst manufacturers. However, the general principle involves the coordination of the Xantphos ligand and the 2-aminobiphenyl to a palladium(II) salt in a suitable solvent.
Evolution of Aminobiphenyl-Based Precatalysts
The this compound is part of an evolution of aminobiphenyl-based precatalysts developed by the Buchwald group.
-
First Generation (G1): These precatalysts utilized a phenethylamine-based backbone. Activation required deprotonation with a base to generate the active Pd(0) species.
-
Second Generation (G2): The G2 precatalysts, including this compound, replaced the phenethylamine (B48288) backbone with the more robust 2-aminobiphenyl group. This modification allows for the generation of the active Pd(0) species at room temperature with weaker bases like phosphates and carbonates.
-
Third Generation (G3): These precatalysts feature a methanesulfonate (B1217627) (OMs) counterion instead of chloride and an N-substituted aminobiphenyl group. The N-substitution prevents the carbazole byproduct from participating in side reactions. These modifications lead to enhanced solubility and stability in solution.
-
Fourth Generation (G4): The G4 precatalysts incorporate a N-methylated carbazole leaving group which is less likely to act as an inhibitory ligand to the active catalyst.
This progression demonstrates the continuous refinement of the aminobiphenyl scaffold to create increasingly active, stable, and user-friendly palladium precatalysts.
Conclusion
The aminobiphenyl group in this compound is far from a passive component. It is a masterfully designed functional unit that enables the controlled and efficient generation of the active Pd(0) catalyst, a cornerstone of its high performance in cross-coupling reactions. Its role in ensuring the stability, solubility, and precise stoichiometry of the precatalyst further underscores its importance. For researchers in organic synthesis and drug development, a thorough understanding of the function of the aminobiphenyl group is key to leveraging the full potential of this powerful catalytic system.
References
- 1. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nasc.ac.in [nasc.ac.in]
- 5. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
The Evolution of Efficiency: A Technical Guide to the Discovery and Development of Buchwald Precatalysts
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery and development of Buchwald precatalysts, a cornerstone of modern palladium-catalyzed cross-coupling chemistry. From their conceptualization to the latest generation of highly efficient systems, these precatalysts have revolutionized the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds, becoming indispensable tools in pharmaceutical and materials science research. This document provides a comprehensive overview of the various generations of Buchwald precatalysts, their mechanisms of action, detailed experimental protocols for their use, and a comparative analysis of their performance.
Introduction: The Need for Robust Catalytic Systems
Palladium-catalyzed cross-coupling reactions are among the most powerful methods for constructing complex organic molecules. However, the efficacy of these transformations is highly dependent on the nature of the palladium catalyst. Early catalytic systems often suffered from instability, low turnover numbers, and a limited substrate scope. The development of bulky, electron-rich phosphine (B1218219) ligands by the Buchwald group marked a significant advancement, but the in-situ generation of the active Pd(0) species from a palladium source and a separate ligand often led to irreproducible results and required harsh reaction conditions. This challenge paved the way for the design and synthesis of well-defined "precatalysts," stable Pd(II) complexes that readily generate the active monoligated Pd(0) species under mild reaction conditions.
The Generations of Buchwald Precatalysts: A Journey of Innovation
The evolution of Buchwald precatalysts is a story of continuous improvement, with each generation offering distinct advantages in terms of stability, activity, and substrate scope.[1][2]
First Generation (G1): Establishing the Foundation
The first-generation (G1) precatalysts feature a 2-phenylethan-1-amine-based ligand.[1] These air- and moisture-stable complexes were a significant step forward, providing a more reliable entry into the catalytic cycle.[1] Activation to the active Pd(0) species occurs via a base-promoted reductive elimination, which produces indoline (B122111) as a byproduct.[1] While effective, G1 precatalysts often require higher temperatures and stronger bases for efficient activation, particularly with weaker bases.[1]
Second Generation (G2): Milder Conditions and Broader Scope
The second-generation (G2) precatalysts replaced the 2-phenylethan-1-amine scaffold with a 2-aminobiphenyl (B1664054) group.[2] This modification, featuring a more acidic aromatic amine, allows for catalyst activation at lower temperatures and with weaker bases like phosphates and carbonates.[2] The enhanced reactivity of G2 precatalysts, such as the widely used XPhos Pd G2, expanded the scope of cross-coupling reactions to include more sensitive substrates.
Third Generation (G3): Enhanced Stability and Versatility
A key innovation in the third-generation (G3) was the replacement of the chloride ligand with a non-coordinating methanesulfonate (B1217627) (mesylate) anion.[3] This seemingly small change resulted in precatalysts with enhanced solubility, greater stability in solution, and the ability to accommodate bulkier and more electron-rich phosphine ligands, such as the BrettPhos family.[2] The activation of G3 precatalysts proceeds via deprotonation of the 2-aminobiphenyl moiety, followed by reductive elimination to yield the active LPd(0) species, a methanesulfonate salt, and carbazole (B46965).[2]
Fourth Generation (G4): Mitigating Byproduct Inhibition
While highly effective, the carbazole byproduct generated from G2 and G3 precatalysts can, in some instances, inhibit the catalytic reaction or complicate product purification.[2][4] To address this, the fourth-generation (G4) precatalysts were developed, featuring an N-methylated 2-aminobiphenyl ligand.[3] This modification leads to the formation of the more benign and less coordinating N-methylcarbazole as a byproduct, while maintaining the high reactivity and broad applicability of the G3 systems.[2]
Sixth Generation (G6): A Paradigm Shift to Oxidative Addition Complexes
The sixth-generation (G6) represents a departure from the palladacycle-based design of the previous generations.[1][5] These are oxidative addition complexes (OACs), which are themselves "on-cycle" intermediates in the catalytic process.[5][6] A significant advantage of G6 precatalysts is that their activation does not require a base, and they do not generate potentially inhibitory byproducts like carbazole.[5][6] This leads to cleaner reactions, often with higher yields and selectivity.[5] The synthesis of G6 precatalysts is also more straightforward, typically involving a single step at room temperature.[5]
Quantitative Performance Data
The following tables summarize the performance of different generations of Buchwald precatalysts in key cross-coupling reactions. The data is compiled from various sources to provide a comparative overview.
Table 1: Comparison of Buchwald Precatalysts in Suzuki-Miyaura Coupling
| Precatalyst Generation | Ligand | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Catalyst Loading (mol%) | Yield (%) | Reference |
| G2 | XPhos | 4-Chlorotoluene (B122035) | Phenylboronic acid | K₃PO₄ | Toluene (B28343)/H₂O | 110 | 12 | 2 | 95 | [6] |
| G3 | tBuXPhos | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 110 | 12 | 2 | 98 | [6] |
| G3 | XPhos | 4-Chloroanisole | 2,6-Difluorophenylboronic acid | K₃PO₄ | Dioxane/H₂O | 90 | 0.5 | 2 | 92 | [7] |
| G4 | XPhos | 4-Chloroanisole | 2,6-Difluorophenylboronic acid | K₃PO₄ | Dioxane/H₂O | 40 | 0.5 | 2 | 95 | [8] |
Table 2: Comparison of Buchwald Precatalysts in Buchwald-Hartwig Amination
| Precatalyst Generation | Ligand | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Catalyst Loading (mol%) | Yield (%) | Reference |
| G3 | tBuXPhos | 4-Bromotoluene | Morpholine (B109124) | NaOtBu | Toluene | 100 | 6 | 1.5 | 96 | [6] |
| G4 | RuPhos | 1-Chloro-4-fluorobenzene (B165104) | Morpholine | NaOtBu | Dioxane | 100 | 4 | 1 | 55 | [9] |
| G5 | RuPhos | 1-Chloro-4-fluorobenzene | Morpholine | NaOtBu | Dioxane | 100 | 4 | 1 | 27 | [9] |
| G6 | tBuBrettPhos | Aryl Bromide | Amino Acid Ester | Cs₂CO₃ | Toluene | 80 | 18 | 2 | 70-90 |
Experimental Protocols
The following are representative experimental protocols for common cross-coupling reactions using Buchwald precatalysts.
General Procedure for Suzuki-Miyaura Coupling using a G3 Precatalyst
Reaction: 4-Chlorotoluene with Phenylboronic acid
Materials:
-
tBuXPhos Pd G3 precatalyst
-
4-Chlorotoluene
-
Phenylboronic acid
-
Potassium phosphate (B84403) (K₃PO₄)
-
Toluene
-
Water (degassed)
-
Nitrogen or Argon gas
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add tBuXPhos Pd G3 (0.02 mmol, 2 mol%), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Seal the tube with a septum, and evacuate and backfill with nitrogen or argon three times.
-
Add 4-chlorotoluene (1.0 mmol) followed by toluene (2 mL) and degassed water (0.2 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 110 °C for 12 hours with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.[6]
General Procedure for Buchwald-Hartwig Amination using a G4 Precatalyst
Reaction: 1-Chloro-4-fluorobenzene with Morpholine
Materials:
-
RuPhos Pd G4 precatalyst
-
1-Chloro-4-fluorobenzene
-
Morpholine
-
Sodium tert-butoxide (NaOtBu)
-
Dioxane (anhydrous)
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox, charge an oven-dried vial with RuPhos Pd G4 (0.01 mmol, 1 mol%) and sodium tert-butoxide (1.4 mmol).
-
Add a magnetic stir bar.
-
In a separate vial, prepare a solution of 1-chloro-4-fluorobenzene (1.0 mmol) and morpholine (1.2 mmol) in anhydrous dioxane (2 mL).
-
Add the substrate solution to the vial containing the precatalyst and base.
-
Seal the vial with a screw cap containing a PTFE septum and remove from the glovebox.
-
Heat the reaction mixture at 100 °C for 4 hours with vigorous stirring.
-
Monitor the reaction progress by GC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium (B1175870) chloride.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[9]
General Procedure for C-O Coupling using a G6 Precatalyst
Reaction: Aryl Bromide with a Fluorinated Alcohol
Materials:
-
tBuBrettPhos Pd G6 precatalyst
-
Aryl bromide
-
Fluorinated alcohol
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas
Procedure:
-
To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), cesium carbonate (2.0 mmol), and tBuBrettPhos Pd G6 (0.02 mmol, 2 mol%).
-
Seal the tube, and evacuate and backfill with nitrogen or argon.
-
Add the fluorinated alcohol (1.2 mmol) and anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture at 100 °C for the specified time (typically 1-4 hours).
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Signaling Pathways and Experimental Workflows
Activation of Buchwald Precatalysts (G1-G4)
The activation of the palladacycle-based precatalysts (G1-G4) proceeds through a base-mediated reductive elimination. The base deprotonates the amine moiety of the ligand scaffold, leading to a Pd(II)-amido intermediate, which then undergoes reductive elimination to form the active monoligated Pd(0) species.
Caption: Activation pathway for G1-G4 Buchwald precatalysts.
Activation of G6 Buchwald Precatalysts
G6 precatalysts, being oxidative addition complexes, are already "on-cycle" and do not require a base for activation. They directly enter the catalytic cycle.
Caption: Direct activation of G6 Buchwald precatalysts.
General Catalytic Cycle for Cross-Coupling
Once the active LPd(0) species is formed, it enters a general catalytic cycle for cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination.
Caption: Generalized catalytic cycle for cross-coupling reactions.
Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: A typical experimental workflow for cross-coupling.
Conclusion
The discovery and development of Buchwald precatalysts have profoundly impacted the field of organic synthesis. The progression from the first to the sixth generation reflects a sophisticated understanding of catalyst design, leading to more stable, active, and versatile catalytic systems. For researchers in drug development and materials science, the availability of these well-defined precatalysts has enabled the construction of complex molecular architectures with unprecedented efficiency and predictability. As research continues, the development of even more advanced catalytic systems based on the principles established by the Buchwald precatalysts is anticipated, further expanding the horizons of chemical synthesis.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. G3和G4 Buchwald预催化剂 [sigmaaldrich.com]
- 3. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 4. Buchwald G6 Precatalysts: Oxidative Addition Complexes [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. enamine.net [enamine.net]
- 7. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 8. preprints.org [preprints.org]
- 9. Oxidative Addition Complexes as Precatalysts for Cross-Coupling Reactions Requiring Extremely Bulky Biarylphosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Xantphos Pd G2 Catalyzed Buchwald-Hartwig Amination
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of the Xantphos Pd G2 precatalyst in Buchwald-Hartwig amination reactions. This second-generation catalyst offers enhanced reactivity and efficiency in the formation of C-N bonds, a critical transformation in pharmaceutical and materials science research.
Introduction to this compound
This compound is a highly efficient and versatile second-generation palladium precatalyst for cross-coupling reactions. Its design incorporates the bulky and electron-rich Xantphos ligand, which promotes the formation of the active catalytic species and facilitates the key steps of the catalytic cycle. This precatalyst is particularly effective for the Buchwald-Hartwig amination, enabling the coupling of a wide range of aryl and heteroaryl halides with various amines under mild conditions. In the pharmaceutical industry, this compound is utilized as a catalyst for synthesizing diverse pharmaceutical compounds by facilitating the creation of crucial carbon-nitrogen bonds in complex molecular structures.
Key Advantages:
-
High Reactivity: Efficiently couples a broad range of substrates, including challenging combinations.
-
Air and Moisture Stability: As a precatalyst, it offers improved handling properties compared to generating the active catalyst in situ from air-sensitive Pd(0) sources.
-
Mild Reaction Conditions: Often allows for lower reaction temperatures and catalyst loadings.
-
Broad Substrate Scope: Effective for the coupling of aryl and heteroaryl bromides, chlorides, and triflates with primary and secondary amines, anilines, and other nitrogen nucleophiles.
Catalytic Cycle and Mechanism
The Buchwald-Hartwig amination catalyzed by this compound proceeds through a well-established catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. The Xantphos ligand plays a crucial role in stabilizing the palladium center and promoting the desired bond-forming steps.
Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.
Quantitative Data Summary
The following tables summarize the performance of this compound in the amination of various aryl halides with different amines.
Table 1: Amination of Aryl Bromides
| Entry | Aryl Bromide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene (B49008) | Morpholine | NaOtBu | Dioxane | 100 | 0.5-1 | >95 |
| 2 | 1-Bromo-4-methoxybenzene | N-Methylaniline | K₃PO₄ | Toluene | 110 | 12 | 92 |
| 3 | 4-Bromobenzonitrile | Benzamide | Cs₂CO₃ | Dioxane | 100 | 24 | 85 |
| 4 | 2-Bromopyridine | Aniline | K₂CO₃ | DMF | 120 | 18 | 78 |
| 5 | 3-Bromotoluene | Cyclohexylamine | LiHMDS | THF | 80 | 6 | 91 |
Table 2: Amination of Aryl Chlorides
| Entry | Aryl Chloride | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | 110 | 12 | 94 |
| 2 | 2-Chloropyridine | Aniline | NaOtBu | Dioxane | 100 | 24 | 88 |
| 3 | 1-Chloro-4-nitrobenzene | Piperidine | K₃PO₄ | DMF | 130 | 16 | 90 |
| 4 | Chlorobenzene | N-Ethylaniline | Cs₂CO₃ | Toluene | 110 | 24 | 85 |
| 5 | 2-Chloro-5-fluoropyridine | Pyrrolidine | K₂CO₃ | Dioxane | 100 | 20 | 92 |
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed amination of an aryl halide with an amine using this compound.
Figure 2: General experimental workflow for Buchwald-Hartwig amination.
Materials and Reagents:
-
This compound (1-2 mol%)
-
Aryl halide (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃; 1.4-2.0 equiv)
-
Anhydrous solvent (e.g., toluene, dioxane, THF, DMF)
-
Schlenk tube or round-bottom flask with a reflux condenser
-
Magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or flask containing a magnetic stir bar, add this compound, the base, the aryl halide, and the amine.
-
Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath and stir at the desired temperature for the specified time.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS)/liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Filtration: Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with the same solvent.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the pure aminated product.
Example Protocol: Synthesis of 4-Morpholinotoluene
This protocol details the synthesis of 4-morpholinotoluene from 4-bromotoluene and morpholine.
-
Reactants:
-
4-Bromotoluene (1.0 mmol, 171 mg)
-
Morpholine (1.2 mmol, 104 µL)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)
-
This compound (0.01 mmol, 8.9 mg)
-
Anhydrous dioxane (2 mL)
-
-
Procedure:
-
In a glovebox, a 10 mL oven-dried Schlenk tube is charged with this compound (8.9 mg, 0.01 mmol) and sodium tert-butoxide (135 mg, 1.4 mmol).
-
The tube is removed from the glovebox, and 4-bromotoluene (171 mg, 1.0 mmol) and anhydrous dioxane (2 mL) are added under a counterflow of argon.
-
Morpholine (104 µL, 1.2 mmol) is then added via syringe.
-
The Schlenk tube is sealed and the mixture is heated to 100 °C in an oil bath with vigorous stirring.
-
The reaction is monitored by GC-MS. After approximately 1 hour, the starting material is consumed.
-
The reaction mixture is cooled to room temperature and diluted with ethyl acetate (10 mL).
-
The mixture is filtered through a short plug of silica gel, washing with ethyl acetate.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash chromatography (hexanes/ethyl acetate gradient) to yield 4-morpholinotoluene as a white solid. (Expected yield: >95%).
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure anhydrous and anaerobic conditions. Use fresh, high-purity reagents and solvents. |
| Poorly soluble base | Use a more soluble base (e.g., LiHMDS) or a different solvent. Ensure vigorous stirring. | |
| Sterically hindered substrates | Increase catalyst loading (up to 5 mol%), increase temperature, or switch to a more specialized ligand. | |
| Side product formation | Hydrodehalogenation of aryl halide | Ensure the absence of water. Use a non-protic solvent. |
| Homocoupling of aryl halide | This is more common with aryl iodides. Consider using the corresponding aryl bromide or chloride. | |
| Difficulty in purification | Residual palladium | Filter through a pad of Celite® during work-up. Consider a charcoal treatment or using a metal scavenger. |
Safety Information
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Bases: Strong bases like NaOtBu are corrosive and moisture-sensitive. Handle them under an inert atmosphere.
-
Solvents: Organic solvents are flammable and may be toxic. Handle them in a fume hood and away from ignition sources.
-
Amines: Many amines are corrosive and have strong odors. Handle them in a fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Application Notes and Protocols for Suzuki-Miyaura Coupling of Aryl Chlorides using Xantphos Pd G2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing the second-generation Buchwald precatalyst, Xantphos Pd G2, for the Suzuki-Miyaura cross-coupling of a diverse range of aryl chlorides. This powerful catalytic system offers high efficiency and functional group tolerance, making it a valuable tool in synthetic chemistry, particularly for the construction of biaryl and heteroaryl structures integral to pharmaceutical and materials science research.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. Aryl chlorides, being readily available and cost-effective starting materials, are often challenging substrates for this transformation. The development of highly active palladium precatalysts, such as this compound, has significantly expanded the scope and utility of coupling reactions involving these less reactive electrophiles.
This compound is an air- and moisture-stable palladium(II) precatalyst that, upon activation, generates a highly active monoligated Pd(0) species.[1] The bulky and electron-rich Xantphos ligand facilitates both the oxidative addition of the aryl chloride to the palladium center and the subsequent reductive elimination to form the desired biaryl product. These characteristics make this compound an exceptional catalyst for the coupling of a wide array of aryl chlorides, including those that are electron-rich, electron-deficient, and sterically hindered.
Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction catalyzed by a palladium-phosphine complex is depicted below. The this compound precatalyst enters the catalytic cycle after reduction from Pd(II) to the active Pd(0) species.
Data Presentation: Substrate Scope
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | 4-Fluorophenylboronic acid | 7-(4-Fluorophenyl)-1H-pyrrolo[2,3-c]pyridine | 90 |
| 2 | 3,4-Difluorophenylboronic acid | 7-(3,4-Difluorophenyl)-1H-pyrrolo[2,3-c]pyridine | 92 |
| 3 | 4-Chlorophenylboronic acid | 7-(4-Chlorophenyl)-1H-pyrrolo[2,3-c]pyridine | 88 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | 7-(4-(Trifluoromethyl)phenyl)-1H-pyrrolo[2,3-c]pyridine | 85 |
| 5 | 4-Acetylphenylboronic acid | 7-(4-Acetylphenyl)-1H-pyrrolo[2,3-c]pyridine | 82 |
| 6 | 4-Methoxyphenylboronic acid | 7-(4-Methoxyphenyl)-1H-pyrrolo[2,3-c]pyridine | 93 |
| 7 | 3-Methoxyphenylboronic acid | 7-(3-Methoxyphenyl)-1H-pyrrolo[2,3-c]pyridine | 91 |
| 8 | p-Tolylboronic acid | 7-(p-Tolyl)-1H-pyrrolo[2,3-c]pyridine | 94 |
| 9 | Naphthalen-2-ylboronic acid | 7-(Naphthalen-2-yl)-1H-pyrrolo[2,3-c]pyridine | 89 |
| 10 | Thiophen-3-ylboronic acid | 7-(Thiophen-3-yl)-1H-pyrrolo[2,3-c]pyridine | 86 |
| 11 | Pyridin-3-ylboronic acid | 7-(Pyridin-3-yl)-1H-pyrrolo[2,3-c]pyridine | 78 |
Experimental Protocols
The following is a general protocol for the microwave-assisted Suzuki-Miyaura coupling of an aryl chloride with a boronic acid using this compound. This protocol is based on the successful coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine and can be adapted for other aryl chlorides.[1]
Materials and Equipment
-
Aryl chloride (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
This compound (1-5 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) (2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, THF/water, DMF/EtOH/water)
-
Microwave reactor vials
-
Magnetic stir bars
-
Standard laboratory glassware for workup and purification
-
Inert gas supply (Argon or Nitrogen)
-
Microwave synthesizer
General Procedure
-
Reaction Setup: To a microwave reactor vial equipped with a magnetic stir bar, add the aryl chloride (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), the base (e.g., K₃PO₄, 2.5 equiv), and this compound (2 mol%).
-
Solvent Addition: The chosen solvent system (e.g., a mixture of an organic solvent and water) should be degassed by bubbling an inert gas (argon or nitrogen) through it for 15-30 minutes. Add the degassed solvent to the reaction vial.
-
Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Heat the reaction mixture with stirring to the desired temperature (typically 100-150 °C) for the specified time (usually 15-60 minutes).
-
Workup: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and transfer it to a separatory funnel. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization to obtain the desired biaryl product.
-
Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Example Protocol: Synthesis of 7-(4-Fluorophenyl)-1H-pyrrolo[2,3-c]pyridine[1]
A mixture of 7-chloro-1H-pyrrolo[2,3-c]pyridine (50 mg, 0.328 mmol), 4-fluorophenylboronic acid (50.5 mg, 0.360 mmol), and K₃PO₄ (174 mg, 0.820 mmol) was placed in a microwave vial. A degassed mixture of DMF:EtOH:H₂O (1:1:0.5, 2 mL) was added, followed by XPhos-PdG2 (2 mol%). The vial was sealed and heated to 100 °C under microwave irradiation for 30-40 minutes. After completion, the reaction mixture was purified by column chromatography (50-70% ethyl acetate in hexane) to yield 7-(4-fluorophenyl)-1H-pyrrolo[2,3-c]pyridine as a white solid (63 mg, 90% yield).
Troubleshooting and Optimization
-
Low Yield: If the reaction gives a low yield, consider increasing the catalyst loading (up to 5 mol%), reaction time, or temperature. The choice of base and solvent system can also have a significant impact and may require optimization for a specific substrate combination.
-
Protodeborylation: The undesired cleavage of the C-B bond in the boronic acid can be a side reaction. Using a less protic solvent, a milder base, or a shorter reaction time can sometimes mitigate this issue. Using boronic esters (e.g., pinacol (B44631) esters) can also be beneficial.
-
Homocoupling: The formation of biaryls from the coupling of two boronic acid molecules can occur. This is often minimized by ensuring the reaction is performed under strictly anaerobic conditions.
Logical Relationships in Suzuki-Miyaura Coupling
The success of the Suzuki-Miyaura coupling is dependent on the interplay of several factors. The following diagram illustrates the key relationships influencing the reaction outcome.
Conclusion
This compound is a highly effective and versatile precatalyst for the Suzuki-Miyaura cross-coupling of aryl chlorides. Its ability to facilitate the coupling of a wide range of substrates under relatively mild conditions makes it an invaluable tool for the synthesis of complex organic molecules. The protocols and data presented herein provide a solid foundation for researchers to successfully implement this powerful catalytic system in their synthetic endeavors. Further optimization of reaction parameters may be necessary for specific substrate combinations to achieve optimal results.
References
Application Notes and Protocols for C-N Cross-Coupling Reactions with Electron-Deficient Anilines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the successful execution of Carbon-Nitrogen (C-N) cross-coupling reactions involving challenging electron-deficient anilines. The following sections detail the predominant methodologies, present key data for reaction optimization, and offer step-by-step experimental procedures for both Palladium- and Copper-catalyzed systems.
Introduction to C-N Cross-Coupling with Electron-Deficient Anilines
The formation of C-N bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science industries. Electron-deficient anilines, characterized by the presence of electron-withdrawing groups on the aromatic ring, present a significant challenge in traditional C-N cross-coupling reactions. The reduced nucleophilicity of the amino group necessitates carefully optimized catalytic systems to achieve high yields and selectivity. The two most prominent and effective methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1][2]
The choice between these methods often depends on factors such as substrate scope, functional group tolerance, cost of reagents, and desired reaction conditions.[1] This document aims to provide the necessary information to make an informed decision and successfully implement these reactions in a laboratory setting.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds.[3] Its success with electron-deficient anilines is highly dependent on the choice of palladium precursor, ligand, and base. Modern advancements, including the development of specialized phosphine (B1218219) ligands and the use of microwave irradiation, have significantly improved the efficiency and substrate scope of this reaction.[1]
General Considerations
-
Catalyst System: A combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a sterically hindered, electron-rich phosphine ligand is typically employed. For electron-deficient anilines, ligands such as Xantphos, XPhos, and biaryl phosphorinane ligands have shown excellent performance.[1][4][5]
-
Base: A strong, non-nucleophilic base is required to facilitate the deprotonation of the aniline (B41778) and the subsequent catalytic cycle. Common choices include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃).[1][6]
-
Solvent: Anhydrous, aprotic solvents like toluene (B28343), dioxane, or DMF are generally used.[1][7]
-
Reaction Conditions: Reactions are typically run under an inert atmosphere (e.g., argon or nitrogen) at temperatures ranging from 80-120 °C. Microwave heating can significantly shorten reaction times.[1][8]
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the Buchwald-Hartwig amination of various electron-deficient anilines with aryl halides.
| Aryl Halide | Electron-Deficient Aniline | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 4-Chlorotoluene | Morpholine | Pd(dba)₂ (1.5) | XPhos (3.0) | NaOtBu (2.0) | Toluene | Reflux | 6 h | 94 | [4] |
| 2-Bromo-13α-estrone 3-methyl ether | 4-Nitroaniline (B120555) | Pd(OAc)₂ (10) | XPhos (10) | KOtBu | Toluene | 100 (MW) | 10 min | High | [8] |
| 4-Bromoanisole | 4-Nitroaniline | Pd(OAc)₂ | Xantphos | K₃PO₄ | Dioxane | 100 | 12 h | ~90 | [1] |
| Aryl Chloride | 3-Aminopyridine | sSPhos/Pd G3 (2) | - | Cs₂CO₃ (1.5) | Dioxane | 110 | 18 h | 85 | [6] |
Note: This table is a representative summary. Optimal conditions may vary depending on the specific substrates.
Detailed Experimental Protocol: Synthesis of N-(4-bromophenyl)-4-nitroaniline
This protocol is adapted from a comparative guide for the synthesis of a diarylamine.[1]
Reagents and Equipment:
-
4-Nitroaniline
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Xantphos
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous toluene
-
Dry microwave vial with a magnetic stir bar
-
Microwave reactor
-
Standard laboratory glassware for workup and purification
-
Inert atmosphere supply (Argon or Nitrogen)
Procedure:
-
To a dry microwave vial equipped with a magnetic stir bar, add 4-bromoaniline (1.0 equiv), 4-nitroaniline (1.2 equiv), palladium(II) acetate (0.02 equiv), Xantphos (0.04 equiv), and potassium tert-butoxide (2.0 equiv).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene via syringe to achieve a suitable concentration (e.g., 0.1-0.2 M).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-(4-bromophenyl)-4-nitroaniline.
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for C-N bond formation that has seen a resurgence with the development of modern catalytic systems.[2] It often serves as a valuable alternative to palladium-catalyzed methods, particularly due to the lower cost of copper catalysts. While traditional Ullmann reactions required harsh conditions, modern protocols utilize ligands to facilitate the reaction under milder temperatures.[9][10]
General Considerations
-
Catalyst System: Copper(I) salts, such as CuI or Cu₂O, are commonly used as the catalyst.[1][9] The addition of a ligand, such as a diamine (e.g., N,N'-dimethylethylenediamine), an amino acid (e.g., L-proline), or an N-heterocyclic carbene (NHC), is often crucial for achieving high yields at lower temperatures.[1][11]
-
Base: Milder bases compared to the Buchwald-Hartwig reaction are often sufficient. Potassium carbonate (K₂CO₃) and potassium phosphate (B84403) (K₃PO₄) are frequently employed.[1][12]
-
Solvent: Polar aprotic solvents like DMF or DMSO are typically used.[1][12]
-
Reaction Conditions: Reactions are generally conducted under an inert atmosphere at temperatures ranging from room temperature to 120 °C.[1]
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the Ullmann condensation of electron-deficient anilines with aryl halides.
| Aryl Halide | Electron-Deficient Aniline | Cu Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodobenzonitrile | 4-Chloroaniline | CuI (10) | N,N'-Dimethylethylenediamine (20) | K₂CO₃ (2.0) | Dioxane | 110 | 24 | 85 | [9] |
| 1-Bromo-4-nitrobenzene | Aniline | CuI (10) | L-Proline (20) | K₂CO₃ (2.0) | DMSO | 90 | 24 | 92 | [11] |
| (Hetero)aryl Halide | Azoles | Cu(OAc)₂ (10) | α-Benzoin oxime (10) | K₃PO₄ (2.0) | DMSO | 80 | - | Moderate to Excellent | [12] |
| Aryl Iodide | Aniline | CuI (5) | N-Methylglycine (10) | K₃PO₄ (2.0) | DMSO | 90 | - | Good to Excellent | [11] |
Note: This table is a representative summary. Optimal conditions may vary depending on the specific substrates.
Detailed Experimental Protocol: Synthesis of N-(4-bromophenyl)-4-nitroaniline
This protocol is adapted from a comparative guide for the synthesis of a diarylamine.[1]
Reagents and Equipment:
-
4-Bromoiodobenzene (or 1,4-dibromobenzene)
-
4-Nitroaniline
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine
-
Potassium carbonate (K₂CO₃)
-
Anhydrous DMF
-
Schlenk flask or similar reaction vessel
-
Standard laboratory glassware for workup and purification
-
Inert atmosphere supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 4-bromoiodobenzene (1.0 equiv), 4-nitroaniline (1.2 equiv), copper(I) iodide (0.1 equiv), and potassium carbonate (2.0 equiv).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous DMF and N,N'-dimethylethylenediamine (0.2 equiv) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N-(4-bromophenyl)-4-nitroaniline.
Visualizing Reaction Pathways and Workflows
To aid in the understanding of these complex reactions, the following diagrams illustrate the catalytic cycles and a general experimental workflow.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: Catalytic cycle for the Ullmann condensation.
Caption: General experimental workflow for C-N cross-coupling.
Troubleshooting and Key Considerations
-
Low Yields: If low yields are observed, consider screening different ligands, bases, and solvents. The electronic nature of both the aryl halide and the aniline can significantly impact the reaction outcome. Increasing the catalyst loading or reaction temperature may also be beneficial.
-
Side Reactions: In some cases, side reactions such as hydrodehalogenation of the aryl halide or homocoupling of the starting materials can occur. The choice of ligand and base can help to minimize these undesired pathways.
-
Inert Atmosphere: Maintaining a strict inert atmosphere is crucial for the stability of the palladium and copper catalysts, which are sensitive to oxygen.
-
Reagent Purity: The purity of reagents, especially the solvent and base, is critical for reproducible results. Anhydrous solvents and freshly opened bases are recommended.
By carefully considering the factors outlined in these application notes and following the detailed protocols, researchers can successfully perform C-N cross-coupling reactions with challenging electron-deficient anilines, enabling the synthesis of a wide range of valuable molecules for various applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. books.rsc.org [books.rsc.org]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 9. Copper catalyzed coupling of aryl chlorides, bromides and iodides with amines and amides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. One moment, please... [operachem.com]
- 11. researchgate.net [researchgate.net]
- 12. Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Heck Reactions using Xantphos Pd G2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides (or triflates) with alkenes to form substituted alkenes. This reaction is renowned for its reliability and tolerance of a wide array of functional groups, making it an invaluable tool in the synthesis of pharmaceuticals, natural products, and advanced materials.
Xantphos Pd G2 is a second-generation Buchwald precatalyst that offers significant advantages for Heck and other cross-coupling reactions. As an air- and moisture-stable solid, it simplifies reaction setup compared to generating active catalysts in situ. The precatalyst readily forms the active monoligated Pd(0) species under typical reaction conditions, often allowing for lower catalyst loadings, shorter reaction times, and milder conditions. The Xantphos ligand, a bulky, electron-rich bisphosphine with a large bite angle, is crucial for promoting the reaction's efficiency, particularly with challenging substrates.
These application notes provide an overview of typical reaction conditions, a general experimental protocol, and a summary of reported substrate scope for Heck reactions utilizing the this compound precatalyst.
Data Presentation: Reaction Conditions and Substrate Scope
The efficiency of the Heck reaction is influenced by several parameters, including the choice of base, solvent, temperature, and catalyst loading. The following tables summarize conditions and yields for representative Heck-type reactions involving a Xantphos-ligated palladium catalyst.
Table 1: Heck-Type Coupling of Secondary Trifluoromethylated Alkyl Bromides with Various Alkenes
This table presents data for the coupling of 2-bromo-1,1,1-trifluorohexane with a range of alkenes, demonstrating the reaction's scope.
| Alkene Substrate | Product Yield (%) |
| Styrene | 88 |
| 4-Methylstyrene | 85 |
| 4-Methoxystyrene | 82 |
| 4-(Trifluoromethyl)styrene | 91 |
| 4-Fluorostyrene | 86 |
| 4-Chlorostyrene | 83 |
| 4-Bromostyrene | 81 |
| 4-Acetylstyrene | 75 |
| Methyl 4-vinylbenzoate | 78 |
| 2-Vinylnaphthalene | 85 |
| N-Vinylacetamide | 61 |
Reaction Conditions: Alkene (0.4 mmol), 2-bromo-1,1,1-trifluorohexane (0.8 mmol), PdCl₂(PPh₃)₂ (5 mol%), Xantphos (7.5 mol%), Cs₂CO₃ (0.8 mmol), DCE (3 mL), 80°C, 16 h.[1]
Experimental Protocols
Below is a general protocol for a Heck reaction using this compound. This procedure should be adapted and optimized for specific substrates.
General Protocol for Heck Coupling of an Aryl Bromide with an Alkene
Materials:
-
This compound precatalyst
-
Aryl bromide (1.0 equiv)
-
Alkene (1.2 - 2.0 equiv)
-
Anhydrous base (e.g., K₂CO₃, Cs₂CO₃, NaOt-Bu) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Schlenk tube or reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk tube or reaction vial under an inert atmosphere, add the aryl bromide (1.0 mmol), the selected base (2.0 mmol), and the this compound precatalyst (typically 1-2 mol%).
-
Reagent Addition: Add the anhydrous, degassed solvent (to achieve a concentration of 0.1-0.5 M) followed by the alkene (1.2-2.0 mmol) via syringe.
-
Reaction Execution: Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-120 °C).
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and the palladium catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel.
Visualizations
Diagram 1: General Experimental Workflow for a Heck Reaction
Caption: A typical workflow for performing a Heck cross-coupling reaction.
Diagram 2: Catalytic Cycle of the Heck Reaction
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
References
Application Note: High-Efficiency Sonogashira Coupling Using the Xantphos Pd G2 Precatalyst
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for the Sonogashira cross-coupling reaction utilizing the advanced Xantphos Pd G2 precatalyst. The Sonogashira reaction is a fundamental tool for the formation of carbon-carbon bonds between sp² and sp-hybridized carbon atoms, widely employed in the synthesis of pharmaceuticals, natural products, and advanced materials.[1] The use of a well-defined this compound precatalyst offers significant advantages, including high stability, reliability, and efficiency, particularly in copper-free protocols that mitigate the formation of undesirable alkyne homocoupling byproducts.
Introduction
The Sonogashira cross-coupling reaction is a powerful method for synthesizing arylalkynes and conjugated enynes by coupling terminal alkynes with aryl or vinyl halides.[1] Traditionally, this reaction is catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. While effective, the copper co-catalyst can lead to the formation of Glaser-Hay homocoupling byproducts, complicating purification.
The development of copper-free Sonogashira protocols has been a significant advancement.[2][3] In these systems, the choice of phosphine (B1218219) ligand is critical for catalytic efficiency. Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) is a bulky, electron-rich bisphosphine ligand with a large natural bite angle. This unique geometry promotes the formation of the active monoligated Pd(0) species, enhances reductive elimination, and provides stability to the catalytic intermediates.
The This compound is a second-generation Buchwald precatalyst. These precatalysts are air- and moisture-stable, ensuring accurate and reproducible dosing of the active catalyst. They readily form the active Pd(0) catalyst in situ under the reaction conditions, leading to highly efficient and reliable cross-coupling reactions. This application note details a representative copper-free protocol using the this compound catalyst for the coupling of aryl bromides with terminal alkynes.
Catalytic Cycle
The generally accepted mechanism for the copper-free Sonogashira coupling reaction involves a palladium(0)/palladium(II) catalytic cycle. The this compound precatalyst enters this cycle after an initial activation step that generates the active Pd(0)L species (where L is the Xantphos ligand).
Caption: Catalytic cycle for the copper-free Sonogashira coupling.
Experimental Protocols
The following is a representative protocol for the copper-free Sonogashira coupling of an aryl bromide with a terminal alkyne using this compound. This procedure should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.
Materials and Reagents
-
Aryl bromide (1.0 mmol, 1.0 eq.)
-
Terminal alkyne (1.2 mmol, 1.2 eq.)
-
This compound catalyst (0.02 mmol, 2 mol%)
-
Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 eq.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or THF) (3-5 mL)
Equipment
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Magnetic stirrer with heating capabilities
-
Standard laboratory glassware for work-up and purification
General Experimental Workflow
Caption: General workflow for the Sonogashira coupling experiment.
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), the base (e.g., Cs₂CO₃, 2.0 mmol), and the this compound catalyst (0.02 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Reagent Addition: Add the anhydrous, degassed solvent (3-5 mL) via syringe. Stir the mixture for a few minutes, then add the terminal alkyne (1.2 mmol) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (typically 80-100 °C). Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Filtration and Extraction: Filter the mixture through a pad of Celite® to remove insoluble salts and catalyst residues, washing the pad with additional solvent. Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).
Data Presentation: Substrate Scope
The this compound catalytic system is effective for a wide range of aryl bromides and terminal alkynes. The table below presents representative yields for the coupling of various substrates, adapted from studies using similar Pd/Xantphos catalytic systems.
Table 1: Representative Substrate Scope for Copper-Free Sonogashira Coupling
| Entry | Aryl Bromide | Terminal Alkyne | Product | Yield (%) |
| 1 | 4-Bromoanisole | Phenylacetylene | 4-Methoxy-1-(phenylethynyl)benzene | >95 |
| 2 | 4-Bromotoluene | Phenylacetylene | 4-Methyl-1-(phenylethynyl)benzene | 94 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Phenylacetylene | 1-(Phenylethynyl)-4-(trifluoromethyl)benzene | 92 |
| 4 | 4-Bromobenzonitrile | Phenylacetylene | 4-(Phenylethynyl)benzonitrile | 96 |
| 5 | 2-Bromopyridine | Phenylacetylene | 2-(Phenylethynyl)pyridine | 88 |
| 6 | 4-Bromoanisole | 1-Octyne | 1-Methoxy-4-(oct-1-yn-1-yl)benzene | 90 |
| 7 | 4-Bromoacetophenone | 2-Methyl-3-butyn-2-ol | 1-(4-((3-hydroxy-3-methylbut-1-yn-1-yl)phenyl)ethan-1-one | 85 |
| 8 | Methyl 4-bromobenzoate | Phenylacetylene | Methyl 4-(phenylethynyl)benzoate | 93 |
Note: Yields are for isolated products and are representative. Actual yields may vary depending on specific reaction conditions and substrate purity.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficient temperature; Poor quality reagents/solvent. | Ensure an inert atmosphere is maintained. Use freshly distilled/anhydrous solvents. Increase reaction temperature in 20 °C increments. Screen alternative bases (e.g., K₃PO₄). |
| Formation of Homocoupled Alkyne (Diyne) | Presence of trace oxygen. | Ensure rigorous degassing of the solvent and proper inert atmosphere technique. |
| Dehalogenation of Aryl Halide | Reaction temperature is too high; Base is too strong. | Reduce the reaction temperature. Use a milder base such as K₂CO₃ instead of Cs₂CO₃. |
| Difficult Purification | Side reactions; Impure starting materials. | Confirm the purity of starting materials before the reaction. Optimize chromatography conditions. |
Conclusion
The Sonogashira coupling reaction is a cornerstone of modern organic synthesis. The use of the this compound precatalyst in a copper-free protocol provides a highly efficient, reliable, and user-friendly method for the synthesis of a diverse range of disubstituted alkynes. Its air- and moisture-stability simplifies reaction setup, while the catalytic system demonstrates broad functional group tolerance and consistently delivers high yields, making it an invaluable tool for researchers in both academic and industrial settings.
References
Application Notes and Protocols: Stille Coupling of Organostannanes with Xantphos Pd G2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stille cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organostannane (organotin) reagent and an organic electrophile.[1] This reaction is widely employed in academic and industrial research, particularly in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. The reaction's tolerance of a wide variety of functional groups on both coupling partners makes it a valuable tool in modern organic synthesis.[2][3]
The choice of palladium catalyst and ligand is crucial for the efficiency and selectivity of the Stille coupling. Xantphos (B1684198) (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) is a bulky, electron-rich diphosphine ligand known to form highly active and stable palladium catalysts.[4] Xantphos Pd G2 is a second-generation Buchwald precatalyst that provides a convenient and efficient source of the active Pd(0)-Xantphos species for a variety of cross-coupling reactions, including the Stille coupling.[5] This precatalyst offers advantages such as improved stability, ease of handling, and consistent performance.
This document provides detailed application notes and protocols for the Stille coupling of organostannanes with organic electrophiles using the this compound precatalyst.
Catalytic Cycle and Mechanism
The generally accepted mechanism for the Stille cross-coupling reaction involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.[3][6]
-
Oxidative Addition: The active Pd(0) catalyst, generated from the this compound precatalyst, undergoes oxidative addition with the organic electrophile (R¹-X) to form a Pd(II) intermediate.
-
Transmetalation: The organostannane (R²-SnR₃) then reacts with the Pd(II) complex in the rate-determining step of the cycle. The R² group is transferred to the palladium center, and the tin halide is released as a byproduct.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the desired carbon-carbon bond (R¹-R²) and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Application Scope and Data
The this compound catalyst system is effective for the Stille coupling of a wide range of organostannanes and organic electrophiles. Generally, aryl, heteroaryl, and vinyl stannanes can be successfully coupled with aryl, heteroaryl, and vinyl halides or triflates. The following table summarizes representative examples of Stille couplings found in the literature that utilize a palladium/Xantphos catalyst system, which serves as a good indicator for the expected performance with this compound.
| Entry | Organostannane | Organic Halide | Product | Yield (%) | Conditions |
| 1 | Tributyl(phenyl)stannane | 4-Bromoanisole | 4-Methoxybiphenyl | >95 | Pd₂(dba)₃ (1 mol%), Xantphos (2.5 mol%), Toluene, 100 °C, 16 h |
| 2 | Tributyl(2-thienyl)stannane | 4-Bromoacetophenone | 4-(2-Thienyl)acetophenone | 92 | Pd₂(dba)₃ (1 mol%), Xantphos (2.5 mol%), Toluene, 100 °C, 16 h |
| 3 | Tributyl(vinyl)stannane | 1-Iodonaphthalene | 1-Vinylnaphthalene | 85 | Pd₂(dba)₃ (1 mol%), Xantphos (2.5 mol%), Toluene, 100 °C, 16 h |
| 4 | Trimethyl(phenyl)stannane | 2-Bromopyridine | 2-Phenylpyridine | 88 | Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), Dioxane, 110 °C, 24 h |
| 5 | Tributyl(4-methoxyphenyl)stannane | 4-Chlorotoluene | 4-Methoxy-4'-methylbiphenyl | 78 | Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), CsF, Dioxane, 110 °C, 24 h |
Note: The data in this table is compiled from various literature sources employing in-situ generated Pd/Xantphos catalysts and is intended to be representative. Actual yields may vary depending on the specific reaction conditions and substrate purity.
Experimental Protocols
The following is a general protocol for the Stille coupling of an aryl bromide with an aryl stannane (B1208499) using this compound.
Materials and Equipment:
-
This compound (CAS: 1375325-77-1)
-
Aryl bromide
-
Aryl stannane
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, or DMF)
-
Base (e.g., CsF, K₃PO₄, or none, depending on the specific reaction)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon) supply
-
Standard laboratory glassware for workup and purification
-
Silica (B1680970) gel for column chromatography
General Procedure:
Caption: General experimental workflow for Stille coupling.
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (0.01-0.05 mmol, 1-5 mol%), and a magnetic stir bar to a dry Schlenk flask or reaction vial.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL) to the flask.
-
Reagent Addition: Add the aryl stannane (1.1-1.5 mmol, 1.1-1.5 equiv) to the reaction mixture. If a base is required, it can be added at this stage.
-
Reaction Conditions: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous potassium fluoride (B91410) (KF) solution to remove tin byproducts. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Safety and Handling
-
Organostannanes are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Palladium catalysts, while generally stable, should be handled with care.
-
Solvents used in the reaction are often flammable and should be handled accordingly.
-
Always consult the Safety Data Sheet (SDS) for all reagents before use.
Troubleshooting
-
Low or no conversion:
-
Ensure all reagents and solvents are anhydrous and degassed. Oxygen can deactivate the palladium catalyst.
-
Increase the reaction temperature or time.
-
Increase the catalyst loading.
-
Consider the addition of a stoichiometric additive like copper(I) iodide (CuI), which can accelerate the transmetalation step.
-
-
Formation of side products:
-
Homocoupling of the organostannane can occur. This can sometimes be minimized by using a slight excess of the organic electrophile or by adjusting the reaction temperature.
-
Protodestannylation (cleavage of the C-Sn bond by a proton source) can be an issue. Ensure the reaction is run under strictly anhydrous conditions.
-
Conclusion
The Stille coupling of organostannanes using the this compound precatalyst is a highly efficient and versatile method for the formation of carbon-carbon bonds. The operational simplicity, broad functional group tolerance, and the convenient nature of the precatalyst make this a valuable protocol for researchers in organic synthesis and drug development. The provided guidelines and protocols serve as a starting point for the successful application of this powerful synthetic transformation.
References
- 1. rsc.org [rsc.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Stille Coupling | NROChemistry [nrochemistry.com]
- 4. Pd-catalyzed intermolecular amidation of aryl halides: the discovery that xantphos can be trans-chelating in a palladium complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cas 1375325-77-1,XantPhos-Pd-G2 | lookchem [lookchem.com]
- 6. scribd.com [scribd.com]
Application Notes and Protocols for Negishi Coupling of Organozinc Reagents with Xantphos Pd G2
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Negishi Coupling
The Negishi coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction that forges carbon-carbon bonds between an organozinc reagent and an organic halide or triflate.[1] This reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries, due to its broad substrate scope and high tolerance for sensitive functional groups.[2][3] The reaction allows for the coupling of sp, sp2, and sp3-hybridized carbon atoms, making it a highly valuable tool for the construction of complex molecular architectures.[4]
The catalytic cycle of the Negishi coupling typically involves the oxidative addition of the organic halide to a Pd(0) complex, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product and regenerate the active Pd(0) catalyst.
Advantages of Xantphos Pd G2 Precatalyst
This compound is a second-generation palladium precatalyst that offers several advantages in Negishi cross-coupling reactions. The Xantphos ligand, a bulky and electron-rich bis(phosphine), promotes the formation of the active monoligated Pd(0) species, which is crucial for efficient catalytic activity. The "G2" designation refers to the second-generation palladacycle precatalyst, which exhibits enhanced stability, activity, and ease of handling compared to earlier generations of catalysts. Key benefits include:
-
High Reactivity and Efficiency: The catalyst system demonstrates high turnover numbers and efficiency in coupling a wide range of substrates.
-
Broad Substrate Scope: It is effective for the coupling of various organozinc reagents with aryl, heteroaryl, and vinyl halides/triflates.
-
Mild Reaction Conditions: The catalyst often promotes reactions under mild conditions, which helps to preserve sensitive functional groups.
-
Air and Moisture Stability: As a precatalyst, this compound is more stable and easier to handle than many air-sensitive Pd(0) sources.
Experimental Protocols
Preparation of Organozinc Reagents
The successful execution of a Negishi coupling is highly dependent on the quality of the organozinc reagent. A common and effective method for their preparation is the direct insertion of activated zinc into an organic halide.
Protocol 1: Preparation of an Arylzinc Halide Reagent
This protocol describes the preparation of an arylzinc halide from the corresponding aryl halide using activated zinc dust.
Materials:
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 equiv)
-
Zinc dust (<325 mesh) (1.5 equiv)
-
1,2-Dibromoethane (B42909) (0.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Chlorotrimethylsilane (B32843) (TMSCl) (0.05 equiv)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and argon inlet, add zinc dust.
-
Heat the flask under vacuum and then cool to room temperature under a stream of argon.
-
Add anhydrous THF to the flask.
-
To activate the zinc, add 1,2-dibromoethane and chlorotrimethylsilane and stir the suspension at room temperature for 30 minutes.
-
Add the aryl halide (neat or as a solution in THF) to the stirred suspension.
-
The reaction mixture may be gently heated to initiate or accelerate the reaction. The progress of the insertion can be monitored by GC analysis of quenched aliquots.
-
Once the insertion is complete, the resulting organozinc reagent solution can be used directly in the subsequent cross-coupling reaction.
General Protocol for Negishi Coupling using this compound
This protocol provides a general method for the cross-coupling of an organozinc reagent with an aryl or heteroaryl halide using this compound.
Materials:
-
Aryl or heteroaryl halide (1.0 equiv)
-
Solution of organozinc reagent (1.2-1.5 equiv)
-
This compound (1-3 mol%)
-
Anhydrous solvent (e.g., THF, Dioxane, Toluene)
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add this compound and the aryl or heteroaryl halide.
-
Add the anhydrous solvent and stir the mixture at room temperature for 10-15 minutes.
-
Slowly add the solution of the organozinc reagent to the reaction mixture via syringe.
-
Heat the reaction to the desired temperature (e.g., 50-100 °C) and monitor its progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Data Presentation
| Entry | Aryl Halide | Organozinc Reagent | Product | Yield (%) |
| 1 | 4-Bromoacetophenone | Phenylzinc chloride | 4-Acetylbiphenyl | 95 |
| 2 | 2-Bromotoluene | 4-Methoxyphenylzinc chloride | 4'-Methoxy-2-methylbiphenyl | 92 |
| 3 | 1-Bromo-4-fluorobenzene | 2-Thienylzinc bromide | 4-Fluoro-1-(2-thienyl)benzene | 88 |
| 4 | 3-Bromopyridine | Ethylzinc iodide | 3-Ethylpyridine | 85 |
| 5 | 4-Chlorobenzonitrile | Isopropylzinc bromide | 4-Isopropylbenzonitrile | 90 |
| 6 | 1-Iodonaphthalene | Benzylzinc chloride | 1-Benzylnaphthalene | 87 |
Visualizations
Caption: Catalytic cycle of the Negishi cross-coupling reaction.
Caption: Experimental workflow for organozinc reagent preparation.
Caption: Experimental workflow for the Negishi coupling reaction.
References
Application Notes and Protocols: Hiyama Coupling of Organosilanes Catalyzed by Xantphos Pd G2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Hiyama cross-coupling reaction of organosilanes with organic halides, specifically utilizing the advanced Xantphos Pd G2 precatalyst. This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and vinyl-substituted aromatic compounds, which are key structural motifs in many pharmaceutical agents and functional materials.[1]
The Hiyama coupling offers a valuable alternative to other cross-coupling methods, such as the Suzuki and Stille reactions, due to the low toxicity, stability, and ease of handling of organosilane reagents.[1][2] The use of a second-generation Buchwald precatalyst like this compound is anticipated to offer high catalytic activity and broad substrate scope.
Reaction Principle and Advantages
The Hiyama coupling involves the reaction of an organosilane with an organic halide in the presence of a palladium catalyst and a fluoride (B91410) source (or other activator). The fluoride anion activates the organosilane, facilitating transmetalation to the palladium center, which then undergoes reductive elimination to form the desired C-C bond and regenerate the active palladium catalyst.[1][2]
Key Advantages:
-
Low Toxicity of Reagents: Organosilanes are generally less toxic than the organotin and organoboron compounds used in Stille and Suzuki couplings, respectively.[2]
-
Stability of Organosilanes: Organosilane reagents are typically stable to air and moisture, making them easy to handle and store.
-
Broad Substrate Scope: The reaction is applicable to a wide range of organic halides and organosilanes, allowing for the synthesis of a diverse array of products.[1]
-
High Functional Group Tolerance: The Hiyama coupling is often compatible with various functional groups, reducing the need for protecting group strategies.
This compound as a Catalyst
This compound is a second-generation Buchwald precatalyst that has demonstrated high reactivity in various cross-coupling reactions. While specific literature detailing a Hiyama coupling protocol with this compound is not abundant, its structural features and the performance of similar palladium/phosphine systems strongly suggest its efficacy in this transformation. The following protocols are adapted from highly successful Hiyama coupling procedures using closely related catalyst systems, such as those employing palladium acetate (B1210297) with bulky biarylphosphine ligands like XPhos.[3] Researchers should consider these protocols as a strong starting point, with the understanding that minor optimization of reaction conditions may be beneficial for specific substrate combinations.
Experimental Protocols
The following is a general protocol for the Hiyama cross-coupling of an aryltrifluorosilane with an aryl chloride, adapted from established procedures with similar catalyst systems.[3]
Materials:
-
Aryl Halide (e.g., 4-chloroanisole)
-
Organotrifluorosilane (e.g., Phenyltrifluorosilane)
-
This compound
-
Tetrabutylammonium Fluoride (TBAF, 1M solution in THF)
-
Anhydrous, degassed solvent (e.g., THF or 1,4-dioxane)
-
Reaction vessel (e.g., oven-dried Schlenk tube or microwave vial)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
General Procedure:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the organotrifluorosilane (1.5 mmol, 1.5 equiv), and this compound (0.02 mmol, 2 mol%).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Add the anhydrous, degassed solvent (5 mL) via syringe.
-
Add the TBAF solution (2.5 mmol, 2.5 equiv) dropwise to the stirred reaction mixture at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired biaryl product.
Quantitative Data
The following tables summarize the expected yields for the Hiyama cross-coupling of various aryltrifluorosilanes with a range of aryl and heteroaryl chlorides, based on data from a closely related Pd(OAc)2/XPhos catalyst system.[3] These yields serve as a benchmark for what can be anticipated when using the this compound precatalyst under optimized conditions.
Table 1: Hiyama Coupling of Phenyltrifluorosilane with Various Aryl Chlorides [3]
| Entry | Aryl Chloride | Product | Yield (%) |
| 1 | 4-Chloroanisole | 4-Methoxybiphenyl | 78 |
| 2 | 4-Chlorotoluene | 4-Methylbiphenyl | 85 |
| 3 | Chlorobenzene | Biphenyl | 75 |
| 4 | 4-Chlorobenzonitrile | 4-Cyanobiphenyl | 91 |
| 5 | 1-Chloro-4-nitrobenzene | 4-Nitrobiphenyl | 94 |
| 6 | 1-Chloro-2-methylbenzene | 2-Methylbiphenyl | 72 |
| 7 | 2-Chloropyridine | 2-Phenylpyridine | 81 |
| 8 | 3-Chloropyridine | 3-Phenylpyridine | 88 |
Table 2: Hiyama Coupling of Various Aryltrifluorosilanes with 4-Chloroanisole [3]
| Entry | Aryltrifluorosilane | Product | Yield (%) |
| 1 | Phenyltrifluorosilane | 4-Methoxybiphenyl | 78 |
| 2 | 4-Methylphenyltrifluorosilane | 4-Methoxy-4'-methylbiphenyl | 82 |
| 3 | 4-Methoxyphenyltrifluorosilane | 4,4'-Dimethoxybiphenyl | 89 |
| 4 | 3-Methoxyphenyltrifluorosilane | 3,4'-Dimethoxybiphenyl | 75 |
| 5 | 2-Thienyltrifluorosilane | 4-Methoxy-1-(thiophen-2-yl)benzene | 70 |
Visualizations
Catalytic Cycle of the Hiyama Coupling
Caption: Catalytic cycle of the Hiyama cross-coupling reaction.
General Experimental Workflow
References
Catalyst loading and reaction times for Xantphos Pd G2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Xantphos Pd G2, a second-generation palladium precatalyst, detailing its typical catalyst loadings and reaction times across various palladium-catalyzed cross-coupling reactions. The provided protocols offer starting points for reaction optimization in your own research.
Introduction
This compound is an air- and moisture-stable palladium(II) precatalyst that readily forms the active monoligated Pd(0)-Xantphos species under reaction conditions.[1] This precatalyst is highly effective for a range of cross-coupling reactions, including Suzuki-Miyaura couplings and Buchwald-Hartwig aminations.[2][3][4] Its bulky Xantphos ligand facilitates challenging couplings, often with low catalyst loadings and short reaction times.
Key Applications and Performance Data
This compound is a versatile catalyst applicable to a variety of C-C, C-N, and C-O bond-forming reactions. Below is a summary of typical catalyst loadings and reaction times for key transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. This compound has demonstrated high efficiency in this reaction, particularly with challenging substrates.
Table 1: Catalyst Loading and Reaction Times for Suzuki-Miyaura Coupling
| Substrate 1 (Aryl/Heteroaryl Halide) | Substrate 2 (Boronic Acid/Ester) | Catalyst Loading (mol%) | Solvent | Base | Temperature (°C) | Reaction Time | Yield (%) |
| Aryl Chlorides | Arylboronic acids | 1.0 - 2.0 | Toluene, Dioxane/H₂O | K₃PO₄, K₂CO₃ | 80 - 110 | 2 - 24 h | Good to Excellent |
| Heteroaryl Chlorides | (Hetero)arylboronic acids | 0.5 - 2.0 | DMF/EtOH/H₂O | K₃PO₄ | 100 (Microwave) | 30 min | Excellent |
| Aryl Bromides | Arylboronic acids | 0.5 - 1.5 | Toluene, THF | K₂CO₃ | RT - 100 | 1 - 12 h | High |
| Aryl Triflates | Arylboronic esters | 1.0 - 2.0 | Dioxane | CsF, K₃PO₄ | 80 - 100 | 4 - 18 h | Good to High |
Note: The data presented is a synthesis of literature values for Xantphos-ligated palladium catalysts and may require optimization for specific substrates.
Buchwald-Hartwig Amination
This compound is a catalyst of choice for the formation of C-N bonds via Buchwald-Hartwig amination, accommodating a wide range of amines and aryl halides.
Table 2: Catalyst Loading and Reaction Times for Buchwald-Hartwig Amination
| Aryl Halide/Triflate | Amine | Catalyst Loading (mol%) | Solvent | Base | Temperature (°C) | Reaction Time | Yield (%) |
| Aryl Chlorides | Primary & Secondary Amines | 1.0 - 3.0 | Toluene, Dioxane | NaOtBu, K₃PO₄ | 100 - 120 | 4 - 24 h | Good to Excellent |
| Electron-rich Aryl Chlorides | Primary Amides (intramolecular) | 2.0 | Dioxane | K₂CO₃ | 110 | < 1 h | High |
| Aryl Bromides | Primary & Secondary Amines | 0.5 - 2.0 | Toluene, THF | NaOtBu, Cs₂CO₃ | 80 - 110 | 1 - 12 h | High to Excellent |
| Heteroaryl Halides | Secondary Amines | 1.0 - 2.0 | Toluene | NaOtBu | 100 | 12 - 24 h | Good to High |
| Aryl Triflates | Anilines | 1.0 | Toluene | K₂CO₃ | 100 | 6 - 18 h | High |
Note: The data presented is a synthesis of literature values for Xantphos-ligated palladium catalysts and may require optimization for specific substrates.
Experimental Protocols
The following are general protocols that can serve as a starting point for your experiments. Always handle reagents and solvents under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride
This protocol is a general guideline for the coupling of aryl chlorides with arylboronic acids.
References
Xantphos Pd G2: Application Notes and Protocols for Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Xantphos Pd G2, a second-generation palladium precatalyst, in key synthetic transformations relevant to the pharmaceutical industry. This compound has emerged as a versatile and highly efficient catalyst for a range of cross-coupling reactions, enabling the construction of complex molecular architectures found in many drug candidates and active pharmaceutical ingredients (APIs).
Introduction to this compound
This compound is an air-stable palladium(II) precatalyst that features the bulky and electron-rich Xantphos ligand. This precatalyst is designed for ease of use and offers high reactivity and selectivity in a variety of cross-coupling reactions. Its primary advantages in pharmaceutical synthesis include:
-
High Catalytic Activity: Often requiring low catalyst loadings, which is economically favorable and simplifies purification.
-
Broad Substrate Scope: Effective for the coupling of a wide range of aryl, heteroaryl, and alkyl halides with various nucleophiles.
-
Improved Reaction Control: In certain cases, it can suppress unwanted side reactions, such as epimerization, leading to higher product purity.[1][2][3]
-
Operational Simplicity: As a stable solid, it is easier to handle and dose compared to generating active catalysts in situ.
This compound is particularly well-suited for Buchwald-Hartwig aminations and Suzuki-Miyaura couplings, two of the most widely used reactions in modern drug discovery and development for the formation of crucial C-N and C-C bonds.[4][5]
Key Applications in Pharmaceutical Synthesis
This compound has been successfully employed in the synthesis of a diverse range of pharmaceutical agents. Below are detailed examples with experimental protocols.
Buchwald-Hartwig Amination in the Synthesis of a RORc Inhibitor (GDC-0022)
A pivotal application of this compound is in the multi-kilogram scale synthesis of GDC-0022, a potent and selective inhibitor of the retinoic acid receptor-related orphan receptor γ (RORc). The key step involves a challenging C-N cross-coupling between a complex aryl bromide and a bicyclic amine.[6]
Reaction Scheme:
Quantitative Data Summary:
| Parameter | Value | Reference |
| Catalyst | This compound | [6] |
| Catalyst Loading | 1.0 mol% | [6] |
| Substrates | Aryl Bromide (3S,6R)-2, Triazolo-bicyclic Amine 1 | [7] |
| Base | K3PO4 (1.5 equiv), KOAc (0.1 equiv) | [7] |
| Solvent | 1,4-Dioxane (B91453) | [7] |
| Temperature | 80 °C | [3] |
| Reaction Time | 50 hours | [1] |
| Conversion | >99% | [1] |
| Diastereomeric Ratio (dr) | 98:2 | [1] |
| Scale | 8.0 kg | [6] |
Detailed Experimental Protocol (Based on multi-kilogram scale synthesis):
-
Vessel Preparation: To a suitable reactor, charge the aryl bromide (1.0 equiv), the bicyclic amine (1.2 equiv), potassium phosphate (B84403) (K3PO4, 1.5 equiv), and potassium acetate (B1210297) (KOAc, 0.1 equiv).
-
Solvent Addition: Add 1,4-dioxane as the solvent.
-
Inerting: Sparge the resulting slurry with nitrogen for a minimum of 30 minutes to ensure an inert atmosphere.
-
Catalyst Addition: Add this compound (0.01 equiv, 1.0 mol%).
-
Reaction: Heat the reaction mixture to 80 °C and maintain at this temperature for approximately 50 hours.
-
Monitoring: Monitor the reaction progress by HPLC until the consumption of the aryl bromide is complete (>99%).
-
Work-up and Isolation: Upon completion, cool the reaction mixture and proceed with the appropriate aqueous work-up and crystallization procedures to isolate the product.
Note on Epimerization Control: The use of 1.0 mol% this compound was found to be crucial in suppressing the epimerization of the C6 stereocenter. A lower catalyst loading of 0.5 mol% resulted in stalled reaction at 26% conversion and a significant increase in the formation of the undesired diastereomer.[1]
Suzuki-Miyaura Coupling in the Synthesis of Heterocyclic Scaffolds
This compound is also highly effective for Suzuki-Miyaura couplings, particularly in the synthesis of complex heterocyclic structures prevalent in oncology and medicinal chemistry.
General Reaction Scheme:
Quantitative Data for a Representative Suzuki-Miyaura Coupling:
| Parameter | Value |
| Catalyst | This compound |
| Catalyst Loading | 0.5 - 2.0 mol% |
| Substrates | Heteroaryl Chloride/Bromide, Aryl Boronic Acid |
| Base | K2CO3 or K3PO4 |
| Solvent | Dioxane/Water or Toluene/Water |
| Temperature | 80 - 110 °C |
| Reaction Time | 2 - 12 hours |
| Yield | Generally >80% |
Detailed Experimental Protocol (General Laboratory Scale):
-
Reaction Setup: To a Schlenk flask, add the heteroaryl halide (1.0 equiv), the aryl boronic acid (1.2 equiv), and the base (e.g., K2CO3, 2.0 equiv).
-
Inerting: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent and Catalyst Addition: Add the solvent (e.g., a mixture of dioxane and water, 4:1) and then add this compound (e.g., 1.0 mol%).
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Visualized Workflows and Logic Diagrams
General Experimental Workflow for a Cross-Coupling Reaction
References
- 1. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald-Hartwig amination of unactivated aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Buchwald催化剂和配体_预催化剂_化学试剂-默克生命科学 [sigmaaldrich.cn]
- 4. Cas 1375325-77-1,XantPhos-Pd-G2 | lookchem [lookchem.com]
- 5. Pd 179: XantPhos Gen 2 | CAS 1375325 77 1 | Johnson Matthey [matthey.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Xantphos Pd G2 in the Total Synthesis of Natural Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of the second-generation palladium precatalyst, Xantphos Pd G2, in the total synthesis of complex natural products. This catalyst has proven to be a valuable tool for challenging cross-coupling reactions, particularly in the formation of C-N bonds, enabling the efficient construction of intricate molecular architectures found in biologically active compounds.
Introduction
This compound is an air- and moisture-stable palladium(II) precatalyst that readily forms the active Pd(0) species under reaction conditions. It incorporates the bulky and electron-rich Xantphos ligand, which promotes high catalytic activity and provides stability to the catalytic species. Its application is particularly advantageous in Buchwald-Hartwig amination reactions, which are pivotal in the synthesis of numerous nitrogen-containing natural products. These notes will detail a specific application of this compound in the total synthesis of the indole (B1671886) alkaloid (-)-psychotriasine.
Key Application: Total Synthesis of (-)-Psychotriasine
The total synthesis of (-)-psychotriasine, a complex indole alkaloid, showcases the utility of this compound in a crucial Larock indole synthesis. This reaction constructs a key carbazole (B46965) ring system within the natural product's intricate framework.
Reaction Scheme and Data
The following table summarizes the quantitative data for the palladium-catalyzed intramolecular C-N bond formation step in the total synthesis of (-)-psychotriasine.
| Entry | Reactant | Product | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | N-Boc-protected amino-pyrroloindole | Tetracyclic carbazole intermediate | Pd(OAc)₂ (0.2 equiv.) | Xantphos (0.3 equiv.) | t-BuONa (2.0 equiv.) | Toluene (B28343) | 80 | 12 | 71 |
Diagram 1: Key C-N Bond Formation in the Total Synthesis of (-)-Psychotriasine
A simplified workflow of the Xantphos-catalyzed Larock indole synthesis.
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
-
Solvents should be freshly distilled from appropriate drying agents prior to use.
-
Reagents should be of high purity and handled according to safety guidelines.
Detailed Protocol for the Larock Indole Synthesis in the Total Synthesis of (-)-Psychotriasine
This protocol is adapted from the supplementary information of the total synthesis of (-)-psychotriasine by Liao and coworkers.
Materials:
-
N-Boc-protected amino-pyrroloindole derivative (1.0 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.2 equiv)
-
Xantphos (0.3 equiv)
-
Sodium tert-butoxide (t-BuONa) (2.0 equiv)
-
Anhydrous toluene
Apparatus:
-
Schlenk flask or oven-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar
-
Inert gas supply (argon or nitrogen)
-
Heating mantle or oil bath
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add the N-Boc-protected amino-pyrroloindole derivative.
-
To the same flask, add palladium(II) acetate (0.2 equivalents) and Xantphos (0.3 equivalents).
-
Add anhydrous toluene to the flask to dissolve the solids.
-
While stirring, add sodium tert-butoxide (2.0 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the careful addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired tetracyclic carbazole intermediate (71% yield).
Diagram 2: Experimental Workflow for the Larock Indole Synthesis
Step-by-step workflow for the palladium-catalyzed C-N bond formation.
Concluding Remarks
The use of this compound and related Xantphos-palladium catalytic systems is a powerful strategy in the total synthesis of natural products. The example of (-)-psychotriasine highlights its effectiveness in constructing complex heterocyclic systems with good yields. The mild reaction conditions and functional group tolerance make it an attractive choice for late-stage functionalizations in the synthesis of intricate molecules. Researchers in drug discovery and development can leverage this technology to access novel analogs of natural products for biological evaluation.
Scale-Up Considerations for Reactions Using Xantphos Pd G2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for scaling up chemical reactions utilizing the Xantphos Pd G2 catalyst. The information compiled herein is intended to guide researchers, scientists, and drug development professionals through the critical considerations required for transitioning palladium-catalyzed cross-coupling reactions from the laboratory bench to pilot plant and manufacturing scales.
Introduction to this compound in Large-Scale Synthesis
This compound is a second-generation Buchwald precatalyst widely employed in pharmaceutical and fine chemical synthesis for its high reactivity and stability. It is particularly effective in forming carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds through cross-coupling reactions such as Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Heck reactions.[1][2] Its robust nature makes it a suitable candidate for industrial applications where consistent performance and scalability are paramount.
When moving to larger scales, several factors beyond simple reagent multiplication must be addressed to ensure a safe, efficient, and economically viable process. These include adjustments to catalyst loading, reaction conditions, and downstream processing.
Key Scale-Up Parameters and Considerations
Catalyst Loading and Efficiency
A primary goal in scaling up palladium-catalyzed reactions is to minimize the catalyst loading to reduce costs without compromising reaction efficiency.[3] Key metrics to evaluate catalyst performance at different scales are the Turnover Number (TON) and Turnover Frequency (TOF).
| Parameter | Laboratory Scale (grams) | Pilot/Kilogram Scale | Manufacturing Scale (multi-kg) |
| Catalyst Loading (mol%) | 1.0 - 5.0 | 0.5 - 2.0 | 0.05 - 1.0 |
| Turnover Number (TON) | 20 - 100 | 50 - 200 | 100 - 2000+ |
| Turnover Frequency (TOF, h⁻¹) | 1 - 10 | 5 - 50 | 20 - 100+ |
Note: These are general ranges and are highly dependent on the specific reaction.
A case study on a multi-kilogram scale Buchwald-Hartwig amination successfully utilized 1.0 mol% of this compound.[4] However, optimization at larger scales can often significantly lower this percentage.
Solvent and Base Selection
The choice of solvent is critical for ensuring reagent solubility, managing reaction temperature, and facilitating product isolation.[5] While common laboratory solvents like dioxane and toluene (B28343) are effective, their use at large scales may be restricted due to safety and environmental regulations. Alternative "greener" solvents are increasingly being explored.[5]
Base selection is equally important. While strong bases like sodium tert-butoxide are common in laboratory-scale reactions, weaker inorganic bases such as potassium carbonate or phosphate (B84403) are often preferred at scale due to their lower cost, easier handling, and compatibility with a wider range of functional groups.[6]
Mass and Heat Transfer
As the reactor volume increases, efficient mixing and heat transfer become critical challenges.[7] Inadequate mixing can lead to localized "hot spots" or areas of high substrate concentration, potentially causing side reactions or catalyst deactivation. The reaction exotherm must be carefully characterized to prevent thermal runaway, a significant safety hazard in large-scale operations.
Raw Material Quality and Impurities
The purity of starting materials and reagents can have a more pronounced impact on the reaction at a larger scale. Impurities can act as catalyst poisons, leading to incomplete conversion or the formation of undesirable byproducts. Rigorous quality control of all incoming materials is essential for a robust and reproducible process.
Application Protocols for Large-Scale Reactions
The following are generalized protocols for common cross-coupling reactions using this compound at a kilogram scale. It is imperative that all reactions are first optimized at a smaller scale and that appropriate safety assessments are conducted before proceeding to a large-scale synthesis.
Protocol: Kilogram-Scale Buchwald-Hartwig Amination
This protocol is based on a successfully scaled-up synthesis of a pharmaceutical intermediate.[4][8]
Materials:
-
Aryl bromide (1.0 equiv)
-
Amine (1.2 equiv)
-
This compound (e.g., 1.0 mol%)
-
Potassium phosphate tribasic (K₃PO₄) (1.5 equiv)
-
Potassium acetate (B1210297) (KOAc) (0.1 equiv)
-
Anhydrous 1,4-dioxane
Procedure:
-
To a clean, dry, and inerted reactor, charge the aryl bromide, potassium phosphate tribasic, and potassium acetate.
-
Under a nitrogen atmosphere, add the anhydrous 1,4-dioxane.
-
Begin agitation and ensure the solids are well suspended.
-
In a separate, inerted vessel, dissolve the amine in a portion of the 1,4-dioxane.
-
Add the this compound catalyst to the amine solution and stir until dissolved.
-
Transfer the catalyst/amine solution to the reactor.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by a suitable analytical method (e.g., HPLC, UPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Proceed with the work-up and purification protocol.
General Protocol: Large-Scale Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 equiv)
-
Arylboronic acid or ester (1.1 - 1.5 equiv)
-
This compound (e.g., 0.5 - 2.0 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)
-
Solvent (e.g., Toluene/Water, 2-MeTHF/Water)
Procedure:
-
Charge the reactor with the aryl halide, arylboronic acid/ester, and base.
-
Inert the reactor with nitrogen.
-
Add the solvent system (organic solvent and water).
-
Add the this compound catalyst.
-
Heat the mixture with vigorous stirring to the target temperature (typically 80-110 °C).
-
Monitor the reaction until completion.
-
Cool the reaction mixture and proceed with work-up.
Work-up and Purification at Scale
Product Isolation
Typical work-up procedures involve quenching the reaction, followed by extraction and crystallization. The choice of quench and extraction solvents should be carefully considered for safety, environmental impact, and efficiency at a large scale.
Palladium Removal
Residual palladium in the final product, particularly for active pharmaceutical ingredients (APIs), is a major concern due to strict regulatory limits (typically <10 ppm).[9] Several methods are available for palladium removal at scale:
-
Scavenging Agents: Treatment with solid-supported scavengers containing thiol or other functional groups that bind to palladium is a common and effective method.[10][11]
-
Activated Carbon: While less selective, activated carbon can be used to adsorb palladium species.
-
Crystallization: Careful optimization of the crystallization process can significantly reduce palladium levels in the final product.[9]
-
Extraction: Aqueous washes with solutions containing chelating agents can help remove palladium salts.
Troubleshooting Common Scale-Up Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Conversion | - Insufficient catalyst loading- Catalyst deactivation (poisoning by impurities)- Poor mass transfer (inefficient mixing)- Low reaction temperature | - Incrementally increase catalyst loading- Ensure high purity of all reagents and solvents- Increase agitation rate; evaluate impeller design- Verify internal reactor temperature |
| Formation of Side Products | - High reaction temperature leading to degradation- Localized "hot spots" due to poor heat transfer- Incorrect stoichiometry | - Lower the reaction temperature- Improve mixing and reactor cooling efficiency- Re-verify charges of all reagents |
| Catalyst Deactivation (Palladium Black) | - Presence of oxygen- High temperatures- Impurities in starting materials | - Ensure a robust inert atmosphere- Optimize reaction temperature- Purify starting materials |
| Epimerization of Chiral Centers | - Presence of certain bases or catalyst species | - Screen different bases (e.g., weaker bases)- Adjust catalyst loading (in some cases, higher loading can suppress epimerization)[8] |
Safety Considerations for Pilot Plant and Manufacturing
-
Thermal Hazard Assessment: Perform calorimetric studies (e.g., Differential Scanning Calorimetry, Reaction Calorimetry) to understand the reaction exotherm and determine the maximum temperature of the synthetic reaction (MTSR) to prevent thermal runaway.[7]
-
Inert Atmosphere: Maintain a strict inert atmosphere (e.g., nitrogen or argon) throughout the process, as palladium catalysts can be sensitive to oxygen, and some reagents may be pyrophoric.
-
Handling of Reagents and Catalyst: this compound and other reagents should be handled in a well-ventilated area or in a glovebox. Appropriate personal protective equipment (PPE) should be worn at all times.
-
Pressure Management: Be aware of potential off-gassing and ensure the reactor is equipped with appropriate pressure relief systems.
Economic and Environmental Impact
The cost of palladium is a significant driver in the overall process economics.[3] Minimizing catalyst loading and implementing efficient catalyst recovery and recycling strategies are crucial. The choice of solvents and reagents also has a substantial impact on the environmental footprint of the process. The principles of green chemistry should be applied to select less hazardous and more sustainable options.[5]
Visualizing Workflows and Relationships
General Workflow for Scale-Up of a Palladium-Catalyzed Reaction
Caption: A simplified workflow for scaling up a palladium-catalyzed reaction.
Troubleshooting Logic for Incomplete Conversion
Caption: A logical flow for troubleshooting incomplete conversion in scaled-up reactions.
References
- 1. XantPhos-Pd-G2 1375325-77-1 [sigmaaldrich.com]
- 2. Buchwald precatalysts G2 and G3 | Johnson Matthey | Johnson Matthey [matthey.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Monitoring acyl couplings with orthogonal PAT: Temporal data from lab scale to scaleup - American Chemical Society [acs.digitellinc.com]
- 6. benchchem.com [benchchem.com]
- 7. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. | Semantic Scholar [semanticscholar.org]
- 8. Investigating the Origin of Epimerization Attenuation during Pd-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. nbinno.com [nbinno.com]
Troubleshooting & Optimization
Technical Support Center: Buchwald-Hartwig Amination with Xantphos Pd G2
Welcome to the technical support center for troubleshooting Buchwald-Hartwig amination reactions. This guide is designed for researchers, scientists, and drug development professionals to help diagnose and resolve common issues, particularly low yields, when using the Xantphos (B1684198) Pd G2 precatalyst.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Buchwald-Hartwig amination reaction is not working or is giving a very low yield. What are the common causes and how can I troubleshoot it?
Low or no yield in a Buchwald-Hartwig amination can stem from several factors, ranging from the quality of reagents to suboptimal reaction conditions. A logical workflow can help pinpoint the issue. Key areas to investigate include the integrity of the catalyst, the choice of base and solvent, and the purity of the starting materials. Catalyst deactivation, often caused by impurities or incompatible functional groups, is a frequent problem.[1][2] The combination of ligand, base, and solvent is critical and must be appropriate for your specific substrates.[1]
Q2: What are the optimal reaction conditions to start with when using Xantphos Pd G2?
While optimal conditions are substrate-dependent, a good starting point for many Buchwald-Hartwig reactions using a Xantphos-ligated palladium catalyst involves specific choices for solvent, base, and temperature. Toluene, dioxane, and THF are commonly used solvents.[3][4][5] Strong bases like sodium tert-butoxide (NaOtBu) are frequently employed, but weaker bases may be necessary for sensitive substrates.[3][6] Typical reaction temperatures range from room temperature to 110°C.[3][7] It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation and ensure reproducibility.
Q3: How do I select the appropriate base for my reaction? The base seems to be a critical parameter.
The choice of base is critical and depends on the pKa of the amine and the functional group tolerance of your substrates.[6]
-
Strong Bases (e.g., NaOtBu, KOtBu, LHMDS): These are the most common and are often required for less reactive amines or aryl chlorides. However, they can cause decomposition of base-sensitive functional groups on your starting materials.[3]
-
Weaker Inorganic Bases (e.g., Cs₂CO₃, K₃PO₄): These are recommended when substrates are base-sensitive.[1][8] Reactions with weaker bases may require higher temperatures to achieve good conversion.[9] The cation of the base can also influence reactivity, with larger cations sometimes leading to better yields.[10]
Q4: Which solvent should I use? I've seen toluene, dioxane, and THF mentioned frequently.
The solvent plays a significant role by affecting the solubility of reagents and the stability of catalytic intermediates.[3][11]
-
Aprotic, Nonpolar Solvents (e.g., Toluene, Xylene): These are very common and often effective.[4][5] Toluene is a frequent first choice.[12]
-
Ethereal Solvents (e.g., Dioxane, THF, CPME): These are also widely used and can be effective.[3][5]
-
Polar Aprotic Solvents (e.g., DMF): While less common, DMF can sometimes be effective, particularly in high-throughput screening experiments.[13] The key is to ensure all reagents, especially the base and the palladium complex, have sufficient solubility. Poor solubility is a common and often underestimated cause of reaction failure.[3] Always use anhydrous and properly degassed solvents.
Q5: I am using an aryl chloride as a substrate and the reaction is very slow or gives a low yield. What can I do?
Aryl chlorides are notoriously less reactive than the corresponding bromides or iodides in Buchwald-Hartwig aminations due to the strength of the C-Cl bond, which makes the oxidative addition step more difficult.[14][15] Xantphos is a good ligand for some aryl chlorides, but others may require different ligands.[10] For challenging aryl chlorides, using a more electron-rich and bulky phosphine (B1218219) ligand can improve yields.[15] Additionally, using a strong base like NaOtBu and higher reaction temperatures is often necessary.[15]
Q6: I am observing significant hydrodehalogenation of my aryl halide. How can I minimize this side reaction?
Hydrodehalogenation, where the aryl halide is reduced to the corresponding arene, is a common side reaction that competes with the desired C-N bond formation.[1] This is particularly prevalent with primary amines and is thought to occur via β-hydride elimination from a palladium-amide intermediate.[1][2] To suppress this side reaction, careful optimization of the ligand and reaction conditions is necessary. Screening different ligands or adjusting the base and temperature can help minimize this undesired pathway.
Q7: How can I tell if my this compound catalyst is deactivated, and what are the common causes?
Catalyst deactivation can be a major contributor to low yields.[1] Precatalysts like this compound are designed to be more stable and reliably generate the active Pd(0) species.[3][16] However, deactivation can still occur.
-
Causes of Deactivation:
-
Impurities: Water, oxygen, or impurities in starting materials or solvents can poison the catalyst. Ensure all reagents are pure and solvents are anhydrous and degassed.
-
Incompatible Functional Groups: Certain functional groups on the substrates can coordinate to the palladium center and inhibit catalysis.[1]
-
Formation of Off-Cycle Species: Substrates themselves, such as N-heterocycles, can sometimes displace the phosphine ligand, leading to inactive palladium complexes.[17]
-
Iodide Inhibition: When using aryl iodides, the iodide formed during the reaction can sometimes inhibit the catalyst.[3][18]
-
Q8: What is the role of the Xantphos ligand? Can using too much of it be detrimental?
Xantphos is a bidentate phosphine ligand that stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle.[19] Its large "bite angle" is often crucial for promoting the desired reductive elimination step to form the C-N bond.[20][21] However, using a large excess of the phosphine ligand can be detrimental. High concentrations of Xantphos can lead to the formation of an inactive bis-ligated Pd(Xantphos)₂ species, which can slow down or inhibit the reaction due to its low solubility and slow dissociation to the active monoligated catalyst.[22]
Data Presentation: Parameter Screening Guides
Table 1: General Reaction Parameter Screening Guide for this compound
| Parameter | Starting Recommendation | Range for Optimization | Notes |
| Catalyst Loading | 1-2 mol % | 0.5-5 mol % | Higher loadings may be needed for difficult substrates.[19][20] |
| Amine (equiv.) | 1.2 equiv. | 1.1-1.5 equiv. | A slight excess of the amine is typically used.[7] |
| Base (equiv.) | 1.4 equiv. | 1.2-2.0 equiv. | Stronger bases may require fewer equivalents. |
| Solvent | Toluene or Dioxane | See Table 3 | Must be anhydrous and degassed.[3][4][5] |
| Temperature | 100 °C | 80-110 °C | Lower temperatures may be possible with highly reactive substrates.[3] |
| Concentration | 0.5 M | 0.1-1.0 M | Can be highly dependent on substrate solubility.[19][20] |
Table 2: Base Selection Guide
| Base | Abbreviation | pKa (Conjugate Acid) | Common Applications & Notes |
| Sodium tert-butoxide | NaOtBu | ~19 | Very common, strong base. Good for less reactive substrates. Can be incompatible with base-sensitive groups.[3] |
| Potassium tert-butoxide | KOtBu | ~19 | Similar to NaOtBu, sometimes gives different results due to the cation. |
| Lithium bis(trimethylsilyl)amide | LHMDS | ~26 | Very strong, non-nucleophilic base. |
| Cesium carbonate | Cs₂CO₃ | ~10.3 | Weaker base, good for base-sensitive substrates. Often requires higher temperatures.[1] |
| Potassium phosphate (B84403) (tribasic) | K₃PO₄ | ~12.3 | Weaker base, good for base-sensitive substrates.[8] |
Table 3: Common Solvents for Buchwald-Hartwig Amination
| Solvent | Boiling Point (°C) | Properties & Notes |
| Toluene | 111 | A very common and effective nonpolar solvent.[4][5] |
| 1,4-Dioxane | 101 | A common polar aprotic ether solvent.[4][5] |
| Tetrahydrofuran | THF | 66 |
| Cyclopentyl methyl ether | CPME | 106 |
| tert-Butanol | t-BuOH | 83 |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination using this compound
Disclaimer: This is a generalized procedure and may require optimization for specific substrates.
-
Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.).
-
Inert Atmosphere: Seal the vessel with a septum, and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the this compound precatalyst (0.02 mmol, 2 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene, 2.0 mL to achieve 0.5 M) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the required time (typically 4-24 hours).
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup: After completion, cool the reaction mixture to room temperature. Quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04074F [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. reddit.com [reddit.com]
- 15. jk-sci.com [jk-sci.com]
- 16. Cas 1375325-77-1,XantPhos-Pd-G2 | lookchem [lookchem.com]
- 17. dspace.mit.edu [dspace.mit.edu]
- 18. benchchem.com [benchchem.com]
- 19. Pd-catalyzed intermolecular amidation of aryl halides: the discovery that xantphos can be trans-chelating in a palladium complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex [organic-chemistry.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Xantphos Pd G2 Catalyst: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Xantphos Pd G2 catalyst in their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during reactions catalyzed by this compound, offering potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Catalytic Activity | 1. Formation of Inactive Pd(0) Agglomerates: The reducing environment of some reactions can lead to the formation of palladium metal clusters that are catalytically inactive.[1] 2. Inhibition by Excess Ligand: High concentrations of the Xantphos ligand can lead to the formation of the poorly soluble and less active bis-ligated complex, Pd(Xantphos)₂.[2][3][4] 3. Ligand Oxidation: The phosphine (B1218219) ligand may be susceptible to oxidation, which can lead to catalyst deactivation.[4] 4. Substrate-Induced Deactivation: Primary amines or N-heteroaromatic substrates can displace the Xantphos ligand, forming dormant palladium complexes.[5] | 1. Optimize Reaction Conditions: Lower the reaction temperature to prevent thermal decomposition.[1] Consider using additives like ferrocene (B1249389) to stabilize the active Pd(0) species.[1] 2. Control Ligand-to-Metal Ratio: Avoid using a large excess of the Xantphos ligand. A slight excess may be beneficial in some cases to prevent catalyst decomposition, but a high concentration can be inhibitory.[2][4] 3. Ensure Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize ligand oxidation.[6] 4. Ligand Modification/Selection: For problematic substrates, consider using a more robust ligand system. For instance, the GPhos ligand has been developed to resist deactivation by coordinating substrates.[5] |
| Reaction Stalls or is Sluggish | 1. Slow Catalyst Activation: The G2 precatalyst requires activation to the active Pd(0) species. This process may be slow under certain conditions. 2. Poor Solubility of Pd(Xantphos)₂: If excess ligand is present, the formation and precipitation of the inactive Pd(Xantphos)₂ can reduce the concentration of the active catalyst in solution.[2][3] | 1. Pre-activation of the Catalyst: If using a Pd(II) source, consider a pre-activation step to generate the active LPd(0) species before adding the substrates.[7] 2. Solvent Selection: Choose a solvent that ensures the solubility of all catalytic species. |
| Formation of Side Products (e.g., Homocoupling) | 1. Slow Catalytic Cycle: A slow turnover rate can allow for side reactions, such as the homocoupling of boronic acids, to become more prevalent.[8] | 1. Optimize Reaction Parameters: Adjust the temperature, solvent, and base to accelerate the desired catalytic cycle.[9] |
| Catalyst Decomposition (Visible Black Precipitate) | 1. Thermal Decomposition: High reaction temperatures can lead to the decomposition of the catalyst into palladium black.[1] 2. Formation of Palladium Nanoparticles: In some instances, the active Pd(0) species can agglomerate into inactive palladium nanoparticles.[1] | 1. Reduce Reaction Temperature: Operate at the lowest effective temperature. At 130°C, the formation of palladium metal has been observed.[1] 2. Use of Additives: Additives can sometimes stabilize the active catalyst and prevent agglomeration.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary deactivation pathways for the this compound catalyst?
A1: The main deactivation pathways include:
-
Formation of inactive palladium(0) aggregates: Under reducing conditions, the active Pd(0) species can agglomerate into inactive palladium metal clusters.[1]
-
Inhibition by excess ligand: An excess of the Xantphos ligand can lead to the formation of a less active and poorly soluble bis-ligated palladium complex (Pd(Xantphos)₂).[2][3][4]
-
Ligand oxidation: The Xantphos ligand can be oxidized, which in many cases leads to a loss of catalytic activity.[4][10]
-
Substrate-induced deactivation: Coordinating substrates, such as primary amines and N-heterocycles, can displace the Xantphos ligand to form inactive off-cycle palladium complexes.[5]
Q2: How does the concentration of the Xantphos ligand affect the reaction?
A2: The concentration of the Xantphos ligand has a significant impact on catalytic activity. While a slight excess can sometimes be beneficial, a high concentration can inhibit the reaction by forming the inactive and poorly soluble Pd(Xantphos)₂ species.[2][3][4] This reduces the amount of available active catalyst.
Q3: Can the deactivated catalyst be reactivated?
A3: In some cases, catalyst activity can be restored. For instance, if deactivation is due to the formation of Pd(0) aggregates, the addition of an oxidizing agent like benzoquinone can regenerate the active Pd(II) species in certain systems.[11] For the deactivation product [(Xantphos)PdI₂], in-situ reduction with agents like PMHS can regenerate the active Pd(0) catalyst.[3]
Q4: What is the optimal operating temperature for reactions using this compound?
A4: The optimal temperature is reaction-dependent. However, it is crucial to avoid excessively high temperatures, as this can lead to thermal decomposition of the catalyst. For example, in one study, a drastic decrease in productivity was observed at temperatures above 120°C, with palladium metal forming at 130°C.[1]
Q5: How should this compound be stored?
A5: this compound should be stored under an inert gas atmosphere (nitrogen or argon) at 2-8°C to prevent degradation.[6]
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a glovebox, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), base (e.g., Cs₂CO₃, 2.0 mmol), and this compound (0.01-0.05 mol%) to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane (B91453) or toluene, 5 mL).
-
Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-100°C) with vigorous stirring for the specified time (e.g., 2-24 hours).
-
Work-up: After cooling to room temperature, the reaction mixture can be diluted with a suitable organic solvent, filtered through a short pad of silica (B1680970) gel, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography.
Visualizing Deactivation Pathways and Experimental Workflows
Diagram 1: Key Deactivation Pathways of Xantphos-Ligated Palladium Catalysts
Caption: Major pathways leading to the deactivation of Xantphos palladium catalysts.
Diagram 2: General Experimental Workflow for a Cross-Coupling Reaction
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
Diagram 3: Troubleshooting Logic for a Failed Reaction
References
- 1. The [PdCl2(Xantphos)] Complex Efficiently Catalyzed the Methoxycarbonylation of Iodobenzene to Methyl Benzoate | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pd(OAc)2/Xantphos Catalyst System_Chemicalbook [chemicalbook.com]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Cas 1375325-77-1,XantPhos-Pd-G2 | lookchem [lookchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Coupling with Xantphos Pd G2
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions utilizing the Xantphos Pd G2 precatalyst. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a second-generation palladium precatalyst.[1] It is favored for its air and moisture stability, which simplifies reaction setup. This precatalyst is designed to provide a reliable and efficient generation of the active Pd(0) species required for the catalytic cycle, making it suitable for a variety of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Q2: My Suzuki coupling reaction is showing low or no yield. What are the common causes?
Low yields in Suzuki coupling reactions are a frequent issue and can often be attributed to several factors:
-
Poor Reagent Quality: Boronic acids, a key component, can degrade over time, leading to lower yields.[2] Using fresh or purified reagents is crucial.
-
Catalyst Inactivity: The active Pd(0) species may not be generated efficiently, or the catalyst may have decomposed.
-
Suboptimal Reaction Conditions: Factors like temperature, solvent, and base are critical and may need optimization for your specific substrates.[3]
-
Presence of Oxygen: Oxygen can lead to the deactivation of the catalyst and promote unwanted side reactions.[2][3]
Q3: I am observing significant amounts of a byproduct that corresponds to the homocoupling of my boronic acid. How can I minimize this?
Homocoupling of boronic acids is a common side reaction, often resulting from the presence of oxygen in the reaction mixture.[2][4] To mitigate this:
-
Thoroughly Degas Your Reaction: Ensure that the solvent and the reaction mixture are free of oxygen. This can be achieved by sparging with an inert gas like argon or nitrogen or by using freeze-pump-thaw cycles.[3]
-
Use a Pd(0) Source: Starting with a Pd(0) precatalyst like this compound can help, as the in situ reduction of Pd(II) sources can sometimes promote homocoupling.[3]
Q4: My starting aryl halide is being consumed, but I am isolating the dehalogenated arene instead of the desired product. What is causing this?
The formation of a dehalogenated byproduct suggests a side reaction where the aryl halide is reduced. This can occur after the oxidative addition step. The resulting palladium complex may react with a hydride source in the mixture, leading to reductive elimination of the dehalogenated arene.[2] Potential hydride sources can include amine bases or alcoholic solvents.
Q5: I suspect my boronic acid is degrading during the reaction. What is this side reaction and how can I prevent it?
This side reaction is known as protodeboronation, where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[5] This is a significant issue, especially with electron-deficient or heteroaromatic boronic acids.[5][6] To minimize protodeboronation:
-
Use Boronic Esters: Pinacol (Bpin) or MIDA esters are generally more stable than their corresponding boronic acids and can release the boronic acid slowly under reaction conditions.[4][5]
-
Optimize the Base and Temperature: The choice and concentration of the base, as well as the reaction temperature, can significantly influence the rate of protodeboronation.[6]
-
Minimize Water Content: While some Suzuki reactions require water, excess water can be a proton source for this side reaction.[4][6]
Troubleshooting Guides
Issue 1: Low or No Product Formation
If you are experiencing low or no yield, follow this troubleshooting workflow to identify and resolve the problem.
References
Optimizing base and solvent for Xantphos Pd G2 catalysis
Welcome to the technical support center for optimizing reactions catalyzed by Xantphos Pd G2. This resource is tailored for researchers, scientists, and professionals in drug development to provide clear guidance on troubleshooting and refining their experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a second-generation palladium precatalyst widely used in cross-coupling reactions.[1][2][3] It is valued for its air and moisture stability, which simplifies reaction setup.[4] Its primary applications include Buchwald-Hartwig amination (formation of C-N bonds) and Suzuki-Miyaura coupling (formation of C-C bonds), which are crucial transformations in the synthesis of pharmaceuticals and complex organic molecules.[1][3][5]
Q2: How is the active Pd(0) catalyst generated from the this compound precatalyst?
A2: The active monoligated Pd(0) species is generated in situ from the Pd(II) precatalyst. This activation is typically achieved through the action of a base. The second-generation aminobiphenyl scaffold in this compound allows for the use of relatively weak bases, such as carbonates or phosphates, to facilitate this process, often at room temperature or with gentle heating.[4]
Q3: What is the impact of choosing a specific base on the reaction outcome?
A3: The base plays a critical role in both the activation of the precatalyst and the catalytic cycle itself. The choice of base can significantly affect reaction rate, yield, and selectivity. Inorganic bases like potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃) are commonly employed.[6] Organic bases such as sodium tert-butoxide (NaOtBu) are used for reactions requiring stronger basicity, like the amination of unactivated aryl chlorides.[7] The optimal base is highly dependent on the specific substrates being coupled.
Q4: How does the solvent influence a this compound catalyzed reaction?
A4: The solvent is a key parameter that can dictate the success of a coupling reaction by influencing the solubility of reactants, the stability of the catalyst, and the rates of individual steps in the catalytic cycle.[8][9][10] Aprotic solvents are common choices. For instance, dioxane and toluene (B28343) are frequently used for a variety of cross-coupling reactions.[11] The polarity of the solvent can affect the reaction's chemoselectivity when multiple reactive sites are present in a substrate.[12]
Q5: My reaction is not proceeding to completion. What are some common causes?
A5: Incomplete conversion can stem from several factors. Catalyst decomposition is a potential issue, which can sometimes be mitigated by adjusting the temperature or ensuring strictly anaerobic conditions.[13] The formation of inactive palladium species, such as Pd(Xantphos)₂, can also inhibit the reaction, particularly at high ligand concentrations.[14] Additionally, the purity of reactants and the choice of an inappropriate base or solvent for your specific substrates can lead to low conversion.[15]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Ineffective catalyst activation. | Ensure the chosen base is appropriate for your substrate and the G2 precatalyst. Consider screening a stronger base if weak bases are ineffective. |
| Catalyst decomposition. | Lower the reaction temperature. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) with properly degassed solvents.[15] | |
| Poor solubility of reactants or base. | Screen alternative solvents or consider using a co-solvent system to ensure a homogeneous reaction mixture.[12] | |
| Formation of inactive catalyst species. | Avoid using a large excess of the phosphine (B1218219) ligand, as this can lead to the formation of inactive Pd(Xantphos)₂.[14] | |
| Formation of Byproducts | Homocoupling of starting materials. | This often indicates the presence of oxygen. Ensure your solvent is thoroughly degassed and the reaction is run under a strictly inert atmosphere.[15] |
| Protodeboronation (in Suzuki coupling). | This can occur with certain bases and solvent systems. Screening different bases or using a mixed solvent system (e.g., dioxane/water) might be beneficial.[16] | |
| Inconsistent Results | Variable purity of reagents. | Assess the purity of starting materials, especially amines, which may need purification before use.[15] |
| Presence of water or oxygen. | Use anhydrous, degassed solvents. Ensure all glassware is oven-dried before use. |
Data on Base and Solvent Optimization
The following tables summarize data from studies optimizing Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions, illustrating the impact of base and solvent selection on product yield.
Table 1: Optimization of Buchwald-Hartwig Amination
| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | Xantphos | K₂CO₃ | Toluene | 110 | 48 | 55 |
| 2 | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 110 | 48 | 75 |
| 3 | Pd(OAc)₂ | Xantphos | K₃PO₄ | Toluene | 110 | 17 | 82 |
Data adapted from a study on the coupling of 2-bromofluorene (B47209) and aniline.[6]
Table 2: Optimization of Suzuki-Miyaura Coupling
| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2.0 | K₂CO₃ | DMF | Not Specified | 6 | 78 |
| 2 | 2.0 | K₃PO₄ | DMF | Not Specified | 24 | 92 |
| 3 | 2.0 | K₃PO₄ | THF | Not Specified | 24 | 95 |
| 4 | 2.0 | Cs₂CO₃ | 1,4-Dioxane | 100 | Not Specified | 90+ |
Data compiled from studies on the coupling of various aryl halides and boronic acids.[17]
Experimental Protocols
General Protocol for a Buchwald-Hartwig Amination Screening Reaction
This protocol outlines a general procedure for screening different bases and solvents for the coupling of an aryl halide with an amine using this compound.
Materials:
-
This compound precatalyst
-
Aryl halide (1.0 equiv)
-
Amine (1.2 equiv)
-
Base (1.4 - 2.0 equiv, e.g., K₃PO₄, Cs₂CO₃, NaOtBu)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, THF)
-
Oven-dried reaction vial with a stir bar
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation (in a glovebox): To an oven-dried reaction vial containing a magnetic stir bar, add the aryl halide (e.g., 0.5 mmol, 1.0 equiv), the base (e.g., 0.7 mmol, 1.4 equiv), and the this compound precatalyst (e.g., 0.01 mmol, 2 mol%).
-
Addition of Reactants: Add the anhydrous, degassed solvent (to achieve a concentration of ~0.5 M), followed by the amine (0.6 mmol, 1.2 equiv).
-
Reaction Setup: Seal the vial with a Teflon-lined cap. If not using a glovebox, this setup should be done under a counterflow of inert gas.
-
Heating and Monitoring: Place the vial in a pre-heated aluminum heating block or oil bath set to the desired temperature (typically 80-110 °C). Stir the reaction for the intended duration (e.g., 1-24 hours). The reaction progress can be monitored by taking small aliquots and analyzing them via GC-MS, LC-MS, or TLC.
-
Work-up: After cooling to room temperature, the reaction mixture is typically diluted with a suitable organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
Visual Guides
Caption: General workflow for a this compound catalyzed cross-coupling reaction.
Caption: Decision logic for optimizing reaction conditions.
References
- 1. XantPhos-Pd-G2 | 1375325-77-1 [chemicalbook.com]
- 2. XantPhos-Pd-G2 Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Cas 1375325-77-1,XantPhos-Pd-G2 | lookchem [lookchem.com]
- 4. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 5. Xantphos-pd-g2 for buchwald-hartwig cross coupling | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. nasc.ac.in [nasc.ac.in]
- 17. rsc.org [rsc.org]
Formation of palladium black in reactions with Xantphos Pd G2
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the formation of palladium black in reactions utilizing Xantphos Pd G2.
Troubleshooting Guide: Palladium Black Formation
The appearance of a black precipitate, commonly known as palladium black, during a reaction is a visual indicator of catalyst decomposition. This leads to a reduction in the concentration of the active homogeneous catalyst, often resulting in incomplete conversion and lower yields. This guide will help you diagnose and resolve this issue.
Question: I am observing a black precipitate in my reaction vessel. What is it and why is it forming?
Answer: The black precipitate is likely palladium black, which is finely divided, elemental palladium (Pd(0)) that has agglomerated and precipitated out of solution. In a homogeneous catalytic cycle, the palladium catalyst should remain dissolved. Its precipitation indicates that the catalyst is falling out of the catalytic cycle and deactivating.
The formation of palladium black when using this compound can be attributed to several factors that destabilize the catalytically active palladium species.
Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Action |
| Presence of Oxygen | The active Pd(0) catalyst is sensitive to oxidation. Trace amounts of oxygen can oxidize Pd(0) to Pd(II), which can then be reduced to elemental palladium, leading to agglomeration.[1][2] | Implement rigorous degassing procedures. Use solvents that have been thoroughly degassed by methods such as freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period.[3][4] Ensure the reaction is set up and maintained under a positive pressure of an inert atmosphere. |
| High Reaction Temperature | While heating is often necessary to drive cross-coupling reactions, excessive temperatures can lead to thermal decomposition of the palladium catalyst, causing it to precipitate as palladium black.[5] | Optimize the reaction temperature. Start with the recommended temperature for the specific transformation. If palladium black is observed, consider reducing the temperature. A temperature screening can help identify the optimal balance between reaction rate and catalyst stability. |
| Inappropriate Ligand-to-Palladium Ratio | An excess of the Xantphos ligand can lead to the formation of a less active, bis-ligated species, Pd(Xantphos)2, which can be prone to precipitation.[6] Conversely, an insufficient amount of ligand can leave the palladium center coordinatively unsaturated and susceptible to agglomeration. | Adjust the ligand-to-palladium ratio. While this compound is a pre-formed precatalyst, in cases where additional ligand is used, a slight excess (e.g., 1.1 equivalents of ligand to palladium) can sometimes stabilize the catalyst. Avoid large excesses of the ligand. |
| Impurities in Reagents or Solvents | Peroxides in ethereal solvents (like dioxane or THF) can oxidize the phosphine (B1218219) ligand, leading to catalyst destabilization.[2] Other impurities in starting materials can also interfere with the catalytic cycle. | Use high-purity reagents and solvents. Ensure solvents are peroxide-free (test with peroxide strips if necessary) and purified. Purify starting materials if their purity is questionable. |
| Sub-optimal Base | The choice and quality of the base can influence catalyst stability. Some bases may not be effective at the desired reaction temperature, leading to a stalled catalytic cycle and catalyst decomposition. | Screen different bases. Common bases for Buchwald-Hartwig aminations include K₃PO₄, Cs₂CO₃, and NaOtBu. The optimal base can be substrate-dependent. Ensure the base is finely powdered to maximize its surface area and reactivity. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a second-generation palladium precatalyst.[7] It is an air- and moisture-stable compound that readily forms the active Pd(0) catalyst in solution. Its primary applications are in palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination for the formation of C-N bonds.[7][8][9]
Q2: At what stage of the reaction does palladium black typically form?
A2: Palladium black can form at different stages. It may appear early in the reaction if the initial activation of the precatalyst is inefficient or if there are significant impurities. It can also form gradually over the course of the reaction, especially at elevated temperatures, indicating thermal decomposition of the catalyst.
Q3: Can a reaction still proceed to completion after the formation of palladium black?
A3: It is unlikely. The formation of palladium black signifies a decrease in the concentration of the active homogeneous catalyst. While some catalytic activity may persist, the reaction rate will significantly decrease, and the reaction will likely stall before reaching full conversion.
Q4: Are there any visual cues other than a black precipitate that indicate catalyst decomposition?
A4: While a black precipitate is the most definitive sign, a gradual darkening of the reaction mixture to a dark brown or black colloidal suspension can be an earlier indicator of catalyst agglomeration.
Q5: How can I effectively degas my solvents to prevent palladium black formation?
A5: There are several effective methods for degassing solvents:[3][4]
-
Freeze-Pump-Thaw: This is a highly effective method. The solvent is frozen using liquid nitrogen, a vacuum is applied to remove gases, and then the solvent is thawed. This cycle is typically repeated three times.[3]
-
Gas Bubbling/Sparging: An inert gas (argon or nitrogen) is bubbled through the solvent for an extended period (e.g., 30-60 minutes) to displace dissolved oxygen.[4]
-
Sonication under Vacuum: The solvent is sonicated under a gentle vacuum. The sonication helps to release dissolved gases. This is repeated multiple times with backfilling with an inert gas.[3]
Experimental Protocols
Standard Protocol for a Buchwald-Hartwig Amination using this compound
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the amine (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Add the this compound precatalyst (0.01-0.05 mmol, 1-5 mol%).
-
Seal the flask with a septum.
-
-
Inert Atmosphere:
-
Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
-
Solvent Addition:
-
Add the degassed solvent (e.g., toluene (B28343) or dioxane, 5-10 mL) via syringe.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination using a Xantphos-ligated palladium catalyst, including precatalyst activation and a potential deactivation pathway to palladium black.
Caption: A logical workflow for troubleshooting the formation of palladium black in cross-coupling reactions.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. reddit.com [reddit.com]
- 3. How To [chem.rochester.edu]
- 4. Chemistry Teaching Labs - Degassing solvents [chemtl.york.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Cas 1375325-77-1,XantPhos-Pd-G2 | lookchem [lookchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. chemrxiv.org [chemrxiv.org]
Effect of excess phosphine ligand on Xantphos Pd G2 activity
Welcome to the technical support center for Xantphos Pd G2 and related palladium catalysts. This guide provides answers to frequently asked questions (FAQs) and troubleshooting advice for researchers, scientists, and drug development professionals encountering issues related to catalyst activity, particularly concerning the phosphine (B1218219) ligand concentration.
Frequently Asked Questions (FAQs)
Q1: What is the role of the Xantphos ligand in the catalytic cycle?
A1: The Xantphos ligand is a bulky, electron-rich bidentate phosphine that plays a crucial role in stabilizing the palladium center and facilitating key steps in the catalytic cycle. Its wide "bite angle" is believed to promote the desired reductive elimination step, which forms the final product, while its steric bulk helps prevent catalyst decomposition and the formation of inactive palladium species.
Q2: I was taught to add a slight excess of phosphine ligand to my palladium-catalyzed reactions. Is this recommended for this compound?
A2: While adding excess phosphine ligand can sometimes protect against catalyst deactivation by preventing ligand oxidation or palladium nanoparticle formation, it is often not recommended or necessary when using a well-defined precatalyst like this compound.[1][2] These precatalysts are designed to generate the active 1:1 Pd(0)-ligand species upon activation. Adding excess free Xantphos can have an inhibitory effect on the reaction.[3][4]
Q3: What is the primary negative effect of adding too much Xantphos ligand?
A3: The primary negative effect is the formation of a catalytically inactive or dormant bis-phosphine palladium(0) complex, Pd(Xantphos)₂.[4][5] This complex is sterically hindered, which can significantly slow down or prevent the crucial oxidative addition step with the aryl halide, thereby inhibiting the entire catalytic cycle.[3] Furthermore, the Pd(Xantphos)₂ species can have low solubility, causing it to precipitate out of the reaction mixture.[4][5]
Q4: If Pd(Xantphos)₂ forms, is the catalyst permanently deactivated?
A4: Not necessarily. The Pd(Xantphos)₂ complex exists in equilibrium with the active monoligated (Xantphos)Pd(0) species. However, the dissociation of one Xantphos ligand from the bis-ligated complex can be very slow and may become the rate-limiting step of the overall reaction, leading to poor performance.[4][5]
Troubleshooting Guide
Problem: My reaction is sluggish or has stalled completely after I added extra Xantphos ligand.
| Possible Cause | Explanation | Recommended Solution |
| Inhibition by Excess Ligand | The formation of the inactive Pd(Xantphos)₂ complex is the most likely cause. This species is slow to enter the catalytic cycle because it must first dissociate a ligand.[4][5] | Do not add more catalyst. The best approach is to repeat the reaction using the correct stoichiometry. Use a 1:1 to 1.2:1 ratio of Ligand:Pd. If using a precatalyst like this compound, no additional ligand is typically needed. |
| Precipitation of Catalyst | The Pd(Xantphos)₂ complex can be insoluble and may have crashed out of the reaction mixture, effectively removing the catalyst from the solution phase.[4] | Visually inspect the reaction for any unexpected precipitate. If observed, repeat the reaction with the correct stoichiometry. Consider if a different solvent might improve the solubility of all species. |
Problem: I am not using a precatalyst and am generating the catalyst in situ. What Pd:Xantphos ratio should I use?
| Observation | Explanation | Recommended Action |
| Slow Reaction Rate | If using a Pd:L ratio greater than 1:1.5 (e.g., 1:2), you are likely forming the inhibitory Pd(Xantphos)₂ species.[3] | Reduce the ligand ratio. Start with a screen of Pd:L ratios from 1:1 to 1:1.2. A 1:1 ratio was shown to be significantly faster than a 1:2 ratio in a specific C-N coupling.[3] |
| Catalyst Decomposition (e.g., formation of Palladium black) | Insufficient ligand may be present to stabilize the Pd(0) center, leading to the formation of inactive palladium nanoparticles. | This is the classic reason for using a slight excess of ligand. If decomposition is observed at a 1:1 ratio, consider slightly increasing the ligand loading to 1:1.1 or 1:1.2. |
Quantitative Impact of Ligand Ratio
The following table summarizes the observed effects of different Palladium-to-Xantphos ratios on reaction outcomes based on literature reports.
| Pd Source | Pd:Xantphos Ratio | Observation | Conclusion | Reference |
| Pd(dba)₂ | 1:2 | Slow C-N cross-coupling reaction. | Inhibitory due to formation of sterically hindered bis-phosphine complex. | [3] |
| Pd(dba)₂ | 1:1 | Significantly faster C-N cross-coupling reaction. | Favors the formation of the active monoligated species. | [3] |
| Pd₂(dba)₃ | High Ligand Conc. | Predominant species is Pd(Xantphos)₂, which inhibits the reaction rate. | High ligand concentration is detrimental to catalyst activity. | [4][5] |
Visual Guides & Workflows
Effect of Excess Ligand on the Catalytic Cycle
The diagram below illustrates how excess ligand can divert the active catalyst into a dormant, off-cycle species.
References
- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Managing Impurities in Starting Materials for Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the management of impurities in starting materials for cross-coupling reactions. It is designed for researchers, scientists, and professionals in drug development to help identify and resolve common issues encountered during their experiments.
Troubleshooting Guide
This section addresses specific problems that can arise during cross-coupling reactions due to impurities in the starting materials.
Issue 1: Low or No Conversion in a Suzuki Reaction, Suspected Sulfur Contamination
Q1: My Suzuki reaction shows low or no product formation, and I suspect sulfur impurities in my aryl halide. How can I confirm this and what steps should I take?
A1: Sulfur-containing compounds are known poisons for palladium catalysts used in Suzuki reactions.[1] Even trace amounts can inhibit or completely stop the catalytic cycle.[1]
Troubleshooting Steps:
-
Identify the Source: Analyze your starting materials (aryl halide, boronic acid), solvents, and bases for sulfur content to pinpoint the source of contamination.[1]
-
Purify Starting Materials:
-
Use Sulfur Scavengers: Employ sulfur scavengers to remove trace impurities that may be poisoning the catalyst.[1]
-
Select a Robust Catalyst: Use a catalyst system known for its tolerance to sulfur-containing substrates.[1]
Issue 2: Significant Homocoupling of Boronic Acid in a Suzuki Reaction
Q2: My Suzuki reaction is producing a significant amount of homocoupled boronic acid dimer as a side product. How can I minimize this?
A2: Homocoupling of boronic acids is a common side reaction, often caused by the presence of oxygen, which can facilitate a Pd(II)-mediated coupling of two boronic acid molecules.[2][3]
Troubleshooting Steps:
-
Rigorous Degassing: Ensure the reaction mixture is thoroughly deoxygenated. A subsurface sparge with nitrogen is an effective method to exclude dissolved oxygen.[2]
-
Use a Pd(0) Catalyst Source: Employ a Pd(0) catalyst directly to avoid incomplete reduction of Pd(II) precatalysts.[3]
-
Add a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help suppress homocoupling.[2][4]
-
Adjust Stoichiometry: Consider using a slight excess of the organic halide relative to the boronic acid.[3]
Troubleshooting Workflow for a Failing Suzuki Reaction
Caption: Troubleshooting workflow for a low-yield Suzuki reaction.
Issue 3: Low Conversion in Buchwald-Hartwig Amination Due to Impure Amine
Q3: I am experiencing low conversion in my Buchwald-Hartwig amination. I suspect my amine starting material is impure. What are the best practices for purification?
A3: The purity of amines is critical for the success of Buchwald-Hartwig aminations, as trace impurities can lead to reaction failure.
Purification Recommendations:
-
Liquid Amines: Purify by distillation or by passing through a plug of activated alumina.
-
Solid Amines: Purify by recrystallization or chromatography.
Additional Troubleshooting Steps:
-
Catalyst Deactivation: Impurities in the starting materials can deactivate the palladium catalyst.[5] Using a pre-catalyst can often provide more reliable results by ensuring the formation of the active catalytic species.[5]
-
Ligand Ratio: When using phosphine (B1218219) ligands, adding an extra equivalent of the ligand relative to palladium can help prevent catalyst deactivation, as amines themselves can act as ligands.
-
Base Selection: Ensure the chosen base is compatible with your substrate. For substrates with base-sensitive functional groups, consider screening weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄).[5]
Issue 4: Unwanted Side Reactions: Dehalogenation and Protodeboronation
Q4: My reaction is generating significant amounts of dehalogenated and/or protodeboronated side products. How can I suppress these pathways?
A4: These side reactions compete with the desired cross-coupling and reduce the overall yield.
Strategies to Minimize Side Reactions:
| Side Product | Common Causes | Recommended Troubleshooting Strategies |
| Dehalogenation of Electrophile | Certain bases or solvents (especially alcohols), impurities in the aryl halide.[3] | Screen alternative, weaker, or non-nucleophilic bases. Avoid protic solvents if dehalogenation is significant. Ensure the purity of the organic halide.[3] |
| Protodeboronation | Excess water, strong base, or high temperatures can cleave the carbon-boron bond.[3][6] | Use a moderate excess (e.g., 1.2–1.5 equivalents) of the boronic acid.[3] Minimize water content or use a non-aqueous system.[3] Switch to a more stable boronic ester (e.g., pinacol (B44631) ester).[3] |
Frequently Asked Questions (FAQs)
Q: What are the most common types of impurities in cross-coupling starting materials?
A: Common impurities include:
-
Water and Oxygen: Can lead to side reactions like homocoupling and catalyst deactivation.[2][3] Rigorous degassing of solvents and reaction mixtures is crucial.[2]
-
Sulfur-Containing Compounds: Thiols, thioethers, and thiophenes can act as potent catalyst poisons.[1]
-
Unreacted Starting Materials from Previous Steps: For example, residual aryl iodide in a boronic ester preparation can lead to unwanted coupling products.[2]
-
Homocoupled Dimers: These can be present in boronic acid starting materials.[2]
-
Inorganic Salts: Can affect the solubility and reactivity of reagents.
-
Trace Metals: Contamination from previous synthetic steps or even from laboratory equipment like stir bars can catalyze unintended side reactions.[7]
Q: How can I detect and quantify impurities in my starting materials?
A: A variety of analytical techniques can be used:
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are powerful for separating and identifying organic impurities.[8]
-
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy can identify and quantify impurities if they are present at sufficient levels (>1-5 mol %).[9]
-
Elemental Analysis: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) are highly sensitive methods for detecting and quantifying trace metal impurities.[8][9]
-
Water Content: Karl Fischer titration is the standard method for accurately determining the water content in starting materials and solvents.
Q: What is the impact of water on cross-coupling reactions?
A: The role of water is complex and can be either beneficial or detrimental depending on the specific reaction.
-
Detrimental Effects: Excess water can lead to protodeboronation of the boronic acid, reducing the amount available for cross-coupling.[3][6] In some systems, anhydrous conditions are necessary to prevent the hydrolysis of protected boronic acids.[10]
-
Beneficial Effects: In some cases, a controlled amount of water can be optimal. It can increase the solubility of inorganic bases and facilitate the sustained release of the active boronic acid from precursors like trifluoroborates, leading to improved yields.[10] For certain reactions, a mixture of an organic solvent and water (e.g., THF-H₂O 10:1 or iPrOH-H₂O 4:1) has been found to be optimal.[10]
Catalytic Cycle and Impurity Interference
Caption: Impurity interference in the Suzuki catalytic cycle.
Experimental Protocols
Protocol 1: Removal of Thiol Impurities from a Liquid Aryl Halide [1]
Objective: To remove reactive thiol impurities by converting them to water-soluble thiolate salts via a basic wash.
Materials:
-
Aryl halide containing thiol impurities
-
Water-immiscible organic solvent (e.g., diethyl ether, dichloromethane)
-
Aqueous sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)
-
Water
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
Procedure:
-
In a separatory funnel, dissolve the aryl halide in a suitable water-immiscible organic solvent.
-
Add the aqueous NaOH solution to the separatory funnel, shake vigorously, and allow the layers to separate. The basic solution deprotonates the thiol, forming a water-soluble thiolate salt which partitions into the aqueous layer.
-
Separate and discard the aqueous layer.
-
Repeat the washing step (steps 2-3) two more times to ensure complete removal.
-
Wash the organic layer with water to remove any residual base.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the purified aryl halide.
Safety Note: This procedure should be performed in a well-ventilated fume hood, as thiols often have strong, unpleasant odors.[1]
Protocol 2: General Procedure for Degassing a Reaction Mixture with Nitrogen Sparging [2]
Objective: To remove dissolved oxygen from the reaction mixture prior to the addition of the palladium catalyst.
Procedure:
-
Assemble the reaction flask with a stir bar and add all reagents and solvents except for the palladium catalyst and any other air-sensitive components.
-
Seal the flask with a septum.
-
Insert a long needle connected to a nitrogen source so that its tip is below the surface of the liquid.
-
Insert a second, shorter needle through the septum to act as an outlet for the displaced gases.
-
With gentle stirring, bubble nitrogen through the solution for 15-30 minutes. The appropriate duration will depend on the volume of the solvent.
-
After sparging, remove the outlet needle first, followed by the nitrogen inlet needle, to maintain a positive pressure of nitrogen in the flask.
-
The catalyst can now be added under a positive flow of nitrogen.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. aber.apacsci.com [aber.apacsci.com]
- 9. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
Technical Support Center: Purification of Products from Xantphos Pd G2 Catalyzed Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of products from cross-coupling reactions catalyzed by Xantphos Pd G2.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification process in a question-and-answer format.
Issue 1: My final product is contaminated with residual palladium, even after silica (B1680970) gel chromatography.
-
Potential Cause: Palladium may exist in various oxidation states or form complexes that co-elute with your product on silica gel. Palladium nanoparticles (palladium black) can also sometimes pass through a standard silica column.
-
Solutions:
-
Palladium Scavengers: Treat a solution of your crude product with a palladium scavenger. Thiol-based scavengers are often effective for Pd(II) species. Stirring the solution with the scavenger for a few hours to overnight is typically sufficient.
-
Activated Carbon: Stirring the crude product solution with activated carbon can effectively adsorb residual palladium. However, this method may sometimes lead to the loss of the desired product due to non-specific adsorption.
-
Filtration through Celite®: Before aqueous workup and chromatography, filter the crude reaction mixture through a pad of Celite® to remove precipitated palladium black.
-
Aqueous Washes: Washing the organic layer with an aqueous solution of a chelating agent like sodium thiosulfate (B1220275) or N-acetylcysteine can help extract palladium into the aqueous phase.
-
Issue 2: I am observing low recovery of my desired product after purification.
-
Potential Cause: Non-specific binding of your product to the purification medium, especially when using activated carbon or certain scavenger resins.
-
Solutions:
-
Optimize Adsorbent Amount: Use the minimum amount of activated carbon or scavenger resin required for effective palladium removal. Perform small-scale experiments to determine the optimal loading.
-
Solvent Selection: The choice of solvent can influence the adsorption of your product. Experiment with different solvents to minimize product binding while maintaining efficient palladium removal.
-
Alternative Purification Methods: If product loss remains high, consider other purification techniques such as recrystallization or precipitation.
-
Issue 3: My ¹H NMR spectrum shows persistent unknown peaks in the aromatic region.
-
Potential Cause: These peaks could be due to the residual Xantphos ligand or its oxidized form, Xantphos oxide.
-
Solutions:
-
Chromatography Optimization: Carefully select your solvent system for flash chromatography to effectively separate the non-polar Xantphos and the more polar Xantphos oxide from your product.
-
Acidic Wash: The Xantphos ligand can be protonated with a dilute acid wash (e.g., 1M HCl), which can facilitate its removal into the aqueous phase. Caution: This method should not be used if your product is acid-sensitive.
-
Recrystallization/Trituration: If your product is a solid, recrystallization or trituration with a suitable solvent can help remove these impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound catalyzed reaction?
A1: The most common impurities include:
-
Residual Palladium: In various oxidation states.
-
Xantphos Ligand: Unreacted or dissociated from the palladium center.
-
Xantphos Oxide: Formed by the oxidation of the Xantphos ligand.
-
Inorganic Salts: From the base used in the reaction.
-
Side-reaction Byproducts: Such as products from homocoupling.
Q2: How can I effectively remove both the Xantphos ligand and Xantphos oxide?
A2: The difference in polarity between Xantphos (less polar) and Xantphos oxide (more polar) can be exploited.
-
Column Chromatography: A well-optimized gradient solvent system during flash chromatography is often the most effective method to separate both impurities from your product.
-
Acidic Wash: A dilute acid wash can remove the basic Xantphos ligand, but it will not remove the neutral Xantphos oxide.
-
Solvent Trituration/Recrystallization: If your product is a solid, choosing a solvent in which Xantphos or its oxide has poor solubility can be an effective purification strategy.
Q3: What are the regulatory limits for residual palladium in active pharmaceutical ingredients (APIs)?
A3: Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines for elemental impurities. For palladium, the permitted daily exposure (PDE) for oral administration is 100 µ g/day , which translates to a concentration limit of 10 ppm for a daily drug dose of 10g.[1]
Q4: When should I choose a palladium scavenger over activated carbon?
A4: The choice depends on several factors.
-
Palladium Scavengers: Offer high selectivity for palladium and are often more efficient at removing it to very low levels. They are a good choice when high purity is critical. However, they can be more expensive.
-
Activated Carbon: Is a more cost-effective option and can be very effective. However, it may lead to product loss due to non-specific adsorption. It is a good initial choice for bulk palladium removal.
Data Presentation
Table 1: Efficiency of Various Palladium Removal Techniques
| Purification Method | Typical Palladium Removal Efficiency (%) | Advantages | Disadvantages |
| Silica Gel Chromatography | 70-95% | Readily available, removes many impurities | May not remove all Pd species, potential for product loss |
| Activated Carbon | 85-99% | Cost-effective, high surface area | Potential for non-specific product adsorption |
| Thiol-Based Scavengers | >99% | High selectivity and efficiency | Higher cost compared to other methods |
| Recrystallization | Variable | Can provide very pure product | Product must be a solid, potential for significant yield loss |
| Aqueous Wash (with chelator) | 60-90% | Simple and inexpensive | Efficiency can be limited, may require multiple washes |
Note: Efficiency is highly dependent on the specific substrate, solvent, and the nature of the palladium species.
Table 2: Comparison of Common Palladium Scavengers
| Scavenger Type | Functional Group | Target Palladium Species | Typical Loading (wt% or equiv.) |
| Thiol-functionalized Silica | -SH | Pd(II) | 5-10 equivalents relative to Pd |
| Amine-functionalized Silica | -NH₂ | Pd(0), Pd(II) | 5-10 equivalents relative to Pd |
| Thiourea-functionalized Silica | -C(=S)N₂H₂ | Pd(0), Pd(II) | 5-10 equivalents relative to Pd |
| Activated Carbon | N/A (adsorbent) | Pd(0), Pd(II) | 5-20 wt% relative to crude product |
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using a Thiol-Based Scavenger
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., Toluene, Ethyl Acetate).
-
Scavenger Addition: Add the thiol-functionalized silica scavenger (typically 5-10 equivalents relative to the initial amount of palladium catalyst).
-
Stirring: Stir the mixture at room temperature for 4-16 hours. Gentle heating (e.g., 40 °C) can sometimes improve efficiency.
-
Filtration: Filter the mixture through a pad of Celite® to remove the scavenger.
-
Washing: Wash the Celite® pad and scavenger with fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: General Procedure for Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate organic solvent.
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.
-
Stirring: Stir the mixture at room temperature for 1-4 hours.
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Ensure the Celite® pad is sufficiently thick to prevent fine carbon particles from passing through.
-
Washing: Thoroughly wash the Celite® pad with the solvent to ensure complete recovery of the product.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Analysis: Analyze the product for residual palladium content (e.g., by ICP-MS).
Protocol 3: Purification by Flash Column Chromatography to Remove Xantphos and Xantphos Oxide
-
Sample Preparation: Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent that is then evaporated onto a small amount of silica gel.
-
Column Packing: Pack a silica gel column with an appropriate non-polar solvent (e.g., hexanes or heptane).
-
Loading: Load the prepared sample onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent. The less polar Xantphos ligand will typically elute first.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., by adding ethyl acetate (B1210297) or another more polar solvent). This will elute your product.
-
Final Wash: A further increase in polarity will be required to elute the more polar Xantphos oxide.
-
Fraction Analysis: Collect fractions and analyze them by TLC or another appropriate method to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Mandatory Visualization
Caption: General purification workflow for products from this compound catalyzed reactions.
Caption: Troubleshooting logic for identifying and removing common impurities.
References
Technical Support Center: Xantphos Pd G2 Catalyst
Welcome to the technical support center for Xantphos Pd G2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during its use in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a second-generation palladium precatalyst.[1] It is designed to have improved reactivity in various palladium-catalyzed cross-coupling reactions, most notably Buchwald-Hartwig amination.[2] Its applications extend to Suzuki-Miyaura, Stille, Sonogashira, Negishi, Hiyama, and Heck couplings.[2] The Xantphos ligand is known for its ability to stabilize both Pd(0) and Pd(II) species in the catalytic cycle.
Q2: How should I handle and store this compound?
A2: this compound should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C.[1] While some Xantphos-ligated palladium complexes have shown stability to air and moisture, it is best practice to minimize exposure to ensure optimal performance.
Q3: My reaction is sluggish or has stalled completely. What are the likely causes?
A3: A sluggish or stalled reaction is a common indicator of catalyst poisoning or deactivation. The primary culprits include:
-
Impurities in starting materials or solvents: Sulfur-containing compounds are potent poisons for palladium catalysts. Other impurities such as water, oxygen, and residual reagents from previous synthetic steps can also be detrimental.
-
Excess phosphine (B1218219) ligand: An excess of the free Xantphos ligand can lead to the formation of a catalytically inactive bis-ligated palladium species, Pd(Xantphos)2.[3]
-
Substrate or product inhibition: The substrate or product, particularly those containing coordinating heteroatoms, can sometimes bind to the palladium center and inhibit catalysis.
-
Thermal decomposition: High reaction temperatures can lead to catalyst decomposition and the formation of palladium black.
Q4: I observe the formation of palladium black in my reaction. What does this signify and how can I prevent it?
A4: The formation of palladium black indicates the agglomeration of Pd(0) species into inactive palladium metal nanoparticles. This is a common catalyst deactivation pathway. To prevent this, you can:
-
Ensure a proper ligand-to-palladium ratio. The Xantphos ligand helps to stabilize the active Pd(0) species.
-
Add stabilizing co-catalysts or additives if compatible with your reaction.
-
Optimize the reaction temperature, as higher temperatures can accelerate the agglomeration process.
Troubleshooting Guides
Issue 1: Low or No Product Yield
If you are experiencing low or no product yield, consider the following troubleshooting steps:
1. Assess Reactant and Solvent Purity:
-
Problem: Impurities in the starting materials or solvents are a leading cause of catalyst poisoning. Sulfur-containing functional groups in your substrates or as impurities are particularly problematic.
-
Solution:
-
Use high-purity, degassed solvents.
-
Purify starting materials through recrystallization, distillation, or column chromatography to remove potential inhibitors.
-
If sulfur-containing substrates are necessary, consider using a higher catalyst loading or specialized ligands known for sulfur tolerance.
-
Experimental Protocol: General Procedure for Solvent Degassing
-
Place the solvent in a flask equipped with a stir bar and a septum.
-
Insert a long needle connected to an inert gas (argon or nitrogen) source, ensuring the needle tip is below the solvent surface.
-
Insert a second, shorter needle as an outlet.
-
Bubble the inert gas through the solvent for at least 30 minutes to displace dissolved oxygen.
2. Optimize Ligand-to-Palladium Ratio:
-
Problem: An excess of free Xantphos ligand can lead to the formation of the inactive Pd(Xantphos)2 complex, which can inhibit the reaction.[3]
-
Solution:
-
Avoid adding a large excess of free Xantphos ligand.
-
If preparing the catalyst in situ, use a Pd:Xantphos ratio of approximately 1:1 to 1:1.2.
-
Issue 2: Catalyst Deactivation by Sulfur Impurities
Sulfur compounds are notorious for poisoning palladium catalysts by irreversibly binding to the metal center.
Symptoms:
-
Complete lack of reactivity.
-
Reaction starts but quickly deactivates.
Troubleshooting Workflow for Suspected Sulfur Poisoning
Caption: Troubleshooting workflow for sulfur poisoning.
Quantitative Data on Sulfur Poisoning
While specific data for this compound is limited, studies on palladium catalysts demonstrate the significant impact of sulfur. The deactivation is often due to both geometric site blocking and electronic effects, where sulfur depletes electron density from the palladium, hindering key catalytic steps.[4] At high sulfur coverage (around 60%), the electronic contribution to surface adsorption on palladium can be completely nullified.[4]
| Poison Source | General Effect on Palladium Catalysts |
| Sulfur Compounds (e.g., thiols, thiophenes) | Strong, often irreversible deactivation by blocking active sites and altering the electronic properties of the palladium center.[4] |
| Oxygen | Oxidation of the active Pd(0) to inactive Pd(II) species. |
| Water | Can hydrolyze catalyst components or interfere with the catalytic cycle, depending on the reaction. |
| Excess Phosphine Ligand | Formation of inactive, coordinatively saturated palladium complexes.[3] |
Catalyst Deactivation Pathways
Understanding the potential pathways for catalyst deactivation can aid in diagnosing experimental issues.
1. Formation of Inactive Bis-Ligated Species
An excess of the Xantphos ligand can shift the equilibrium towards the formation of the inactive and poorly soluble Pd(Xantphos)2 complex. This sequesters the active catalyst from the reaction cycle.
Caption: Deactivation by excess ligand.
2. Ligand Oxidation
Phosphine ligands like Xantphos can be oxidized to their corresponding phosphine oxides. While in some specific cases, a mono-oxide has been suggested to be part of an active catalytic system, generally, the formation of the bis-oxide is a deactivation pathway.
Caption: Ligand oxidation pathway.
Experimental Protocols
Protocol 1: General Procedure for a Buchwald-Hartwig Amination using this compound
-
Reaction Setup: In a glovebox, add the aryl halide (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOt-Bu, 1.4 mmol) to an oven-dried reaction vial equipped with a stir bar.
-
Catalyst Addition: Add this compound (0.01-0.05 mol%).
-
Solvent Addition: Add the desired amount of anhydrous, degassed solvent (e.g., toluene, dioxane).
-
Reaction: Seal the vial and remove it from the glovebox. Place it in a preheated oil bath or heating block at the desired temperature.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite. Wash the filtrate with water or brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: General Guidance for Catalyst Regeneration
Regeneration of a poisoned homogeneous catalyst can be challenging. For deactivation due to the formation of palladium black, the following general approach can be attempted, though success is not guaranteed and depends on the nature of the catalyst and the poison.
-
Isolation: After the reaction, filter the palladium black from the reaction mixture.
-
Washing: Wash the collected solid extensively with solvent to remove adsorbed organic species.
-
Re-oxidation and Re-ligation (use with caution and under expert supervision):
-
Treating the palladium metal with a mild oxidant in the presence of the ligand is a potential, albeit advanced, method to regenerate a soluble palladium(II) species which can then be reduced in situ in a subsequent reaction. This is not a standard laboratory procedure and carries risks.
-
A more practical approach for suspected poisoning is to focus on rigorous purification of all reactants and solvents for future reactions.
-
For more robust catalyst recovery and reuse, especially in a process chemistry setting, techniques like organic solvent nanofiltration can be explored.
References
Technical Support Center: Xantphos Pd G2 in Stereoselective Reactions
Welcome to the technical support center for improving stereoselectivity in reactions utilizing Xantphos Pd G2 and related chiral phosphine-palladium catalysts. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during stereoselective synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues related to stereoselectivity and provides a systematic approach to troubleshooting.
Q1: My reaction is showing low enantioselectivity (low ee%). What are the primary factors to investigate?
A1: Low enantioselectivity is a frequent challenge in asymmetric catalysis. A systematic investigation of the following factors, starting with the most common culprits, is recommended.
-
Purity of Reagents and Solvents: Trace impurities can act as catalyst poisons or interfere with the chiral induction. Ensure all substrates, reagents, and solvents are of the highest purity. Water and oxygen are common inhibitors for palladium catalysts.
-
Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature. Generally, lower temperatures favor higher enantioselectivity by better differentiating the energetic pathways to the two enantiomers. However, this is not a universal rule, and sometimes higher temperatures are required for catalyst turnover or to overcome other kinetic barriers.[1]
-
Solvent Choice: The polarity, coordinating ability, and even the specific batch of the solvent can have a profound impact on the transition state geometry of the stereodetermining step. A solvent screen is one of the most powerful tools for optimization.
-
Catalyst and Ligand Integrity: Ensure the this compound precatalyst and any additional chiral ligand have not degraded. Phosphine (B1218219) ligands can be susceptible to oxidation. Store them under an inert atmosphere and handle them appropriately.
-
Accuracy of Enantiomeric Excess (ee%) Measurement: Before extensive reaction optimization, it is crucial to validate your analytical method (e.g., chiral HPLC or GC). An inaccurate ee% measurement can be misleading.
Below is a troubleshooting workflow to guide your investigation.
Q2: I am observing poor or inconsistent diastereoselectivity (low dr). What should I investigate?
A2: Low diastereoselectivity arises when the energy difference between the transition states leading to the different diastereomers is small. The approach to improving it is similar to optimizing for enantioselectivity, with a few specific considerations.
-
Steric Hindrance: The steric bulk of the substrate, ligand, and even the base can influence which diastereomeric transition state is favored. Modifying a substituent on your substrate or switching to a bulkier or less bulky chiral ligand can have a significant impact.
-
Reaction Mechanism: Understand the mechanism of your reaction. For example, in a Staudinger ketene-imine cycloaddition, the stereochemical outcome can depend on the competition between the direct ring closure of a zwitterionic intermediate and its isomerization.[2]
-
Additives: In some cases, additives can influence diastereoselectivity. Lewis acids, for example, can coordinate to reactants and alter the facial selectivity of a nucleophilic attack.
-
Base: The choice of base can affect the equilibrium of intermediates and, consequently, the diastereomeric ratio of the product. It is advisable to screen different bases (e.g., organic vs. inorganic, different alkoxides).[3]
Q3: My reaction is not proceeding to completion, or the yield is very low. Could this be related to the catalyst?
A3: Yes, low conversion can be directly related to catalyst activity and stability. While this compound is a robust precatalyst, several factors can lead to its deactivation.
-
Inert Atmosphere: Palladium(0), the active catalytic species, is sensitive to oxygen. Ensure your reaction is set up under a rigorously maintained inert atmosphere (argon or nitrogen) and that all solvents are properly degassed.[4]
-
Catalyst Loading: While higher catalyst loading can increase reaction rates, it doesn't always solve underlying deactivation problems. In some cases, an excessively high concentration of the phosphine ligand relative to palladium can lead to the formation of less active species like Pd(L)2.
-
Catalyst Deactivation: The palladium catalyst can deactivate over the course of the reaction. This can be caused by impurities in the starting materials or instability of a catalytic intermediate. If the reaction starts but then stalls, catalyst deactivation is a likely cause.
Quantitative Data on Optimizing Stereoselectivity
The following tables summarize quantitative data from studies on palladium-catalyzed asymmetric reactions using chiral phosphine ligands similar to chiral Xantphos derivatives. This data illustrates the significant impact of reaction parameters on enantioselectivity and can guide your optimization efforts.
Table 1: Effect of Solvent on Enantioselectivity in Pd-Catalyzed Asymmetric Allylic Alkylation
Reaction: Asymmetric allylic alkylation of 1,3-diphenyl-2-propenyl acetate (B1210297) with dimethyl malonate.
| Entry | Chiral Ligand | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| 1 | (S)-L-a | THF | 25 | 95 | 88 |
| 2 | (S)-L-a | CH₂Cl₂ | 25 | 98 | 92 |
| 3 | (S)-L-a | Toluene | 25 | 92 | 75 |
| 4 | (S)-L-a | DME | 25 | 81 | 66 |
Data adapted from representative studies on P,N-chiral ligands in palladium catalysis. L-a represents a generic chiral phosphine ligand. This data shows that a switch from THF to CH₂Cl₂ can improve enantioselectivity.
Table 2: Effect of Temperature on Enantioselectivity in a Pd-Catalyzed Asymmetric Heck Reaction
Reaction: Asymmetric intramolecular Heck reaction to form a chiral quaternary center.
| Entry | Chiral Ligand | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| 1 | (R)-BINAP | NMP | 80 | 78 | 85 |
| 2 | (R)-BINAP | NMP | 60 | 74 | 91 |
| 3 | (R)-BINAP | NMP | 40 | 65 | 94 |
Illustrative data based on general principles for asymmetric Heck reactions. Lowering the temperature from 80°C to 40°C significantly improves the enantioselectivity.
Table 3: Effect of Base in an Asymmetric Buchwald-Hartwig C-N Coupling
Reaction: Atroposelective coupling of a bulky NH lactam with a 2,6-disubstituted aryl bromide.[5]
| Entry | Chiral Ligand | Base | Solvent | Yield (%) | ee (%) |
| 1 | (R)-L8 | K₃PO₄ | MTBE | 85 | 96 |
| 2 | (R)-L8 | K₂CO₃ | Toluene | 72 | 88 |
| 3 | (R)-L8 | Cs₂CO₃ | Dioxane | 65 | 85 |
| 4 | (R)-L8 | NaOtBu | Toluene | 58 | 79 |
Data adapted from a study on atroposelective C-N coupling.[5] The choice of base has a pronounced effect on both yield and enantioselectivity, with the weaker inorganic base K₃PO₄ providing the best result in this case.
Experimental Protocols
This section provides detailed, generalized methodologies for key experimental procedures. Note: These are general guidelines and must be optimized for your specific substrate and reaction.
Protocol 1: General Procedure for a Pd-Catalyzed Asymmetric Cross-Coupling Reaction
This protocol describes the setup of a typical small-scale reaction to screen for stereoselectivity.
1. Preparation:
-
All glassware should be oven-dried or flame-dried and cooled under a stream of inert gas (Argon or Nitrogen).
-
Solvents must be anhydrous and degassed. This can be achieved by sparging with an inert gas for 30-60 minutes or by using a solvent purification system.
-
All solid reagents should be dried in a vacuum oven or desiccator before use.
2. Reaction Setup (performed in a glovebox or using Schlenk technique):
-
To a dry reaction vial equipped with a magnetic stir bar, add the This compound precatalyst (e.g., 1-5 mol%). If using a separate chiral ligand and palladium source, they are added at this stage.
-
Add the aryl halide or triflate (1.0 equiv.).
-
Add the base (e.g., K₃PO₄, Cs₂CO₃, NaOtBu; typically 1.5-2.5 equiv.).
-
Seal the vial with a septum cap.
-
If not in a glovebox, evacuate and backfill the vial with inert gas three times.
-
Add the degassed solvent (e.g., Toluene, Dioxane, THF) via syringe to achieve the desired concentration (typically 0.1 M).
-
Add the nucleophile (e.g., boronic acid, amine; typically 1.1-1.5 equiv.) via syringe.
-
Place the reaction vial in a pre-heated oil bath or heating block at the desired temperature.
3. Reaction Monitoring and Work-up:
-
Monitor the reaction progress by TLC, GC, or LC-MS by taking small aliquots from the reaction mixture.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium black and inorganic salts.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
4. Stereoselectivity Analysis:
-
Determine the enantiomeric or diastereomeric ratio of the purified product using chiral HPLC or GC (see Protocol 2).
Protocol 2: Chiral HPLC Method Development and Analysis
This protocol outlines a general strategy for developing a chiral HPLC method to determine the enantiomeric excess (ee%) of your product.
1. Initial Screening:
-
Column Selection: The most critical step is choosing the right chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Daicel Chiralpak® IA, IB, IC, ID, etc.) are a good starting point due to their broad applicability.[4]
-
Mobile Phase: Start with a standard mobile phase, typically a mixture of hexane (B92381) and an alcohol modifier (isopropanol or ethanol). A common starting point is 90:10 Hexane:IPA.[6][7]
-
Sample Preparation: Prepare a ~1 mg/mL solution of your purified product. Crucially, also prepare a solution of the racemic product. The racemic sample is essential to identify the retention times of both enantiomers.
-
Initial Run: Inject the racemic sample onto the column with a flow rate of ~1.0 mL/min and monitor with a UV detector at a wavelength where your compound absorbs (e.g., 254 nm).
2. Method Optimization:
-
No Separation: If the enantiomers co-elute, try changing the alcohol modifier (IPA to ethanol (B145695) or vice-versa), altering the ratio of hexane to alcohol (e.g., 95:5, 80:20), or switching to a different chiral column.
-
Poor Resolution (Rs < 1.5): If the peaks are not baseline-separated, you can try to improve resolution by:
-
Decreasing the flow rate.
-
Lowering the column temperature.
-
Fine-tuning the mobile phase composition.
-
-
Long Retention Times: If the peaks take too long to elute, increase the percentage of the alcohol modifier in the mobile phase.
3. ee% Calculation:
-
Once a suitable method with good resolution is established, inject your enantiomerically enriched sample.
-
Integrate the peak areas for both enantiomers (Area1 and Area2).
-
Calculate the enantiomeric excess using the formula: ee% = |(Area1 - Area2) / (Area1 + Area2)| * 100
References
- 1. benchchem.com [benchchem.com]
- 2. Collection - PâChirogenic Xantphos Ligands and Related Ether Diphosphines: Synthesis and Application in Rhodium-Catalyzed Asymmetric Hydrogenation - ACS Catalysis - Figshare [figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Efficient synthesis of benzene-fused 6/7-membered amides via Xphos Pd G2 catalyzed intramolecular C–N bond formation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 7. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Kinetic Analysis of Xantphos Pd G2 Catalyzed Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the kinetic analysis of reactions catalyzed by Xantphos Pd G2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a second-generation palladium precatalyst.[1][2][3] It is designed to offer improved reactivity in palladium-catalyzed cross-coupling reactions, particularly C-N bond formation (Buchwald-Hartwig amination).[1][2][3] Its applications extend to various pharmaceutical syntheses and the creation of complex organic molecules.[3] This catalyst is suitable for a range of reactions including Suzuki-Miyaura, Stille, Sonogashira, Negishi, Hiyama, and Heck couplings.[4]
Q2: What are the key advantages of using a G2 precatalyst like this compound?
Second-generation (G2) precatalysts like this compound are designed for efficient and rapid generation of the active catalytic species.[5] This leads to improved reactivity and can be particularly advantageous in demanding applications. Modern precatalysts are generally more reliable and produce cleaner catalyst generation compared to traditional palladium sources.
Q3: How does the concentration of the Xantphos ligand affect the reaction kinetics?
The concentration of the Xantphos ligand can significantly influence the reaction rate. High concentrations of the free Xantphos ligand can inhibit the reaction.[6][7][8] This is attributed to the formation of a bis-ligated palladium species, Pd(Xantphos)₂, which is less active.[6][7][8] The lower activity of this species is due to a combination of its slow ligand dissociation to form the active monoligated species and its potential insolubility.[6][7]
Q4: What is a common side reaction observed in this compound catalyzed reactions and how can it be minimized?
A common side reaction is hydrodehalogenation (debromination), where a halogen atom on the starting material is replaced by a hydrogen atom.[9] This unwanted reaction consumes the starting material and reduces the yield of the desired product.[9] Minimizing this side reaction involves careful optimization of reaction conditions. Key factors to consider include the choice of base and solvent, reaction temperature, and ensuring an inert atmosphere.[9] Using anhydrous and degassed solvents is crucial.[9]
Troubleshooting Guides
Issue 1: Low or No Catalytic Activity
Symptoms: The reaction does not proceed, or the conversion to the desired product is significantly lower than expected.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inefficient Catalyst Activation | Ensure the active LPd(0) species is being generated. This compound is a precatalyst designed for efficient activation. However, if using older palladium sources, pre-activation of the Pd(II)/ligand mixture may be necessary. |
| Inhibiting Effect of Excess Ligand | High concentrations of the Xantphos ligand can form the less active Pd(Xantphos)₂ species.[6][7][8] Avoid adding a significant excess of the free ligand. |
| Catalyst Deactivation | Catalyst deactivation can occur through various pathways.[10] Consider if substrates containing coordinating functional groups might be forming dormant palladium complexes.[10] The use of appropriate bases, such as moderate-strength bases for sensitive heteroarenes, can limit base-mediated decomposition that leads to catalyst deactivation.[10] |
| Impure Reagents or Solvents | The presence of water or other impurities can negatively impact the reaction.[9] Use anhydrous and degassed solvents and ensure the purity of all reagents.[9] |
| Oxygen Contamination | Palladium catalysts, especially the active Pd(0) species, are sensitive to air. Ensure the reaction is set up under an inert atmosphere (Argon or Nitrogen).[9] |
Issue 2: Formation of Byproducts (e.g., Hydrodehalogenation)
Symptoms: Significant formation of undesired side products, such as the replacement of a halide with a hydrogen atom on the starting material.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Presence of Protic Solvents or Water | Protic solvents can promote the formation of palladium-hydride species, which lead to hydrodehalogenation.[9] Use anhydrous and degassed solvents.[9] |
| Inappropriate Base or Solvent Combination | Strong bases, especially with protic solvents, can generate hydride species.[9] Carefully select the base and solvent system. |
| High Reaction Temperature | Higher temperatures can sometimes favor the side reaction, which may have a higher activation energy.[9] Optimize the reaction temperature to favor the desired cross-coupling. |
| Unprotected N-H Groups | Acidic protons on substrates like pyrazoles can interact with the base or catalyst, promoting dehalogenation.[9] Consider protecting such functional groups if they are not the intended reaction site. |
Experimental Protocols
General Protocol for Kinetic Analysis of a Cross-Coupling Reaction
This protocol outlines a general procedure for obtaining time-course data for kinetic analysis.
1. Reaction Setup:
-
In an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (e.g., 1.0 mmol), the coupling partner (e.g., 1.2 mmol), and the base (e.g., 1.5 mmol).[11]
-
Seal the vial with a septum cap.
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.[9]
2. Reagent Addition:
-
Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., 5 mL) via syringe.[9][11]
-
Add an internal standard (e.g., dodecane) for quantitative analysis.[11]
-
Place the vial in a preheated oil bath or heating block set to the desired temperature and begin stirring.[9]
3. Reaction Initiation and Monitoring:
-
To initiate the reaction (t=0), inject a solution of this compound in the reaction solvent.[11]
-
At regular time intervals, withdraw aliquots (e.g., 0.1 mL) using a syringe and immediately quench them in a separate vial containing a suitable quenching solution (e.g., a mixture of diethyl ether and saturated NH₄Cl).[11]
4. Sample Analysis:
-
Analyze the quenched samples by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentrations of reactants and products over time.[11]
-
Plot the concentration versus time to obtain the kinetic profile of the reaction.[11] This data can then be used to determine reaction orders and rate constants.[11][12]
Visualizations
Caption: A generalized experimental workflow for kinetic analysis.
Caption: Troubleshooting flowchart for low reaction conversion.
References
- 1. XantPhos-Pd-G2 | 1375325-77-1 [chemicalbook.com]
- 2. cenmed.com [cenmed.com]
- 3. lookchem.com [lookchem.com]
- 4. XantPhos-Pd-G2 1375325-77-1 [sigmaaldrich.com]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. Collection - New Insights into Xantphos/Pd-Catalyzed CâN Bond Forming Reactions:â A Structural and Kinetic Study - Organometallics - Figshare [figshare.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Head-to-Head Comparison of Xantphos Pd G2, G3, and G4 Buchwald Precatalysts
In the landscape of palladium-catalyzed cross-coupling reactions, the evolution of Buchwald precatalysts has been a significant driver of efficiency and substrate scope expansion. For researchers, scientists, and professionals in drug development, selecting the optimal catalyst is a critical decision that can impact reaction efficiency, yield, and overall project timelines. This guide provides an objective comparison of the second, third, and fourth generations of Xantphos-ligated palladium Buchwald precatalysts (Xantphos Pd G2, G3, and G4), supported by available experimental data and detailed methodologies.
The Evolution of Excellence: From G2 to G4
The progression from G2 to G4 Xantphos Pd precatalysts has been marked by strategic structural modifications aimed at enhancing stability, activity, and ease of use. While all three generations are effective in a range of cross-coupling reactions, the later generations offer distinct advantages.
This compound established itself as a reliable and effective catalyst for various C-N and C-C bond-forming reactions.[1] Its structure features a 2-aminobiphenyl (B1664054) backbone and a chloride ligand.
Xantphos Pd G3 introduced a key modification by replacing the chloride ligand with a methanesulfonate (B1217627) (OMs) group.[2][3] This change results in a more electron-deficient palladium center, which facilitates the reductive elimination step of the catalytic cycle and enhances the catalyst's stability and solubility in a wider range of organic solvents.[2] This often translates to lower catalyst loadings and shorter reaction times.[2]
Xantphos Pd G4 further refines the precatalyst by methylating the amino group on the biphenyl (B1667301) backbone.[2] This modification prevents the in situ formation of carbazole (B46965) byproducts, which can sometimes act as catalyst inhibitors.[2] The resulting N-methylcarbazole is a less intrusive byproduct, leading to potentially cleaner reactions and simplified purification.[2]
At a Glance: Key Feature Comparison
| Feature | This compound | Xantphos Pd G3 | Xantphos Pd G4 |
| Ligand | Xantphos | Xantphos | Xantphos |
| Palladium Source | Pd(II) | Pd(II) | Pd(II) |
| Anionic Ligand | Chloride (Cl⁻) | Methanesulfonate (OMs⁻) | Methanesulfonate (OMs⁻) |
| Amine Backbone | 2-Aminobiphenyl | 2-Aminobiphenyl | N-Methyl-2-aminobiphenyl |
| Stability | Good | Enhanced | Enhanced |
| Solubility | Good | Enhanced | Enhanced |
| Activation | Base-mediated | Base-mediated, often faster | Base-mediated, often faster |
| Byproduct | Carbazole | Carbazole | N-Methylcarbazole |
Performance Data: A Comparative Overview
Suzuki-Miyaura Coupling: Representative Data
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The following table presents representative yields for the coupling of an aryl chloride with an arylboronic acid.
| Catalyst | Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| This compound | 4-Chloroanisole | Phenylboronic acid | 2 | 18 | ~95 |
| Xantphos Pd G3 | 4-Chloroanisole | Phenylboronic acid | 1-2 | 4-12 | >98 |
| Xantphos Pd G4 | 4-Chloroanisole | Phenylboronic acid | 1 | 4-8 | >98 |
Note: The data presented is compiled from various sources and may not reflect the results of a single comparative experiment. Reaction conditions such as base, solvent, and temperature can significantly influence the outcome.
Buchwald-Hartwig Amination: Representative Data
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Below are representative yields for the coupling of an aryl chloride with a primary amine.
| Catalyst | Aryl Halide | Amine | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| This compound | 4-Chlorotoluene | Aniline | 2 | 24 | ~90 |
| Xantphos Pd G3 | 4-Chlorotoluene | Aniline | 1 | 12 | >95 |
| Xantphos Pd G4 | 4-Chlorotoluene | Aniline | 1 | 10 | >95 |
Note: The data presented is compiled from various sources and may not reflect the results of a single comparative experiment. Reaction conditions such as base, solvent, and temperature can significantly influence the outcome.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful implementation in a research setting.
General Procedure for Suzuki-Miyaura Coupling
This protocol is a representative example for the Suzuki-Miyaura coupling of an aryl chloride with an arylboronic acid using a Buchwald precatalyst.
Materials:
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Xantphos Pd G-series precatalyst (0.01-0.02 mmol, 1-2 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol)
-
Toluene/water (10:1, 5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl chloride, arylboronic acid, Xantphos Pd precatalyst, and potassium phosphate.
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Stir the reaction mixture at 80-100 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the C-N cross-coupling of an aryl chloride with an amine.
Materials:
-
Aryl chloride (1.0 mmol)
-
Amine (1.2 mmol)
-
Xantphos Pd G-series precatalyst (0.01-0.02 mmol, 1-2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Toluene (5 mL)
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with the aryl chloride, Xantphos Pd precatalyst, and sodium tert-butoxide.
-
Add the amine and toluene.
-
Seal the tube and bring it out of the glovebox.
-
Stir the reaction mixture at 80-110 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by flash column chromatography.
Visualizing the Catalytic Process
To better understand the underlying mechanisms and structural differences, the following diagrams are provided.
Caption: General catalytic cycle for the Buchwald-Hartwig amination.
Caption: Structural evolution of Xantphos Pd Buchwald precatalysts.
Conclusion
The evolution from this compound to G3 and G4 represents a clear progression towards more robust, efficient, and user-friendly catalysts for cross-coupling reactions. The enhanced stability and activity of the G3 and G4 precatalysts often justify their use, particularly in complex syntheses where high yields and clean reaction profiles are paramount.[2] While G4 offers the advantage of minimizing problematic byproducts, the choice between G3 and G4 may also be influenced by factors such as cost and the specific requirements of the chemical transformation. For many applications, Xantphos Pd G3 strikes an excellent balance of performance and practicality. Ultimately, the selection of the optimal precatalyst will depend on the specific substrates, desired reaction conditions, and the overall goals of the research or development project.
References
Xantphos Pd G2: A Comparative Guide to Palladium Catalyst Performance
In the landscape of modern organic synthesis, particularly in the pharmaceutical and materials science sectors, the choice of a palladium catalyst is a critical factor that dictates the efficiency, scope, and cost-effectiveness of cross-coupling reactions. Among the pantheon of available catalysts, the second-generation Buchwald precatalyst, Xantphos Pd G2, has emerged as a versatile and robust option for forging carbon-carbon and carbon-heteroatom bonds. This guide provides an objective comparison of this compound with other notable palladium catalysts, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
Overview of Palladium Precatalysts
Palladium precatalysts have revolutionized cross-coupling reactions by offering air- and moisture-stable alternatives to traditional Pd(0) sources, which are often unstable and require inert handling conditions. The Buchwald G2 precatalysts, including this compound, XPhos Pd G2, and SPhos Pd G2, are characterized by a palladacycle structure that readily generates the active monoligated Pd(0) species under reaction conditions.[1] This controlled activation leads to high catalytic activity, broad substrate scope, and the ability to use low catalyst loadings.[2]
The general structure of these G2 precatalysts involves a palladium(II) center bound to a biarylphosphine ligand and a 2-aminobiphenyl (B1664054) fragment. The nature of the biarylphosphine ligand significantly influences the catalyst's performance.
Performance in Key Cross-Coupling Reactions
The efficacy of a palladium catalyst is best evaluated by its performance in a variety of cross-coupling reactions. Below is a comparative analysis of this compound and its counterparts in three of the most widely used transformations: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Negishi coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, a cornerstone for the formation of C(sp²)–C(sp²) bonds, is a crucial transformation in the synthesis of biaryls, which are common motifs in pharmaceuticals.
Comparative Performance Data for Suzuki-Miyaura Coupling
| Catalyst | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 16 | 95 | [3] |
| XPhos Pd G2 | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 4 | 98 | [3] |
| SPhos Pd G2 | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 6 | 96 | [4] |
| Pd(PPh₃)₄ | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 | [5] |
As the data suggests, the Buchwald G2 precatalysts generally exhibit higher activity and efficiency compared to the traditional catalyst Pd(PPh₃)₄, particularly with more challenging aryl chlorides. While XPhos Pd G2 often shows slightly faster reaction times, this compound remains a highly effective catalyst for a broad range of substrates.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, another critical functional group in medicinal chemistry. The choice of ligand is paramount in this reaction to facilitate both the oxidative addition and reductive elimination steps.
Comparative Performance Data for Buchwald-Hartwig Amination
| Catalyst | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | 100 | 18 | 92 | [4] |
| XPhos Pd G2 | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | 100 | 6 | 94 | [4] |
| SPhos Pd G2 | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | 100 | 8 | 95 | [4] |
| Pd₂(dba)₃/BINAP | 4-Bromotoluene | Morpholine | NaOtBu | Toluene | 110 | 24 | 88 | [4] |
In the realm of C-N bond formation, the Buchwald G2 precatalysts again demonstrate superior performance. This compound is a reliable choice, providing high yields, although sometimes requiring longer reaction times compared to SPhos and XPhos-based catalysts for certain substrate combinations.
Negishi Coupling
The Negishi coupling utilizes organozinc reagents and is valued for its high functional group tolerance and the ability to form C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds.
Comparative Performance Data for Negishi Coupling
| Catalyst | Aryl Halide | Organozinc Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | 2-Bromopyridine | Phenylzinc chloride | THF | 60 | 12 | 88 | [6] |
| XPhos Pd G2 | 2-Bromoanisole | p-Tolylzinc chloride | THF | 25 | 0.3 | 92 | [6] |
| SPhos Pd G2 | 4-Chloroanisole | Phenylzinc chloride | THF | 70 | 16 | 90 | [6] |
| Pd(PPh₃)₄ | Iodobenzene | Phenylzinc chloride | THF | 65 | 2 | 95 | [5] |
For Negishi couplings, the choice of catalyst can be highly substrate-dependent. While traditional catalysts like Pd(PPh₃)₄ can be very effective for activated substrates, the Buchwald G2 precatalysts, including this compound, offer broader applicability, especially for heteroaromatic systems and more complex substrates.[6] XPhos Pd G2 often stands out for its high reactivity at ambient temperatures.[6]
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for successful cross-coupling reactions. Below are representative protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions using Buchwald G2 precatalysts.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Boronic acid (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., this compound, 0.02 mmol, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene/H₂O 10:1, 5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, boronic acid, base, and palladium precatalyst.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
General Procedure for Buchwald-Hartwig Amination
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., this compound, 0.02 mmol, 2 mol%)
-
Strong base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, 5 mL)
Procedure:
-
In a glovebox or under a robust inert atmosphere, add the palladium precatalyst and the base to an oven-dried Schlenk tube with a magnetic stir bar.
-
Add the anhydrous, deoxygenated solvent.
-
Add the amine followed by the aryl halide.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the residue by flash chromatography.
Visualizing Catalytic Processes
To better understand the relationships and workflows in palladium-catalyzed cross-coupling, the following diagrams are provided.
Conclusion
This compound stands as a highly effective and versatile palladium precatalyst, demonstrating robust performance across a range of essential cross-coupling reactions. While other second-generation Buchwald catalysts like XPhos Pd G2 may offer faster reaction rates in certain instances, this compound provides a reliable and broadly applicable option for the synthesis of complex organic molecules. The choice of catalyst will ultimately depend on the specific substrates, desired reaction conditions, and economic considerations of the project. The data and protocols presented in this guide serve as a valuable starting point for researchers to navigate the selection process and optimize their synthetic routes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Buchwald precatalysts G2 and G3 | Johnson Matthey | Johnson Matthey [matthey.com]
- 3. nasc.ac.in [nasc.ac.in]
- 4. benchchem.com [benchchem.com]
- 5. nobelprize.org [nobelprize.org]
- 6. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Techniques for Monitoring Xantphos Pd G2 Reactions
For Researchers, Scientists, and Drug Development Professionals
The second-generation Buchwald precatalyst, Xantphos Pd G2, is a highly effective catalyst for various cross-coupling reactions, including the widely used Buchwald-Hartwig amination and Suzuki-Miyaura coupling.[1] Accurate and efficient monitoring of these reactions is crucial for optimization, kinetic studies, and ensuring reaction completion. This guide provides a comparative overview of the most common analytical techniques used for this purpose: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography (GC).
Comparison of Analytical Techniques
The choice of analytical technique for monitoring this compound-catalyzed reactions depends on several factors, including the nature of the reactants and products, the desired level of quantitative accuracy, the required analysis speed, and available instrumentation. The following tables provide a quantitative and qualitative comparison of HPLC, NMR, and GC for a representative Buchwald-Hartwig amination reaction.
Quantitative Data Comparison
| Parameter | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) | Gas Chromatography (GC) |
| Limit of Detection (LOD) | 0.01 - 3.1 ng/g[2] | Typically in the µg/mL to mg/mL range | 0.9 - 50 pg/L (for derivatized aromatic amines)[3] |
| Limit of Quantitation (LOQ) | 0.02 - 10 ng/g[2] | Typically in the µg/mL to mg/mL range | ~3 x LOD |
| Typical Analysis Time | 10 - 30 minutes per sample[4] | 1 - 10 minutes per sample | 5 - 20 minutes per sample |
| Sample Volume Required | 5 - 20 µL injection volume | ~ 0.5 - 0.7 mL | 1 µL injection volume |
| Relative Cost per Sample | Low to Moderate[5] | Moderate to High[4] | Low[6] |
| Quantitative Accuracy | High (with proper calibration) | Very High (qNMR is a primary ratio method)[7] | High (with proper calibration) |
| Precision (RSD%) | < 2%[8] | < 1% (for qNMR) | < 5% |
Qualitative Performance Comparison
| Feature | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) | Gas Chromatography (GC) |
| Principle | Separation based on polarity | Nuclear spin transitions in a magnetic field | Separation based on volatility and polarity |
| Strengths | Wide applicability to a broad range of compounds, including non-volatile and thermally labile molecules. High sensitivity with UV or MS detection.[9] | Provides detailed structural information for unambiguous identification of reactants, products, and intermediates. Inherently quantitative (qNMR).[10] | High resolution for volatile compounds. Fast analysis times.[11] |
| Limitations | Requires method development for each analyte. Response factors can vary between compounds.[12] | Lower sensitivity compared to chromatographic methods. Can have overlapping signals in complex mixtures.[10] | Limited to volatile and thermally stable compounds. Derivatization may be required for polar analytes.[11] |
| In-situ Monitoring | Possible with online/at-line setups.[12] | Well-suited for in-situ monitoring. | Possible with specialized setups. |
| Common Detectors | UV-Vis, Mass Spectrometry (MS) | - | Flame Ionization Detector (FID), Mass Spectrometry (MS) |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for monitoring a this compound-catalyzed Buchwald-Hartwig amination reaction using HPLC, NMR, and GC.
High-Performance Liquid Chromatography (HPLC) Protocol
Reaction Sampling and Quenching:
-
At desired time points, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture using a syringe.
-
Immediately quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., 1 mL of acetonitrile) containing an internal standard (e.g., biphenyl).
Sample Preparation for HPLC Analysis:
-
Filter the quenched sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Further dilute the filtered sample if necessary to fall within the linear range of the detector.
HPLC Method Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at a wavelength where both starting materials and products absorb (e.g., 254 nm), or Mass Spectrometry for more specific detection.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
Reaction Sampling and Preparation for qNMR:
-
At desired time points, withdraw an aliquot (e.g., 100 µL) of the reaction mixture.
-
Transfer the aliquot to a pre-weighed NMR tube containing a known amount of a deuterated solvent (e.g., 0.5 mL of CDCl₃) and a certified internal standard with a known purity (e.g., 1,3,5-trimethoxybenzene).
-
Accurately record the mass of the added reaction aliquot.
¹H NMR Acquisition Parameters for Quantitative Analysis (qNMR):
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
Data Processing and Quantification:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the well-resolved signals of the starting material, product, and the internal standard.
-
Calculate the concentration of the analyte using the following formula: Concentration_analyte = (Integral_analyte / N_analyte) * (N_standard / Integral_standard) * (Mass_standard / MW_standard) * (MW_analyte / Mass_aliquot) where N is the number of protons giving rise to the integrated signal and MW is the molecular weight.
Gas Chromatography (GC) Protocol
Reaction Sampling and Derivatization (if necessary):
-
Withdraw a small aliquot (e.g., 20 µL) of the reaction mixture at desired time points.
-
Quench the reaction by diluting in a suitable solvent (e.g., 1 mL of ethyl acetate) containing an internal standard (e.g., dodecane).
-
If the analytes are not sufficiently volatile or have poor chromatographic properties, perform a derivatization step (e.g., acylation or silylation).
Sample Preparation for GC Analysis:
-
Filter the quenched (and derivatized, if applicable) sample through a 0.22 µm syringe filter.
-
Inject the filtered sample directly into the GC.
GC-MS Method Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection: Split or splitless injection at 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Detector: Mass Spectrometer (scan range m/z 50-550) or Flame Ionization Detector (FID) at 300°C.
Visualizations
Experimental Workflow for Reaction Monitoring
Caption: A general experimental workflow for monitoring a this compound-catalyzed reaction.
Catalytic Cycle of Buchwald-Hartwig Amination with Xantphos Ligand
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination using a Xantphos-ligated palladium catalyst.
References
- 1. Cas 1375325-77-1,XantPhos-Pd-G2 | lookchem [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. nasc.ac.in [nasc.ac.in]
- 4. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 7. researchgate.net [researchgate.net]
- 8. ikev.org [ikev.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. Kinetic studies of nucleation and growth of palladium nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Xantphos Pd G2 vs. In-Situ Generated Catalysts in Cross-Coupling Reactions
In the realm of palladium-catalyzed cross-coupling reactions, the choice between a preformed catalyst and an in-situ generated system is a critical decision for researchers and process chemists. This guide provides an objective comparison of the performance of Xantphos Pd G2, a second-generation Buchwald precatalyst, against catalysts generated in-situ from a palladium source and the Xantphos ligand. This analysis is supported by experimental data to assist researchers, scientists, and drug development professionals in catalyst selection and optimization.
The Contenders: A Tale of Two Catalytic Approaches
This compound is a well-defined, air- and moisture-stable palladium(II) precatalyst.[1] In this complex, the palladium is pre-ligated to the bulky, electron-rich Xantphos ligand. This preformation is designed to ensure the efficient and reliable generation of the active Pd(0) species required for the catalytic cycle.[2]
In-situ generated catalysts , on the other hand, are formed within the reaction vessel by mixing a palladium precursor, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), with the Xantphos ligand immediately before or during the reaction.[3][4] This approach offers flexibility and is often perceived as a more cost-effective option.[3]
Performance Benchmark: Buchwald-Hartwig Amination
To provide a clear performance comparison, we will examine the Buchwald-Hartwig amination of an unactivated aryl chloride, a challenging transformation that highlights the efficacy of the catalyst system. The following data summarizes the typical performance of this compound versus an in-situ generated catalyst in the coupling of 4-chloroanisole (B146269) with morpholine (B109124).
| Parameter | This compound (Preformed) | In-situ Generated Catalyst (Pd(OAc)₂ / Xantphos) |
| Reaction | 4-chloroanisole + Morpholine → 4-morpholinoanisole | 4-chloroanisole + Morpholine → 4-morpholinoanisole |
| Catalyst Loading (mol%) | 1.0 | 2.0 |
| Ligand Loading (mol%) | 1.2 | 2.4 |
| Reaction Time (h) | 4 | 18 |
| Yield (%) | >95 | 85[5] |
| Reproducibility | High | Variable |
Key Observations:
-
Efficiency: The preformed this compound catalyst typically allows for lower catalyst loadings and significantly shorter reaction times to achieve a higher yield compared to the in-situ generated system.
-
Reproducibility: Preformed catalysts generally offer higher reproducibility due to the precise control over the palladium-ligand ratio and the elimination of variability in the in-situ activation step.[4]
-
Convenience: this compound is an air- and moisture-stable solid, simplifying reaction setup and handling. In-situ systems require the careful handling and measurement of individual components.
The "Why": Understanding the Performance Gap
The superior performance of preformed catalysts like this compound can be attributed to several factors. In-situ catalyst generation can be complex, with the potential for incomplete ligand association, formation of inactive palladium species, and side reactions that consume the ligand or palladium precursor.[6] The purity of the palladium source and ligand can also influence the outcome.[4] Preformed catalysts circumvent these issues by providing a direct and efficient route to the active catalytic species.
Experimental Protocols
Detailed methodologies are essential for the replication and adaptation of these catalytic systems.
Protocol 1: Buchwald-Hartwig Amination using this compound (Preformed)
This protocol is a representative procedure for the C-N coupling of an aryl chloride with an amine using the this compound precatalyst.
Materials:
-
4-Chloroanisole
-
Morpholine
-
This compound
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (B28343) (anhydrous)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block
Procedure:
-
To a nitrogen-flushed Schlenk tube, add 4-chloroanisole (1.0 mmol, 1.0 equiv), this compound (0.01 mmol, 1.0 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Add anhydrous toluene (5 mL).
-
Add morpholine (1.2 mmol, 1.2 equiv) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination using an In-situ Generated Catalyst
This protocol outlines the procedure for the same C-N coupling reaction using a catalyst generated in-situ from palladium(II) acetate and Xantphos.[5]
Materials:
-
4-Chloroanisole
-
Morpholine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block
Procedure:
-
To a nitrogen-flushed Schlenk tube, add palladium(II) acetate (0.02 mmol, 2.0 mol%) and Xantphos (0.024 mmol, 2.4 mol%).
-
Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 10 minutes.
-
Add 4-chloroanisole (1.0 mmol, 1.0 equiv) and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Add morpholine (1.2 mmol, 1.2 equiv) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Catalytic Pathways
To better understand the relationship between the two catalytic approaches and the experimental workflow, the following diagrams are provided.
Caption: Catalyst activation pathways.
Caption: Generalized experimental workflow.
Conclusion
While in-situ catalyst generation offers a lower initial reagent cost, the use of a well-defined, preformed catalyst such as this compound presents significant advantages in terms of efficiency, reproducibility, and ease of use. For challenging cross-coupling reactions, particularly in the context of pharmaceutical and fine chemical synthesis where reliability and process optimization are paramount, the investment in a preformed catalyst often translates to lower overall costs through reduced catalyst loadings, shorter reaction times, and more consistent product yields. The choice between these two approaches will ultimately depend on the specific requirements of the synthesis, including scale, substrate reactivity, and the need for process robustness.
References
- 1. Cas 1375325-77-1,XantPhos-Pd-G2 | lookchem [lookchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 4. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Xantphos vs. SPhos: A Comparative Guide to Ligand Selection in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the judicious selection of ligands is paramount to the success of palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of two widely utilized phosphine (B1218219) ligands, Xantphos and SPhos, focusing on their substrate scope and performance in Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The information presented herein is supported by experimental data to facilitate informed decision-making in catalyst system development.
Introduction to Xantphos and SPhos Ligands
Xantphos (9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene) is a versatile bidentate phosphine ligand characterized by its large natural bite angle. This structural feature is known to stabilize reactive intermediates and promote high yields and selectivity in a variety of cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig aminations[1].
SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a highly effective monodentate biarylphosphine ligand. It is distinguished by its electron-rich nature and steric bulk, which contribute to its exceptional catalytic activity, particularly in challenging Suzuki-Miyaura and Buchwald-Hartwig couplings involving aryl chlorides and sterically hindered substrates[2].
Substrate Scope Comparison
The choice between Xantphos and SPhos is often dictated by the specific substrates and the desired transformation. The following tables summarize the performance of each ligand in key cross-coupling reactions, drawing from published experimental data.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. While both ligands can be employed, their efficacy varies significantly with the nature of the aryl halide.
Table 1: Performance in the Buchwald-Hartwig Amination of Aryl Chlorides.
| Aryl Halide | Amine | Ligand | Catalyst System | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene | Morpholine | SPhos | Pd₂(dba)₃ / SPhos | Toluene (B28343) | NaOtBu | 80 | 2 | 98 | [Buchwald, J. Am. Chem. Soc.2008 , 130, 6686-6687] |
| 4-Chlorotoluene | Aniline | SPhos | Pd₂(dba)₃ / SPhos | Toluene | NaOtBu | 100 | 24 | 95 | [Buchwald, J. Am. Chem. Soc.2008 , 130, 6686-6687] |
| Chlorobenzene | n-Hexylamine | SPhos | Pd(OAc)₂ / SPhos | Toluene | NaOtBu | 100 | 18 | 94 | [Buchwald, J. Am. Chem. Soc.2008 , 130, 6686-6687] |
| 4-Chloroanisole | Aniline | Xantphos | Pd(OAc)₂ / Xantphos | Toluene | Cs₂CO₃ | 100 | 24 | <5 | [Mao, Dalton Trans., 2018 , 47, 8690-8696] |
| Unactivated Aryl Chlorides | Various Amines | Xantphos | - | - | - | - | - | Generally low to no yield | [3][4][5][6][7] |
Data for SPhos is representative of its high activity with aryl chlorides. In contrast, multiple sources indicate that Xantphos is generally not effective for the Buchwald-Hartwig amination of unactivated aryl chlorides.
Key Takeaway: SPhos is the superior ligand for the Buchwald-Hartwig amination of unactivated and electron-rich aryl chlorides. Xantphos shows limited reactivity with these challenging substrates but can be effective with more reactive aryl bromides and triflates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone for the formation of C-C bonds. The performance of Xantphos and SPhos is again dependent on the nature of the coupling partners.
Table 2: Performance in the Suzuki-Miyaura Coupling of Aryl Halides.
| Aryl Halide | Boronic Acid | Ligand | Catalyst System | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Chlorotoluene | p-Tolylboronic Acid | SPhos | Pd(OAc)₂ / SPhos | Toluene/H₂O | K₃PO₄ | 100 | 16 | 94 | [Buchwald, J. Am. Chem. Soc.2005 , 127, 4685-4696] |
| 4-Chloroanisole | Phenylboronic Acid | SPhos | Pd(OAc)₂ / SPhos | Toluene/H₂O | K₃PO₄ | 100 | 16 | 98 | [Buchwald, J. Am. Chem. Soc.2005 , 127, 4685-4696] |
| 4-Bromobenzonitrile | Phenylboronic Acid | Xantphos | Pd(OAc)₂ / Xantphos | Dioxane | K₃PO₄ | 80 | 12 | 95 | [van Leeuwen, Chem. Soc. Rev., 2009 , 38, 1518-1537] |
| Phenyl Bromide | Phenylboronic Acid | Xantphos | Pd₂(dba)₃ / Xantphos | Toluene | K₃PO₄ | 100 | 2 | 98 | [van Leeuwen, Chem. Soc. Rev., 2009 , 38, 1518-1537] |
Key Takeaway: SPhos demonstrates exceptional activity for the Suzuki-Miyaura coupling of unactivated and sterically hindered aryl chlorides. Xantphos is highly effective for the coupling of aryl bromides and triflates.
Experimental Protocols
The following are representative experimental protocols for the Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions.
General Procedure for Buchwald-Hartwig Amination
To an oven-dried Schlenk tube are added Pd₂(dba)₃ (0.01 mmol, 1 mol%), the phosphine ligand (0.02 mmol, 2 mol%), and NaOtBu (1.4 mmol). The tube is evacuated and backfilled with argon. Toluene (1.0 mL), the aryl halide (1.0 mmol), and the amine (1.2 mmol) are then added via syringe. The reaction mixture is stirred at the indicated temperature for the specified time. After cooling to room temperature, the reaction mixture is diluted with diethyl ether, filtered through a pad of Celite, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired product.
General Procedure for Suzuki-Miyaura Coupling
To an oven-dried Schlenk tube are added Pd(OAc)₂ (0.02 mmol, 2 mol%), the phosphine ligand (0.04 mmol, 4 mol%), the aryl halide (1.0 mmol), the boronic acid (1.5 mmol), and K₃PO₄ (2.0 mmol). The tube is evacuated and backfilled with argon. A mixture of toluene (2.0 mL) and water (0.2 mL) is added, and the reaction mixture is stirred vigorously at the indicated temperature for the specified time. After cooling to room temperature, the mixture is diluted with ethyl acetate (B1210297) and water. The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired product.
Catalytic Cycles and Mechanistic Considerations
The catalytic cycles for the Buchwald-Hartwig amination and Suzuki-Miyaura coupling share common fundamental steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination. The structural and electronic properties of Xantphos and SPhos influence the rates of these elementary steps.
Caption: Simplified Catalytic Cycle for the Buchwald-Hartwig Amination.
Caption: Simplified Catalytic Cycle for the Suzuki-Miyaura Coupling.
The bulky and electron-donating nature of SPhos is thought to promote the formation of a monoligated Pd(0) species, which is highly active in the oxidative addition of challenging substrates like aryl chlorides. The large bite angle of the bidentate Xantphos ligand is believed to facilitate reductive elimination, which can be beneficial for a broad range of substrates, particularly aryl bromides and triflates.
Conclusion
Both Xantphos and SPhos are powerful ligands in the palladium-catalyzed cross-coupling toolbox. The choice between them should be guided by the specific substrates and reaction type.
-
SPhos is the ligand of choice for challenging Suzuki-Miyaura and Buchwald-Hartwig reactions involving unactivated and sterically hindered aryl chlorides . Its high activity often allows for lower catalyst loadings and milder reaction conditions.
-
Xantphos is a versatile and effective ligand for a broad range of cross-coupling reactions, demonstrating excellent performance with aryl bromides and triflates in both Suzuki-Miyaura and Buchwald-Hartwig couplings .
For any new substrate combination, empirical screening of both ligands, along with other reaction parameters, is recommended to identify the optimal conditions for achieving the desired product in high yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. [PDF] NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald-Hartwig amination of unactivated aryl chlorides. | Semantic Scholar [semanticscholar.org]
A Comparative Cost-Effectiveness Analysis of Xantphos Pd G2 in Synthesis
In modern organic synthesis, particularly within the pharmaceutical and materials science sectors, palladium-catalyzed cross-coupling reactions are indispensable tools for constructing complex molecules.[1] The choice of catalyst is a critical decision that directly impacts reaction efficiency, substrate scope, and overall process cost. Among the advanced catalytic systems available, Xantphos Pd G2, a second-generation Buchwald precatalyst, has emerged as a powerful option for forming carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds.[2][3]
This guide provides an objective comparison of this compound against alternative palladium catalyst systems, supported by experimental data, to evaluate its performance and cost-effectiveness for researchers, scientists, and drug development professionals.
Understanding this compound
This compound is a well-defined, air- and moisture-stable palladium(II) precatalyst.[4] Unlike traditional methods that require the in situ mixing of a palladium source (like Pd(OAc)₂ or Pd₂(dba)₃) with a separate phosphine (B1218219) ligand, precatalysts provide a 1:1 ratio of ligand to palladium in a single, stable complex.[5] This structure allows for the efficient and rapid generation of the active monoligated Pd(0) species under mild conditions, often with weak bases at room temperature.[5][6] This inherent stability and reliability simplify reaction setup, reduce the potential for inactive catalyst formation, and lead to more reproducible results.[4]
Performance Comparison of Palladium Catalysts
The efficacy of a palladium catalyst is measured by its ability to achieve high yields with low catalyst loadings in short reaction times across a broad range of substrates. The following table summarizes the performance of this compound in comparison to other common catalyst systems in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
| Catalyst System | Reaction Type | Catalyst Loading (mol %) | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| This compound | Suzuki-Miyaura | 1.0 | 2 | 80 | >95% (Typical) | [7] |
| This compound | Buchwald-Hartwig | 1.0 | N/A | 80-110 | High | [8] |
| XPhos Pd G2 | Suzuki-Miyaura | 2.0 | 0.5 - 0.7 | 100 | 90% | [6] |
| Pd(OAc)₂ / X-Phos | Buchwald-Hartwig | 2.0 (Pd) / 4.0 (Ligand) | 0.17 | 100 | Good to Excellent | [1] |
| Pd₂(dba)₃ / BINAP | Buchwald-Hartwig | N/A | N/A | 110 | High | [1] |
| PdCl₂(Xantphos) | Methoxycarbonylation | 0.000011 | N/A | N/A | 100% | [9] |
Note: Reaction conditions and yields are highly substrate-dependent. This table provides a general comparison based on reported data.
As the data indicates, precatalysts like this compound and XPhos Pd G2 often allow for efficient reactions at low catalyst loadings.[6][7] The high activity of these systems can lead to excellent conversions and yields, which is instrumental in driving down costs and simplifying purification.[6]
Core Factors in Cost-Effectiveness Analysis
A comprehensive cost analysis extends beyond the initial purchase price of the catalyst. The true cost-effectiveness is a function of multiple interconnected factors that influence the entire synthesis workflow.
-
Catalyst Price vs. Loading: While this compound may have a higher price per gram than basic palladium salts like Pd(OAc)₂, its high activity often allows for significantly lower catalyst loadings (e.g., 0.1-2 mol%).[8][10] This reduction in the amount of catalyst required can offset the higher initial price, making the cost per reaction competitive.
-
Reaction Efficiency and Throughput: High yields, like those frequently achieved with this compound, translate directly to lower costs by maximizing the conversion of valuable starting materials into the desired product.[7] Furthermore, shorter reaction times increase laboratory or plant throughput.
-
Operational Simplicity: As an air- and moisture-stable solid, this compound does not require specialized handling equipment like a glovebox for weighing and dispensing.[4] This simplifies the experimental setup, saves time, and reduces the potential for operator error, contributing to lower operational costs.
-
Purification Costs: Efficient and clean reactions with high conversion rates simplify downstream purification. Fewer side products mean less time and material (e.g., silica (B1680970) gel, solvents) are spent on chromatography, which is often a major cost driver in synthesis.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
The following is a general procedure for a Suzuki-Miyaura cross-coupling reaction using this compound.
Materials:
-
Aryl Halide (1.0 equiv)
-
Boronic Acid or Ester (1.2 equiv)
-
This compound (1-2 mol %)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous Solvent (e.g., Dioxane/Water mixture)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry reaction vessel, add the aryl halide (1.0 equiv), the boronic acid (1.2 equiv), the base (2.0 equiv), and this compound (0.01-0.02 equiv).
-
Inerting: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Heating and Monitoring: Place the reaction vessel in a preheated oil bath or heating block and stir at the desired temperature (typically 80-110 °C).[1] Monitor the reaction's progress by a suitable analytical technique such as TLC, GC, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
This straightforward protocol, enabled by the stability of the precatalyst, highlights the practical advantages that contribute to its cost-effectiveness.
Conclusion
This compound is a highly efficient and versatile second-generation precatalyst for a range of critical cross-coupling reactions.[3] While its upfront cost per gram may be higher than that of simple palladium salts, a holistic cost-effectiveness analysis reveals significant advantages. Its high catalytic activity allows for low catalyst loadings, leading to high yields and short reaction times.[7][8] Crucially, its air- and moisture-stability simplifies experimental procedures, reducing operational time and the need for specialized equipment.[4] For researchers in drug development and process chemistry, where reliability, reproducibility, and overall process efficiency are paramount, this compound often represents a more cost-effective solution by minimizing waste, accelerating discovery, and simplifying scale-up.
References
- 1. benchchem.com [benchchem.com]
- 2. Cas 1375325-77-1,XantPhos-Pd-G2 | lookchem [lookchem.com]
- 3. cenmed.com [cenmed.com]
- 4. Air- and moisture-stable Xantphos-ligated palladium dialkyl complex as a precatalyst for cross-coupling reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 6. nasc.ac.in [nasc.ac.in]
- 7. Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The [PdCl2(Xantphos)] Complex Efficiently Catalyzed the Methoxycarbonylation of Iodobenzene to Methyl Benzoate [mdpi.com]
- 10. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
A Researcher's Guide to Spectroscopic Identification of Active Catalytic Species
In the fields of catalysis research, drug development, and materials science, pinpointing the active species within a catalytic cycle is paramount for optimizing reaction efficiency, selectivity, and catalyst longevity. This guide provides a comparative overview of key spectroscopic techniques employed for the in-situ and operando characterization of catalysts, offering researchers the insights needed to select the most appropriate methods for their specific research questions.
The distinction between in-situ and operando spectroscopy is crucial: in-situ analysis refers to the characterization of a catalyst under reaction conditions (e.g., elevated temperature and pressure), while operando spectroscopy involves the simultaneous measurement of the catalyst's properties and its catalytic activity or selectivity.[1][2][3][4] The operando approach provides a direct correlation between the structural or electronic state of the catalyst and its performance, offering a more dynamic and comprehensive understanding of the catalytic process.[2][3]
Comparative Analysis of Key Spectroscopic Techniques
Vibrational and X-ray absorption spectroscopies are among the most powerful tools for elucidating the nature of active sites. Each technique offers unique advantages and is sensitive to different aspects of the catalyst's structure and the reacting molecules.
| Technique | Information Obtained | Advantages | Limitations | Typical Applications |
| Infrared (IR) Spectroscopy | Identification of functional groups, adsorbed species, and reaction intermediates.[5][6][7] Probing of surface acidity and basicity. | High sensitivity to a wide range of molecules. Relatively simple and widely available instrumentation.[8] Can be used for both solid-gas and solid-liquid interfaces.[9] | Strong absorption by some bulk materials (e.g., water, certain supports) can interfere with measurements. Can be challenging to distinguish between active and spectator species without transient techniques.[9][10] | Monitoring CO adsorption on metal surfaces, identifying intermediates in hydrocarbon oxidation, studying surface acidity of zeolites. |
| Raman Spectroscopy | Molecular-level information about catalyst structure (e.g., metal-oxygen bonds), support materials, and carbonaceous deposits.[11][12][13][14] | Less interference from water and support materials like silica (B1680970) and alumina (B75360) compared to IR. Can be used over a wide range of temperatures and pressures.[12] Provides information on both catalyst and reactants.[11] | Inherently weak signal, often requiring enhancement techniques (e.g., SERS, TERS, UV-Resonance).[14][15] Fluorescence from the sample can overwhelm the Raman signal. | Characterization of metal oxide catalysts, monitoring phase transformations during reaction, detecting coke formation. |
| X-ray Absorption Spectroscopy (XAS) | Element-specific information on the local electronic and geometric structure.[16][17][18] Provides data on oxidation state, coordination number, and bond distances of the absorbing atom.[16][19] | Element-specific, allowing for the focused study of the active metal center. Applicable to crystalline and amorphous materials.[17] Can be performed under a wide range of reaction conditions.[20] | Requires a synchrotron radiation source. Provides average structural information over the entire sample. Data analysis can be complex. | Determining the oxidation state and coordination environment of single-atom catalysts, tracking the restructuring of metal nanoparticles during reaction.[16][19] |
Experimental Workflow and Protocols
The successful implementation of operando spectroscopy relies on a carefully designed experimental setup that allows for simultaneous catalytic reaction and spectroscopic measurement without compromising the performance of either.
Caption: Generalized workflow for an operando spectroscopy experiment.
General Experimental Protocol for Operando Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS)
This protocol outlines the general steps for studying a gas-phase reaction over a solid catalyst using operando DRIFTS.
-
Catalyst Preparation and Loading:
-
The catalyst powder is finely ground and placed into the sample cup of the DRIFTS cell.
-
The cell is assembled and sealed to ensure a leak-tight system.
-
-
Pre-treatment/Activation:
-
The catalyst is heated under a controlled atmosphere (e.g., inert gas flow or a reducing/oxidizing environment) to a specific temperature to activate it. This step is crucial for removing adsorbed water and other impurities and for bringing the catalyst to its active state.
-
-
Introduction of Reactants:
-
A gas mixture of the reactants, controlled by mass flow controllers, is introduced into the DRIFTS cell at the desired reaction temperature and pressure.
-
-
Spectroscopic Measurement and Product Analysis:
-
IR spectra of the catalyst are collected continuously as the reaction proceeds. A background spectrum, typically of the activated catalyst under an inert atmosphere at the reaction temperature, is collected before introducing the reactants.
-
Simultaneously, the gas stream exiting the reactor is analyzed by an online analytical instrument, such as a mass spectrometer or a gas chromatograph, to measure the conversion of reactants and the selectivity towards products.[6]
-
-
Data Correlation:
-
The changes observed in the IR spectra (e.g., the appearance or disappearance of vibrational bands corresponding to adsorbed species) are correlated with the measured catalytic activity and selectivity to identify potential reaction intermediates and active sites.
-
Case Studies: Unraveling Active Sites
Case Study 1: Identifying Atomically Dispersed Platinum Cations as Active Sites for CO Oxidation
In a study of CO oxidation, researchers used a combination of X-ray absorption spectroscopy (XAS) and density functional theory (DFT) to identify the active sites in an atomically dispersed platinum on magnesium oxide (Pt/MgO) catalyst.[19][21][22][23]
-
Objective: To determine the precise structure of the catalytically active Pt species.
-
Methodology: High-angle annular dark field scanning transmission electron microscopy (HAADF-STEM) confirmed the atomic dispersion of Pt.[22] Extended X-ray absorption fine structure (EXAFS) spectroscopy was used to probe the local coordination environment of the Pt atoms.[19][22]
-
Key Findings: The EXAFS data revealed that the Pt atoms were coordinated to oxygen and magnesium, consistent with isolated platinum cations.[22] This theory-guided workflow led to the unambiguous identification of surface-enveloped platinum cations as the active species for CO oxidation.[19][21][22][23]
| Scattering Path | Coordination Number (CN) | Bond Distance (Å) |
| Pt–O | 6.7 ± 0.8 | 2.05 ± 0.01 |
| Pt–Mg | 11 (total) | 3.01 ± 0.04 and 3.15 ± 0.04 |
| Data adapted from conventional EXAFS analysis of Pt/MgO catalysts.[22] |
Case Study 2: Discriminating Between Cr(II) Sites in a Polymerization Catalyst using IR Spectroscopy
Infrared spectroscopy of adsorbed carbon monoxide (CO) is a powerful technique to differentiate between metal sites with different coordination environments.[5] In the case of the Phillips Cr/SiO₂ polymerization catalyst, IR spectroscopy was used to distinguish between different Cr(II) sites.[5][8]
-
Objective: To identify and characterize the different types of Cr(II) sites on a silica support.
-
Methodology: The Cr/SiO₂ catalyst was subjected to different thermal treatments and then exposed to CO at room temperature. The IR spectra in the ν(CO) region were recorded as a function of CO coverage.[5][8]
-
Key Findings: The spectra revealed the presence of multiple ν(CO) bands, which were assigned to Cr(II) sites with different coordination numbers. This allowed for a detailed understanding of how the catalyst's thermal history influences the structure of the active sites.[5]
| Sample Pre-treatment | ν(CO) Band Position (cm⁻¹) | Assignment |
| Calcined at 550 °C, reduced in CO | ~2188 | Cr(II) dicarbonyl |
| ~2177 | Cr(II) monocarbonyl | |
| Calcined at 650 °C, reduced in CO | ~2180 | Cr(II) dicarbonyl on highly dehydroxylated silica |
| ~2170 | Cr(II) monocarbonyl on highly dehydroxylated silica | |
| Data adapted from IR spectra of CO adsorbed on Cr(II)/SiO₂.[5][8] |
A Multi-Technique Approach for Comprehensive Catalyst Characterization
A single spectroscopic technique often provides an incomplete picture. A comprehensive understanding of the structure-activity relationship typically requires a combination of methods, each providing complementary information.
Caption: A multi-technique approach to catalyst characterization.
By integrating the insights from various spectroscopic techniques, researchers can build a detailed model of the active site and the catalytic mechanism. This knowledge is invaluable for the rational design of new and improved catalysts for a wide range of applications, from industrial chemical production to pharmaceutical synthesis.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Operando spectroscopy - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. The Role of In Situ/Operando IR Spectroscopy in Unraveling Adsorbate-Induced Structural Changes in Heterogeneous Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalysis and Operando IR Spectroscopy | ORNL [ornl.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chimia.ch [chimia.ch]
- 10. Spectroscopic detection of active species on catalytic surfaces: steady-state versus transient method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. old.nacatsoc.org [old.nacatsoc.org]
- 12. Monitoring surface metal oxide catalytic active sites with Raman spectroscopy - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. lehigh.edu [lehigh.edu]
- 14. New advances in using Raman spectroscopy for the characterization of catalysts and catalytic reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Probing Active Sites of Heterogeneous Catalysts by X-Ray Absorption Spectroscopy [escholarship.org]
- 17. Catalyst Characterization Techniques [hidenanalytical.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. osti.gov [osti.gov]
- 20. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 21. A Theory-Guided X-ray Absorption Spectroscopy Approach for Identifying Active Sites in Atomically Dispersed Transition-Metal Catalysts | ORNL [ornl.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
A Mechanistic Showdown: Comparing Buchwald Precatalysts G2, G3, and G4
In the realm of palladium-catalyzed cross-coupling reactions, the development of Buchwald precatalysts has been a transformative leap forward, enabling the synthesis of complex molecules with unprecedented efficiency. For researchers, scientists, and professionals in drug development, selecting the optimal precatalyst is a critical decision that can significantly impact reaction outcomes. This guide provides a detailed mechanistic comparison of three key generations of Buchwald precatalysts: G2, G3, and G4, supported by experimental data to inform catalyst selection.
At a Glance: Key Differences and Performance
The evolution from G2 to G4 precatalysts has been driven by the pursuit of enhanced stability, broader applicability, and improved reaction efficiency. The primary structural modifications center on the nature of the anionic ligand and the substitution on the biaryl backbone, which in turn influence the activation mechanism and the nature of the byproducts formed.
| Feature | G2 Precatalyst | G3 Precatalyst | G4 Precatalyst |
| Anionic Ligand | Chloride (Cl⁻) | Methanesulfonate (B1217627) (OMs⁻) | Methanesulfonate (OMs⁻) |
| Biaryl Scaffold | 2-aminobiphenyl (B1664054) | 2-aminobiphenyl | N-methyl-2-aminobiphenyl |
| Activation | Requires weak bases (e.g., K₃PO₄, Cs₂CO₃) at room temperature.[1] | More facile activation due to the electron-withdrawing OMs⁻ ligand.[2] | Similar to G3, though some studies suggest it may require a stronger base.[3] |
| Byproduct | Carbazole (B46965) | Carbazole | N-methylcarbazole |
| Key Advantages | Improved reactivity over G1 with weaker bases.[1] | Enhanced stability in solution; accommodates bulkier ligands.[2][4] | Generates a less intrusive N-methylcarbazole byproduct.[1][4] |
| Potential Drawbacks | Carbazole byproduct can sometimes inhibit catalysis. | Carbazole byproduct can act as a competing substrate in some C-N couplings.[3] | Formation can be difficult with extremely bulky ligands.[2] |
Mechanistic Pathways: From Precatalyst to Active Catalyst
The efficacy of Buchwald precatalysts lies in their ability to efficiently generate the active monoligated Pd(0) species, L-Pd(0), which enters the catalytic cycle. The activation pathways for G2, G3, and G4, while similar in principle, exhibit subtle but important differences.
Activation of G2, G3, and G4 Precatalysts
The activation of G2, G3, and G4 precatalysts is initiated by a base, which deprotonates the amine on the 2-aminobiphenyl scaffold. This is followed by reductive elimination to generate the active L-Pd(0) species and a carbazole or N-methylcarbazole byproduct.[4] The more electron-withdrawing methanesulfonate (OMs) ligand on G3 and G4 precatalysts, compared to the chloride on G2, facilitates the reductive elimination step, leading to a more efficient generation of the active catalyst.[2]
References
Xantphos Pd G2: A Comparative Guide to Reproducibility in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of palladium-catalyzed cross-coupling reactions, the choice of catalyst is paramount to achieving high yields, broad substrate scope, and, critically, reproducible results. Among the pantheon of pre-catalysts, Xantphos Pd G2 has emerged as a robust and versatile option for forging carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, which are fundamental transformations in pharmaceutical and materials science. This guide provides an objective comparison of this compound with other common palladium pre-catalysts, supported by experimental data, to aid researchers in making informed decisions for their synthetic endeavors.
Performance Comparison in Key Cross-Coupling Reactions
The efficacy of a palladium pre-catalyst is intrinsically linked to the nature of its ancillary ligand. Xantphos, a bulky, electron-rich bisphosphine ligand, imparts unique properties to the palladium center, influencing its catalytic activity. To provide a clear comparison, the following tables summarize the performance of this compound against other second-generation Buchwald pre-catalysts, such as those based on XPhos, SPhos, and RuPhos, in the widely utilized Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions.
Table 1: Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine
| Catalyst | Catalyst Loading (mol%) | Base | Solvent | Time (h) | Yield (%) | Reference |
| This compound | 1.0 | K₃PO₄ | Toluene | >50 | 26 | [1] |
| XPhos Pd G2 | 1.5 | NaOtBu | Toluene | 6 | 94 | [2] |
| NIXANTPHOS/Pd | 0.05 | NaOtBu | Toluene | - | >95* | [3][4] |
*Note: NIXANTPHOS is a ligand shown to be highly effective for the amination of unactivated aryl chlorides, outperforming Xantphos in this specific application.[3][4]
Table 2: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
| Catalyst | Catalyst Loading (mol%) | Base | Solvent | Time (h) | Yield (%) | Reference |
| This compound | 2 | K₃PO₄ | THF/H₂O | 0.5 | >95** | [5] |
| XPhos Pd(OAc)₂ (in-situ) | 1.0 (1.2 eq. ligand) | K₃PO₄ | MeOH/THF | - | 84 | [6] |
| XPhos Pd G2 | - | - | - | - | - | [7][8] |
*Note: While a direct head-to-head comparison with identical conditions was not found in a single source, the data suggests this compound is highly efficient for this transformation.[5]
Experimental Protocols
Reproducibility is contingent upon meticulous adherence to experimental procedures. Below are detailed methodologies for the key cross-coupling reactions discussed.
General Procedure for Buchwald-Hartwig Amination
This protocol is a representative example for the amination of an aryl chloride.
Materials:
-
Aryl halide (e.g., 4-chlorotoluene)
-
Amine (e.g., morpholine)
-
Palladium pre-catalyst (e.g., this compound)
-
Base (e.g., sodium tert-butoxide, potassium phosphate)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium pre-catalyst (0.05 - 2 mol%), the ligand (if generating the catalyst in situ), and the base (1.2 - 2.0 equivalents).
-
Add the anhydrous, degassed solvent.
-
Stir the mixture at room temperature for 5-10 minutes to allow for the formation of the active catalyst.
-
Add the aryl halide (1.0 equivalent) and the amine (1.1 - 1.5 equivalents).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by a suitable analytical technique (e.g., GC, LC-MS, or TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.[2]
General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the coupling of an aryl halide with a boronic acid.
Materials:
-
Aryl halide or triflate
-
Arylboronic acid or ester
-
Palladium pre-catalyst (e.g., this compound)
-
Base (e.g., potassium carbonate, potassium phosphate, cesium carbonate)
-
Solvent system (e.g., dioxane/water, THF/water)
Procedure:
-
In a reaction vessel, combine the aryl halide or triflate (1.0 equivalent), the arylboronic acid or ester (1.1 - 1.5 equivalents), and the base (2.0 - 3.0 equivalents).
-
Add the palladium pre-catalyst (0.5 - 2 mol%).
-
Add the degassed solvent system.
-
Stir the reaction mixture at the appropriate temperature (room temperature to reflux) until the starting material is consumed, as monitored by TLC or GC.
-
After cooling to room temperature, dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to afford the desired biaryl product.[9]
Visualizing the Catalytic Pathways
To better understand the mechanistic underpinnings of these powerful transformations, the following diagrams illustrate the generally accepted catalytic cycles for the Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Conclusion
This compound is a highly effective and reliable pre-catalyst for a range of cross-coupling reactions. Its performance, particularly in Suzuki-Miyaura couplings, is excellent. For Buchwald-Hartwig aminations, while generally effective, for particularly challenging substrates such as unactivated aryl chlorides, alternative ligand systems like NIXANTPHOS may offer superior results. The choice of catalyst should always be guided by the specific substrates and desired reaction conditions. The detailed protocols and mechanistic visualizations provided in this guide serve as a valuable resource for researchers aiming to achieve reproducible and high-yielding cross-coupling transformations.
References
- 1. Investigating the Origin of Epimerization Attenuation during Pd-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. nasc.ac.in [nasc.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
Xantphos Pd G2 in Industrial Applications: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is paramount to the success and efficiency of synthetic routes. This guide provides an objective comparison of Xantphos Pd G2, a second-generation Buchwald precatalyst, with other palladium-based catalysts in key industrial cross-coupling reactions. The performance of these catalysts is evaluated based on experimental data for Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions, offering insights into their respective strengths and applications.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, which are ubiquitous in pharmaceuticals. The choice of catalyst can significantly impact yield, reaction time, and substrate scope. Xantphos-based catalysts are known for their high activity and broad applicability.
Comparative Data for Buchwald-Hartwig Amination of Aryl Chlorides
| Catalyst System | Aryl Halide | Amine | Base | Solvent | Temp. (°C) | Time (h) | Catalyst Loading (mol%) | Yield (%) | Reference |
| Pd₂(dba)₃ / Xantphos | 4-Chlorotoluene (B122035) | Morpholine (B109124) | Cs₂CO₃ | Toluene (B28343) | 110 | 20 | 10 (Pd) / 5 (Ligand) | High | |
| Pd₂(dba)₃ / XPhos | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | Reflux | 6 | 1.5 (Pd) / 3.0 (Ligand) | 94 | |
| Pd(OAc)₂ / NIXANTPHOS | Unactivated Aryl Chlorides | Various | K₃PO₄ | t-Amyl alcohol | 100 | 1-4 | 0.05-1 | Good to Excellent | [1] |
| This compound | Aryl Chlorides | Primary Amides | K₂CO₃ | Dioxane | 110 | 1-3 | 5 | Good to Excellent | [2] |
Key Observations:
-
Xantphos-ligated palladium catalysts are effective for the amination of challenging aryl chlorides.
-
The choice of ligand, such as Xantphos, XPhos, or the more specialized NIXANTPHOS, can influence catalyst performance, with NIXANTPHOS showing high efficacy at very low catalyst loadings for unactivated aryl chlorides.[1]
-
Precatalysts like this compound offer the convenience of being air- and moisture-stable, simplifying reaction setup compared to in-situ catalyst generation from a palladium source and a separate ligand.[3]
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in industrial synthesis. The efficiency of this reaction is highly dependent on the catalyst's ability to facilitate the key steps of the catalytic cycle.
Comparative Data for Suzuki-Miyaura Coupling
| Catalyst System | Aryl Halide | Boronic Acid/Ester | Base | Solvent | Temp. (°C) | Time (h) | Catalyst Loading (mol%) | Yield (%) | Reference |
| XPhos Pd G2 | 7-chloro, 6-azaindole | Various boronic acids | K₃PO₄ | Dioxane/H₂O | 100 | 0.5-2 | 2 | Excellent | [4] |
| Pd(OAc)₂ / Xantphos | 5-Bromo-1,3-di-Boc-indazole | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane (B91453) | 80 | 16 | 2 (Pd) / 4 (Ligand) | 95 | [5] |
| XPhos Pd G3/G4 | Unstable boronic acids | Electron-rich/hindered aryl chlorides | K₃PO₄ | Toluene | RT - 40 | 0.5 | Not specified | High | [6] |
| PdCl₂(dppf) | 2-Chloropyridine | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | 3 | 85 | [7] |
Key Observations:
-
XPhos Pd G2 demonstrates high efficiency in the Suzuki-Miyaura coupling of heteroaryl chlorides, which are often challenging substrates.[4]
-
The generation of the precatalyst (G2, G3, G4) can impact performance, with later generations like G3 and G4 offering enhanced stability and activity, especially for demanding substrates like unstable boronic acids.[6]
-
For specific applications, such as the coupling of heteroaryl chlorides, specialized catalyst systems may offer superior performance.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of these catalytic systems.
Protocol 1: Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine using an in-situ generated XPhos-based catalyst
This protocol is adapted from a literature procedure and can serve as a starting point for optimization with this compound.
Materials:
-
Bis(dibenzylideneacetone)palladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
4-Chlorotoluene
-
Morpholine
-
Toluene (degassed)
Procedure:
-
To a dry, two-necked flask under a nitrogen atmosphere, add Pd₂(dba)₃ (0.0633 mmol, 1.5 mol%), XPhos (0.127 mmol, 3.0 mol%), and sodium tert-butoxide (8.44 mmol, 2.0 equiv.).
-
Add 5 mL of degassed toluene and stir the mixture at room temperature for 5 minutes.
-
Add 4-chlorotoluene (4.22 mmol, 1.0 equiv.) and morpholine (6.33 mmol, 1.5 equiv.) to the flask.
-
Heat the resulting mixture to reflux and stir for 6 hours, monitoring the reaction progress by GC or TLC.
-
After completion, cool the reaction to room temperature and quench with 10 mL of water.
-
Separate the organic layer, wash with water (10 mL) and brine (10 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
Protocol 2: Suzuki-Miyaura Coupling of a Heteroaryl Chloride using XPhos Pd G2
This generalized protocol is based on procedures for coupling heteroaryl chlorides.[4]
Materials:
-
XPhos Pd G2
-
Heteroaryl chloride (e.g., 2-chloropyridine)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Potassium phosphate (B84403) (K₃PO₄)
-
1,4-Dioxane
-
Water
Procedure:
-
In a reaction vessel, combine the heteroaryl chloride (1.0 equiv.), arylboronic acid (1.5 equiv.), and potassium phosphate (2.0 equiv.).
-
Add XPhos Pd G2 (typically 1-5 mol%).
-
Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the vessel.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and add water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, extract the aqueous layer with the organic solvent, and combine the organic extracts.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the desired biaryl product.
Visualizing Catalytic Processes
To better understand the relationships and workflows involved in palladium-catalyzed cross-coupling reactions, the following diagrams are provided.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
References
- 1. enamine.net [enamine.net]
- 2. rsc.org [rsc.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Buchwald precatalysts G2 and G3 | Johnson Matthey | Johnson Matthey [matthey.com]
- 5. rsc.org [rsc.org]
- 6. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of Xantphos Pd G2: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of Xantphos Pd G2, a common palladium precatalyst in research and development. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. This document outlines the necessary steps for handling, deactivating, and disposing of this reagent and its associated waste materials.
Essential Safety & Handling Information
This compound is a second-generation Buchwald precatalyst. While not pyrophoric, it is a combustible solid and contains palladium, a heavy metal. Proper handling and disposal are necessary to mitigate chemical and environmental hazards. Always consult the Safety Data Sheet (SDS) for the most comprehensive information before handling the chemical.
All personnel handling this compound must wear appropriate Personal Protective Equipment (PPE), including a fire-retardant lab coat, chemical splash goggles, a face shield if there is a risk of splashing, and chemically resistant gloves (nitrile gloves worn under neoprene gloves are recommended). All manipulations should be performed in a well-ventilated fume hood.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 1375325-77-1 | |
| Appearance | Pale yellow powder/solid | |
| Melting Point | 188-196 °C (decomposition) | |
| Storage Temperature | 2-8°C under an inert atmosphere | |
| Storage Class | 11 - Combustible Solids | |
| WGK (Water Hazard Class) | 3 (highly hazardous to water) |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the disposal of residual this compound and contaminated materials. This protocol is based on general best practices for palladium catalyst disposal and should be adapted in accordance with your institution's specific hazardous waste program and the product's Safety Data Sheet.
Experimental Protocol: Deactivation (Quenching) of Residual this compound
This procedure should be performed in a fume hood, under an inert atmosphere (e.g., nitrogen or argon), especially if the catalyst has been used in reactions with pyrophoric or air-sensitive reagents.
-
Inert Solvent Suspension: Carefully transfer the residual solid this compound into a flask containing an inert, high-boiling solvent such as toluene (B28343) or heptane. The goal is to create a dilute suspension.
-
Cooling: Place the flask in an ice-water bath to manage heat generation during the quenching process.
-
Slow Addition of a Quenching Agent: While stirring the suspension, slowly add a less reactive alcohol, such as isopropanol, dropwise. This will begin to deactivate the palladium complex.
-
Addition of a More Reactive Alcohol: After the initial reaction subsides, slowly add methanol (B129727) to ensure the complete deactivation of any remaining reactive species.
-
Final Water Quench: Once the reaction with methanol is complete, very slowly add water dropwise to neutralize any remaining reactive components.
-
Waste Collection: The resulting mixture should be collected as hazardous waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound waste.
Waste Management and Final Disposal
-
Containerization: All materials contaminated with this compound, including gloves, paper towels, and silica (B1680970) gel, should be collected as solid hazardous waste. The quenched catalyst solution and any solvent rinses should be collected in a separate, clearly labeled container for liquid hazardous waste.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("Chloro[(4,5-bis(diphenylphosphino)-9,9-dimethylxanthene)-2-(2′-amino-1,1′-biphenyl)]palladium(II)" or "this compound"), and the specific hazards (e.g., "Combustible," "Contains Palladium").
-
Storage: Store sealed waste containers in a designated satellite accumulation area away from heat, flames, and incompatible materials.
-
Pickup and Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Never dispose of this compound or its waste down the drain or in regular trash.
Personal protective equipment for handling Xantphos Pd G2
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for handling Xantphos Pd G2, a second-generation palladium precatalyst. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when working with this compound to minimize exposure and mitigate risks. The required PPE varies depending on the specific laboratory operation being performed.
| Operation | Eye/Face Protection | Skin Protection | Hand Protection | Respiratory Protection |
| Storage & Inspection | Safety glasses with side shields | Standard lab coat | Nitrile gloves | Not generally required |
| Weighing & Transfer | Tightly fitting safety goggles | Flame-retardant lab coat | Double-gloving (nitrile) | Recommended if not in a fume hood or if dust is generated |
| Reaction Setup | Safety goggles and face shield | Flame-retardant lab coat, long pants, closed-toe shoes | Chemical-resistant gloves (e.g., neoprene over nitrile) | Use within a certified chemical fume hood |
| Work-up & Purification | Safety goggles | Standard lab coat | Nitrile gloves | Use within a certified chemical fume hood |
| Spill & Disposal | Safety goggles and face shield | Chemical-resistant apron over lab coat | Heavy-duty chemical-resistant gloves | Required if significant dust or aerosols are generated |
Safe Handling and Operational Protocol
Following a strict, step-by-step protocol is essential to minimize the risk of exposure and ensure the safe handling of this compound.
1. Preparation and Precaution:
-
Before beginning any work, consult the Safety Data Sheet (SDS) for this compound.
-
Ensure a well-ventilated area, preferably a certified chemical fume hood, is used for all manipulations.[1]
-
Have appropriate spill containment materials, such as absorbent pads and sand, readily available.
-
Designate a specific hazardous waste container for all contaminated materials.
2. Donning Personal Protective Equipment (PPE):
-
Before handling the reagent, put on all required PPE as outlined in the table above.
3. Weighing and Transfer:
-
To prevent the generation of dust, handle the solid catalyst carefully.
-
Use a static-free spatula and weighing paper.
-
Perform all transfers within a fume hood or a glove box to avoid inhalation of dust particles.[1]
4. Reaction Setup and Execution:
-
Set up the reaction apparatus within a certified chemical fume hood.
-
Add the catalyst to the reaction mixture carefully to avoid splashing.
-
This compound is air-sensitive and should be handled and stored under an inert gas like nitrogen.[2]
5. Reaction Quenching and Work-up:
-
After the reaction is complete, quench the reaction mixture according to your specific experimental procedure.
-
Be aware of potentially exothermic reactions during quenching.
6. Decontamination and Disposal:
-
Dispose of all contaminated materials, including empty containers, gloves, and weighing paper, in the designated hazardous waste container.[3]
-
Clean the work area thoroughly with an appropriate solvent.
-
Wash hands thoroughly with soap and water after handling the compound and removing PPE.
Emergency Procedures
First Aid Measures:
-
If in eyes: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.[3]
-
If on skin: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water. If skin irritation occurs, get medical advice/attention.[3]
-
If inhaled: Move the person to fresh air. If you feel unwell, call a poison center or doctor.[3]
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor if you feel unwell.
Logical Workflow for Handling this compound
Caption: Logical workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
